Nesiritide (acetate)
Description
BenchChem offers high-quality Nesiritide (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nesiritide (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C145H248N50O44S4 |
|---|---|
Molecular Weight |
3524.1 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1 |
InChI Key |
MQTZDMHTOBHREX-INJFIXSDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nesiritide (Acetate) in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nesiritide (B7909928), the recombinant form of human B-type natriuretic peptide (BNP), exerts its primary effects on cardiac myocytes by activating a well-defined signaling cascade that modulates calcium homeostasis and myofilament sensitivity.[1][2] This leads to improved cardiac relaxation (lusitropy) and contributes to the overall hemodynamic benefits observed in clinical settings, such as reduced cardiac filling pressures. The core mechanism involves the binding of nesiritide to the Natriuretic Peptide Receptor-A (NPR-A), which, through its intrinsic guanylate cyclase activity, elevates intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This second messenger subsequently activates cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates key regulatory proteins within the cardiomyocyte, ultimately fine-tuning the mechanics of cardiac contraction and relaxation.[5][6]
Core Signaling Pathway
The mechanism of action of nesiritide in cardiac myocytes is initiated at the cell surface and transduced through a canonical second messenger system.
-
Receptor Binding: Nesiritide binds to the extracellular domain of the particulate guanylate cyclase receptor, Natriuretic Peptide Receptor-A (NPR-A), which is abundantly expressed on the surface of cardiac myocytes.[4][7]
-
Guanylate Cyclase Activation: This binding event induces a conformational change in the NPR-A receptor, activating its intracellular guanylate cyclase domain.[8]
-
cGMP Synthesis: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This results in a significant elevation of intracellular cGMP concentration.
-
Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).[5][9] PKG is the primary effector of the nesiritide-induced signal within the cardiomyocyte.
Downstream Effects of PKG Activation on Cardiac Myocyte Function
Activated PKG phosphorylates multiple target proteins within the cardiomyocyte, leading to integrated effects on calcium handling and myofilament function. The primary targets include Phospholamban (PLN), cardiac Troponin I (cTnI), and the L-type calcium channel.[10]
Modulation of Sarcoplasmic Reticulum Ca²⁺ Uptake
-
Target: Phospholamban (PLN)
-
Mechanism: In its dephosphorylated state, PLN inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) pump. PKG phosphorylates PLN at the same serine residue (Ser16) as protein kinase A (PKA).[1][11][12] This phosphorylation relieves the inhibition of SERCA2a.
-
Functional Consequence: The disinhibition of SERCA2a enhances the rate of Ca²⁺ reuptake from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerates myocardial relaxation (positive lusitropic effect) and increases the SR Ca²⁺ load available for subsequent contractions.[13]
Modulation of Myofilament Ca²⁺ Sensitivity
-
Target: Cardiac Troponin I (cTnI)
-
Mechanism: cTnI is the inhibitory subunit of the troponin complex, which regulates the Ca²⁺-dependent interaction of actin and myosin. PKG is known to phosphorylate cTnI.[2][14][15] This phosphorylation event decreases the sensitivity of the myofilaments to Ca²⁺.
-
Functional Consequence: A reduction in myofilament Ca²⁺ sensitivity facilitates the dissociation of Ca²⁺ from troponin C, promoting a faster rate of relaxation. This effect complements the enhanced Ca²⁺ reuptake by SERCA2a to improve diastolic function.
Modulation of Ca²⁺ Influx
-
Target: L-type Calcium Channel (LTCC)
-
Mechanism: PKG activation has an inhibitory effect on the L-type calcium channel, which is responsible for the influx of trigger Ca²⁺ during phase 2 of the cardiac action potential.[8][16] The exact phosphorylation sites and mechanism of inhibition are complex but result in a reduced channel open probability.[17]
-
Functional Consequence: The inhibition of LTCCs leads to a decrease in Ca²⁺ influx during systole. This can have a negative inotropic effect, which contributes to the reduction in myocardial oxygen consumption.
Quantitative Data Summary
Direct quantitative data for nesiritide's effects at the isolated human cardiac myocyte level are limited in published literature. The following tables summarize representative data for the endogenous ligand (BNP) or for direct modulation of the cGMP-PKG pathway, which nesiritide activates.
Table 1: Effects of cGMP/PKG Pathway Activation on Ca²⁺ Handling and Myofilament Proteins
| Parameter | Species / Model | Activator | Concentration | Observed Effect | Reference |
| L-Type Ca²⁺ Current | Adult Mouse Myocytes | 8-Br-cGMP | 1 mmol/L | Significant decrease in basal channel open probability and availability | [16] |
| Phospholamban Phosphorylation | Isolated SR (Canine Cardiac) | cGMP-dependent protein kinase | N/A | Direct phosphorylation of phospholamban demonstrated | [1][12] |
| Myofilament Ca²⁺ Sensitivity (pCa₅₀) | Skinned Mouse Trabeculae | PKA (mimics some PKG effects on cTnI) | N/A | pCa₅₀ shifted from 5.77 to 5.62 (decreased sensitivity) | [18] |
Table 2: Clinical Hemodynamic Effects of Nesiritide Infusion
| Parameter | Patient Population | Nesiritide Dose | Change from Baseline | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | Acute Decompensated Heart Failure | 0.01 µg/kg/min | -5.8 mmHg (at 3 hours) | [9] |
| Right Atrial Pressure (RAP) | Acute Decompensated Heart Failure | 2 µg/kg bolus + 0.01 µg/kg/min | -4 mmHg (at 6 hours) | |
| Cardiac Index | Acute Decompensated Heart Failure | 0.030 µg/kg/min | +0.4 L/min/m² | [1] |
| Systemic Vascular Resistance | Acute Decompensated Heart Failure | 2 µg/kg bolus + 0.01 µg/kg/min | -203 dyn·s/cm⁵ (at 6 hours) |
Experimental Protocols
The study of nesiritide's mechanism of action involves a range of specialized experimental techniques.
Isolation of Adult Ventricular Cardiomyocytes
This protocol is essential for obtaining single, viable heart cells for in vitro studies.
-
Principle: The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a series of buffers to first remove blood and calcium, and then to digest the extracellular matrix using enzymes like collagenase and hyaluronidase.[19]
-
Procedure Outline:
-
Anesthetize the animal (e.g., mouse, rat) and perform a thoracotomy to rapidly excise the heart.
-
Cannulate the aorta onto the Langendorff apparatus and initiate perfusion with a calcium-free buffer to arrest the heart in diastole.
-
Switch perfusion to a buffer containing digestive enzymes (e.g., Collagenase Type II). Perfusion continues until the heart becomes flaccid.
-
Remove the heart, mince the ventricular tissue, and gently triturate the tissue pieces with a pipette to release single cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to prevent calcium paradox and cell death.[19]
-
Cells are then purified by low-speed centrifugation and resuspended in an appropriate medium for culture or immediate use.[7][20]
-
Measurement of Intracellular cGMP Levels
-
Principle: A competitive enzyme immunoassay (EIA) is used to quantify cGMP in cell lysates. Free cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding sites on a specific antibody.[4][21]
-
Procedure Outline:
-
Culture isolated cardiomyocytes and treat with various concentrations of nesiritide for defined time periods.
-
Lyse the cells using a provided lysis reagent to release intracellular cGMP. The lysis reagent typically contains a phosphodiesterase inhibitor to prevent cGMP degradation.
-
Add cell lysates and a standard curve of known cGMP concentrations to a microplate pre-coated with a capture antibody.
-
Add a cGMP-alkaline phosphatase conjugate to each well.
-
Incubate to allow competitive binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add a substrate (e.g., p-Nitrophenyl phosphate). The enzyme converts the substrate to a colored product.
-
Measure the absorbance at 405 nm using a plate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample.[22]
-
Western Blot for Phosphorylated Proteins (e.g., Phospho-PLN)
-
Principle: This technique detects the phosphorylation status of a specific protein by using an antibody that recognizes the phosphorylated epitope.
-
Procedure Outline:
-
Treat isolated cardiomyocytes with nesiritide or a control vehicle.
-
Lyse the cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Phospholamban Ser16).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the phospho-protein signal to the total protein signal from a parallel blot or a stripped and re-probed blot.
-
References
- 1. Cyclic GMP-dependent protein kinase phosphorylates phospholamban in isolated sarcoplasmic reticulum from cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of cardiac contractile function by troponin I phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiomyocyte isolation from adult mice [bio-protocol.org]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]
- 6. Phosphorylation Modifications Regulating Cardiac Protein Quality Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic GMP-dependent protein kinase phosphorylates phospholamban in isolated sarcoplasmic reticulum from cardiac and smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troponin I - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Single L-type Ca(2+) channel regulation by cGMP-dependent protein kinase type I in adult cardiomyocytes from PKG I transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
The Nesiritide Signal Transduction Pathway: A cGMP-Mediated Mechanism for Vasodilation and Natriuresis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (hBNP), is a therapeutic agent utilized for its potent vasodilatory and natriuretic properties, primarily in the setting of acutely decompensated heart failure. Its mechanism of action is intrinsically linked to the activation of the natriuretic peptide receptor-A (NPR-A) and the subsequent synthesis of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a detailed examination of the nesiritide-cGMP signal transduction pathway, supported by quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the core molecular interactions and workflows.
Introduction
Endogenous B-type natriuretic peptide (BNP) is a neurohormone synthesized predominantly by ventricular cardiomyocytes in response to myocardial stretch and pressure overload.[1][2] It plays a crucial role in cardiovascular homeostasis by counter-regulating the renin-angiotensin-aldosterone system.[3] Nesiritide is a 32-amino acid recombinant peptide identical to the endogenous hormone, manufactured using E. coli DNA technology.[3] Its therapeutic effect stems from its ability to mimic and amplify the natural physiological responses to volume and pressure overload, which are often blunted in patients with heart failure.[4][5] The primary signaling cascade initiated by nesiritide converges on the production of intracellular cGMP, which orchestrates the downstream physiological effects.[1][3] Understanding this pathway is critical for the development of novel therapeutics targeting cardiovascular diseases.
The Nesiritide-cGMP Signal Transduction Pathway
The physiological effects of nesiritide are initiated by its binding to a specific cell surface receptor, which triggers a cascade of intracellular events culminating in a cellular response.
2.1. Receptor Binding and Activation Nesiritide exerts its action by binding to the type A natriuretic peptide receptor (NPR-A).[3] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain that possesses guanylate cyclase activity.[1] These receptors are densely expressed on the surface of vascular smooth muscle and endothelial cells, as well as in the kidneys and adrenal glands.[3]
2.2. cGMP Synthesis The binding of nesiritide to NPR-A induces a conformational change in the receptor, activating its intrinsic particulate guanylate cyclase (pGC) domain.[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to guanosine 3',5'-cyclic monophosphate (cGMP).[1] This action elevates the intracellular concentration of cGMP, which functions as a critical second messenger in this pathway.
2.3. Downstream Effectors and Physiological Response The increase in intracellular cGMP leads to the activation of cGMP-dependent protein kinases (PKG).[1] Activated PKG phosphorylates various downstream protein targets within the cell, leading to a cascade of events that produce the observed physiological effects of nesiritide:
-
Vasodilation: In vascular smooth muscle cells, PKG activation leads to the relaxation of the muscle fibers. This results in balanced arterial and venous dilation, which reduces both cardiac preload (via venous dilation) and afterload (via arterial dilation).[5] This vasodilation decreases systemic vascular resistance and blood pressure.[3][4]
-
Natriuresis and Diuresis: In the kidneys, the nesiritide-cGMP pathway promotes the excretion of sodium (natriuresis) and water (diuresis).[5] This contributes to a reduction in blood volume, further alleviating the volume overload characteristic of decompensated heart failure.
-
Neurohormonal Inhibition: Nesiritide administration leads to the suppression of the renin-angiotensin-aldosterone system, resulting in decreased levels of aldosterone (B195564) and catecholamines.[6]
The following diagram illustrates the core signaling cascade.
Quantitative Data
The biological activity of nesiritide has been quantified through both biochemical and clinical studies. While specific binding affinities and EC50 values can vary based on the experimental system (e.g., cell type, species), clinical trials provide robust data on its hemodynamic effects.
Table 1: Biochemical Parameters of the Nesiritide Pathway
| Parameter | Value | Context / Notes | Source |
| Binding Affinity (pKd) | 9.74 and 7.8 | Data for porcine BNP (pBNP32) binding to cloned rat NPR-A, suggesting two affinity states possibly due to receptor oligomerization. Specific values for human nesiritide are not consistently reported. | [7] |
| Half-life (elimination) | ~2 minutes (initial)~18 minutes (terminal) | Pharmacokinetic data from intravenous infusion in humans. The pharmacodynamic (biological) effect is longer than the pharmacokinetic half-life. | [3] |
| Intracellular cGMP | 25.37 (median) pmol/g | Concentration in human internal mammary artery tissue after stimulation with 300 nmol/L BNP. Basal levels were significantly lower. | [8] |
Table 2: Hemodynamic Effects of Nesiritide in Patients with Decompensated Heart Failure
| Parameter | Change from Baseline | Infusion Dose | Trial / Notes | Source |
| Pulmonary Capillary Wedge Pressure (PCWP) | -5.8 mmHg | 2 µg/kg bolus + 0.01 µg/kg/min | At 3 hours. Change was significantly greater than with nitroglycerin (-3.8 mmHg) or placebo (-2.0 mmHg). | [9] |
| Pulmonary Capillary Wedge Pressure (PCWP) | -6.0 mmHg | 0.015 µg/kg/min | At 6 hours, compared to a +2.0 mmHg increase with placebo. | [5] |
| Pulmonary Capillary Wedge Pressure (PCWP) | -9.6 mmHg | 0.030 µg/kg/min | At 6 hours, demonstrating a dose-dependent response. | [5] |
| Cardiac Index | +0.4 L/min/m² | 0.030 µg/kg/min | Significant increase compared to controls. | [4] |
| Systemic Vascular Resistance (SVR) | Significant Decrease | Dose-dependent | Observed in multiple clinical trials. | [4][5] |
Experimental Protocols: Quantification of cGMP
A key method for studying the nesiritide signal transduction pathway is to quantify the intracellular production of cGMP in response to stimulation. The competitive enzyme-linked immunosorbent assay (ELISA) is a widely used, sensitive, and reliable method for this purpose.
Objective: To measure the concentration of intracellular cGMP in cultured cells (e.g., human vascular smooth muscle cells) following stimulation with nesiritide.
Principle: This is a competitive immunoassay. cGMP present in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated onto a microplate. The amount of HRP-bound conjugate is inversely proportional to the concentration of cGMP in the sample. A substrate for HRP is added to produce a colorimetric signal, which is measured spectrophotometrically.
4.1. Materials and Reagents
-
Cultured cells (e.g., primary human aortic smooth muscle cells)
-
Cell culture medium and supplements
-
Nesiritide stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: 0.1 M HCl
-
Competitive cGMP ELISA Kit (containing cGMP antibody-coated plate, HRP-conjugated cGMP, cGMP standards, wash buffer, TMB substrate, stop solution)
-
Microplate reader (450 nm)
-
Plate shaker
4.2. Experimental Workflow Diagram
4.3. Detailed Procedure
Part A: Sample Preparation
-
Cell Seeding: Seed vascular smooth muscle cells in multi-well plates and grow to desired confluency.
-
Stimulation: Aspirate the culture medium and replace it with fresh, serum-free medium containing varying concentrations of nesiritide (e.g., 0, 10⁻¹², 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷ M). Include an unstimulated control (vehicle only). Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
-
Lysis: To terminate the reaction and prevent cGMP degradation by phosphodiesterases (PDEs), rapidly aspirate the medium. Immediately add 200-500 µL of cold 0.1 M HCl to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes with gentle shaking to ensure complete cell lysis.
-
Collection: Scrape the cells from the well surface and transfer the acidic lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at ≥1000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Transfer: Carefully collect the supernatant, which contains the intracellular cGMP, for use in the ELISA. Samples can be assayed immediately or stored at -80°C.
Part B: Competitive ELISA Protocol (Note: This is a general protocol. Always follow the specific instructions provided with your commercial ELISA kit).
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Generate a serial dilution of the cGMP standard to create a standard curve.
-
Sample/Standard Addition: Add 50 µL of each standard and sample supernatant to the appropriate wells of the cGMP antibody-coated microplate.
-
Competitive Reaction: Add the HRP-conjugated cGMP and the detection antibody solution to each well as per the kit's instructions. Cover the plate and incubate for 2-3 hours at room temperature, often with gentle shaking.
-
Washing: Aspirate the solution from each well and wash the plate 3-4 times with 1X Wash Buffer to remove any unbound reagents.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing the color to develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
4.4. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard on the Y-axis against its known concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
Calculate cGMP Concentration: Interpolate the cGMP concentration of the unknown samples from the standard curve. Remember to multiply by any dilution factor used during sample preparation.
-
Normalization: Normalize the cGMP concentration to the total protein content of the cell lysate (e.g., pmol cGMP / mg protein) or express it as a fold-change over the unstimulated control.
-
Dose-Response Curve: Plot the normalized cGMP concentration against the logarithm of the nesiritide concentration. Use non-linear regression to fit the data and determine the EC₅₀ (the concentration of nesiritide that produces 50% of the maximal cGMP response).
Conclusion
The nesiritide signal transduction pathway is a well-defined cascade that hinges on the production of the second messenger cGMP. By activating the NPR-A receptor, nesiritide elevates intracellular cGMP levels, which in turn activates PKG to induce potent vasodilation and natriuresis. This mechanism provides a direct molecular basis for its therapeutic use in managing the acute hemodynamic stress of decompensated heart failure. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this pathway, evaluate novel compounds targeting NPR-A, and explore the complex regulation of cGMP signaling in cardiovascular physiology and pathology.
References
- 1. Natriuretic Peptide B Type Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and prognostic values of B-type natriuretic peptides (BNP) and N-terminal fragment brain natriuretic peptides (NT-pro-BNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide-cGMP pathway facilitates acetylcholine release and bradycardia during vagal nerve stimulation in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative binding study of rat natriuretic peptide receptor-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Recombinant Human B-type Natriuretic Peptide (rhBNP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of recombinant human B-type natriuretic peptide (rhBNP), a 32-amino acid peptide therapeutic used in the treatment of acute decompensated heart failure.[1][2][3] The document details the expression, purification, and characterization of rhBNP, with a focus on methodologies suitable for laboratory and potential large-scale production.
Expression of Recombinant hBNP
The production of rhBNP is commonly achieved through recombinant DNA technology, utilizing microbial expression systems. Escherichia coli (E. coli) is a widely used host due to its rapid growth, well-understood genetics, and cost-effectiveness.[4][5] The synthetic gene encoding hBNP is cloned into an expression vector, which is then introduced into a suitable E. coli strain.
To enhance expression levels and facilitate purification, hBNP is often expressed as a fusion protein.[1] This involves linking the hBNP sequence to a larger, more stable protein or peptide tag. Common fusion partners include growth hormone or a hexa-histidine (His6) tag.[1][6] The use of a fusion partner can also direct the expression of the recombinant protein into inclusion bodies, which can protect the peptide from proteolytic degradation within the host cell.[1]
Table 1: Quantitative Data on rhBNP and Precursor Expression in E. coli
| Product | Expression System | Fusion Partner | Yield | Purity | Reference |
| rhBNP | E. coli | Growth Hormone | 50 mg/L | >99% | [1] |
| proBNP | E. coli | His-tag | 0.088 mg/L | N/A | [7] |
| NT-proBNP | E. coli | His-tag | 1.75 mg/L | N/A | [7] |
| rNT-proBNP | E. coli | 6HFh8 | 97.5 mg/L | ≥ 98% | [8] |
-
Gene Synthesis and Cloning : The DNA sequence encoding the 32-amino acid human BNP is synthesized with optimized codons for E. coli expression.[5] This sequence is then cloned into a suitable expression vector, such as a pET series vector, downstream of a strong inducible promoter like the T7 promoter.[9][10] If a fusion protein strategy is used, the hBNP sequence is cloned in-frame with the sequence of the fusion partner (e.g., growth hormone with an acid-labile dipeptide linker).[1]
-
Transformation : The recombinant expression vector is transformed into a suitable E. coli expression host strain, such as BL21(DE3).[9]
-
Culture and Induction :
-
A single colony of transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking.
-
The overnight culture is then used to inoculate a larger volume of production medium. The culture is grown at 37°C with vigorous shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Protein expression is induced by adding a final concentration of 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]
-
The induced culture is then incubated for an additional 4-6 hours at 37°C or at a lower temperature (e.g., 25-30°C) to potentially improve protein solubility.[5]
-
-
Cell Harvesting : After the induction period, the bacterial cells are harvested by centrifugation. The cell pellet can be stored at -80°C until further processing.
Purification of rhBNP
The purification strategy for rhBNP depends on whether it is expressed as a soluble protein or within inclusion bodies, and whether a fusion tag is used. A common approach involves the initial isolation of inclusion bodies, followed by solubilization, refolding, and chromatographic purification.
Caption: General workflow for the purification of rhBNP expressed as an inclusion body fusion protein.
-
Cell Lysis and Inclusion Body Isolation :
-
The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
The cells are lysed using methods such as sonication or high-pressure homogenization.
-
The inclusion bodies are collected from the cell lysate by centrifugation. The supernatant containing soluble proteins is discarded.
-
-
Inclusion Body Washing : The inclusion body pellet is washed multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cellular debris.
-
Solubilization and Refolding : The washed inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). Refolding of the protein can be achieved by rapid or stepwise dilution into a refolding buffer.
-
Cleavage of the Fusion Partner : If rhBNP is expressed as a fusion protein, the fusion partner is cleaved off. For a fusion protein with an acid-labile linker, this can be achieved by acid hydrolysis.[1]
-
Chromatographic Purification :
-
The cleaved peptide solution is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1]
-
A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Fractions are collected and analyzed for the presence and purity of rhBNP by methods such as SDS-PAGE and analytical RP-HPLC.
-
-
Lyophilization : The purified fractions containing rhBNP are pooled and lyophilized to obtain a stable, powdered form of the peptide.[4][12]
Characterization and Bioactivity Assessment
The identity and purity of the final rhBNP product must be confirmed. The biological activity of the purified peptide is a critical quality attribute.
Table 2: Characterization and Bioactivity Assay Parameters
| Parameter | Method | Expected Result/Metric | Reference |
| Purity | RP-HPLC, SDS-PAGE | >97% | [4] |
| Molecular Mass | Mass Spectrometry | ~3464 Da | [13] |
| Bioactivity | cGMP Production Assay | Dose-dependent increase in cGMP | [14][15] |
| Linearity of Bioassay | Linear Regression | R² > 0.99 | [2] |
| Precision of Bioassay | Intra- and Inter-assay CV | <10% and <15% respectively | [2] |
BNP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[15][16] This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] The second messenger, cGMP, then activates downstream signaling cascades, primarily through cGMP-dependent protein kinase (PKG), resulting in vasodilation, natriuresis, and diuresis.[15]
Caption: Simplified signaling pathway of recombinant human B-type natriuretic peptide.
This protocol is based on the principle of measuring cGMP production in a cell line engineered to overexpress the human BNP receptor, GC-A.[14][15]
-
Cell Culture : Human Embryonic Kidney (HEK293) cells stably expressing the GC-A receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure :
-
The cells are seeded into 96-well plates and grown to near confluence.
-
The culture medium is removed, and the cells are washed with a serum-free medium.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to the cells to prevent the degradation of cGMP.
-
Serial dilutions of the rhBNP standard and the purified rhBNP test sample are prepared in the assay buffer.
-
The dilutions are added to the wells, and the plate is incubated for a specified period (e.g., 30 minutes) at 37°C.
-
-
cGMP Quantification :
-
Data Analysis : A standard curve is generated by plotting the cGMP concentration against the known concentrations of the rhBNP standard. The activity of the test sample is then calculated by comparing its effect on cGMP production to the standard curve. The results are typically expressed in international units (IU) per milligram of protein.
References
- 1. Increased yield of high purity recombinant human brain natriuretic peptide by acid hydrolysis of short fusion partner in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid reporter assay for recombinant human brain natriuretic peptide (rhBNP) by GloSensor technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nesiritide - Wikipedia [en.wikipedia.org]
- 4. prospecbio.com [prospecbio.com]
- 5. biomatik.com [biomatik.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and cost-effective method of producing recombinant proBNP and NT-proBNP variants in Escherichia coli for immunoassay of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-level production of N-terminal pro-brain natriuretic peptide, as a calibrant of heart failure diagnosis, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) | PLOS One [journals.plos.org]
- 15. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) [ideas.repec.org]
The Structure-Activity Relationship of Nesiritide (Acetate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide (B7909928) is a recombinant form of human B-type natriuretic peptide (BNP), a 32-amino acid polypeptide hormone produced primarily by the ventricular myocardium.[1][2] It is used in the intravenous treatment of patients with acutely decompensated heart failure who experience dyspnea at rest or with minimal activity.[2] Nesiritide's therapeutic effects stem from its ability to induce vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload.[3][4] This guide provides a detailed examination of the structure-activity relationship (SAR) of nesiritide, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.
Core Structure and Mechanism of Action
Nesiritide is chemically identical to the endogenous 32-amino acid human BNP.[2] Its structure features a 17-amino acid ring formed by a disulfide bond between the cysteine residues at positions 10 and 26. This cyclic structure is critical for its biological activity.
The primary mechanism of action of nesiritide involves its binding to the particulate guanylate cyclase receptor-A (NPR-A), also known as the natriuretic peptide receptor-A.[4] This receptor is predominantly found on the surface of vascular smooth muscle and endothelial cells.[3] The binding of nesiritide to NPR-A activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5]
The elevated intracellular concentration of cGMP serves as a second messenger, activating cGMP-dependent protein kinase G. This, in turn, leads to the phosphorylation of proteins that sequester intracellular calcium and reduce calcium influx, resulting in the relaxation of vascular smooth muscle cells.[3] The ultimate physiological effects are arterial and venous vasodilation, which unload the heart, and promotion of sodium and water excretion by the kidneys (natriuresis and diuresis).[4][6] Furthermore, nesiritide counter-regulates the renin-angiotensin-aldosterone system (RAAS), contributing to its beneficial hemodynamic effects.[1][3]
Signaling Pathway of Nesiritide
Figure 1: Nesiritide Signaling Pathway.
Structure-Activity Relationship Insights
While comprehensive studies on systematic structural modifications of nesiritide are not extensively detailed in the public domain, the fact that it is identical to the native human BNP provides significant insight into its SAR. The evolutionary conservation of the BNP structure suggests that its specific amino acid sequence and the disulfide-bonded ring are highly optimized for potent and selective interaction with the NPR-A receptor.
Key inferences on the SAR of nesiritide include:
-
The 17-Amino Acid Ring: The cyclic structure formed by the disulfide bond between Cys10 and Cys26 is paramount for maintaining the necessary conformation for high-affinity binding to NPR-A. Disruption of this ring would likely lead to a significant loss of activity.
-
N-terminal and C-terminal Tails: The amino acid residues in the N-terminal and C-terminal regions extending from the ring are also believed to be important for receptor recognition, binding, and subsequent activation. These regions may also influence the pharmacokinetic properties of the molecule, including its susceptibility to degradation by endopeptidases.[3]
-
Receptor Selectivity: The structure of nesiritide confers high selectivity for NPR-A over other natriuretic peptide receptors, such as NPR-B and the clearance receptor NPR-C. This selectivity is crucial for its specific pharmacological profile.
Quantitative Data on Pharmacodynamic Effects
Precise in vitro binding affinities (Ki) and potencies (EC50) for cGMP stimulation are not consistently reported in publicly available clinical summaries. However, the dose-dependent hemodynamic effects observed in clinical trials provide quantitative evidence of its in vivo activity. The following table summarizes key hemodynamic changes observed in the Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) trial.[7]
| Hemodynamic Parameter | Placebo (n=81) | Nesiritide (n=124) | p-value vs. Placebo |
| Change in Pulmonary Capillary Wedge Pressure (PCWP) at 3 hours (mmHg) | -2.0 | -5.8 | 0.034 |
| Change in Right Atrial Pressure (RAP) at 3 hours (mmHg) | 0.0 | -3.1 | <0.001 |
| Change in Systemic Vascular Resistance Index (SVRI) at 3 hours (dyn·sec/cm⁵·m²) | -91 | -438 | <0.001 |
| Change in Cardiac Index (CI) at 3 hours (L/min/m²) | 0.0 | +0.2 | 0.002 |
Data adapted from the VMAC trial as reported in various sources.[7][8][9][10]
Experimental Protocols
Assessment of Hemodynamic Effects in Patients with Acutely Decompensated Heart Failure (Adapted from the VMAC Trial Protocol)
The Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) trial was a pivotal study that evaluated the efficacy and safety of nesiritide.[7][11]
1. Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.[11]
2. Patient Population: Hospitalized patients with acutely decompensated congestive heart failure who had dyspnea at rest or with minimal activity and a pulmonary capillary wedge pressure (PCWP) of at least 18 mmHg.[11]
3. Treatment Arms:
-
Nesiritide: 2 µg/kg intravenous bolus followed by a continuous infusion of 0.01 µg/kg/min.[7]
-
Intravenous Nitroglycerin: Titrated by the physician.
-
Placebo.
4. Key Procedures:
-
Baseline Measurements: Collection of baseline hemodynamic parameters via a pulmonary artery catheter, including PCWP, right atrial pressure (RAP), cardiac index (CI), and systemic vascular resistance index (SVRI). Patient's self-assessment of dyspnea was also recorded.
-
Drug Administration: Administration of the assigned treatment for a minimum of 3 hours.[7]
-
Hemodynamic Monitoring: Continuous monitoring of hemodynamic parameters throughout the infusion period.
-
Symptom Assessment: Re-evaluation of dyspnea at specified time points (e.g., 3 hours).[2]
5. Primary Endpoints:
6. Safety Monitoring: Continuous monitoring of blood pressure, heart rate, and adverse events, with particular attention to hypotension.[12]
Experimental Workflow for a Clinical Trial Assessing Nesiritide
Figure 2: Clinical Trial Workflow.
Conclusion
The structure-activity relationship of nesiritide is intrinsically linked to its identity as the recombinant form of human B-type natriuretic peptide. Its well-defined 32-amino acid sequence, featuring a critical 17-amino acid disulfide-bonded ring, is optimized for selective and potent activation of the NPR-A receptor. This interaction initiates a cGMP-mediated signaling cascade that results in beneficial hemodynamic effects, including vasodilation and reduction of cardiac filling pressures, which are central to its therapeutic utility in acutely decompensated heart failure. The quantitative relationship between its structure and activity is evident in the dose-dependent physiological responses observed in rigorous clinical trials. Future research involving site-directed mutagenesis and peptide modifications could further elucidate the specific contributions of individual amino acid residues to receptor binding, activation, and pharmacokinetic profile, potentially paving the way for the development of next-generation natriuretic peptide therapeutics.
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nesiritide: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nesiritide: a review of its use in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and hemodynamic effects of nesiritide (B-type natriuretic peptide) in patients with decompensated heart failure receiving beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nesiritide for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nesiritide Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of nesiritide (B7909928), a recombinant human B-type natriuretic peptide (BNP), to its cognate receptors. A thorough understanding of the receptor binding affinity, kinetics, and the resultant signaling pathways is critical for ongoing research, drug development, and the therapeutic application of this vasoactive peptide. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the downstream signaling cascades initiated by nesiritide.
Receptor Binding Affinity
Nesiritide primarily exerts its biological effects through interaction with natriuretic peptide receptors, most notably Natriuretic Peptide Receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor. It also binds to the Natriuretic Peptide Receptor-C (NPR-C), which is predominantly involved in peptide clearance. The binding affinity of nesiritide to these receptors is a key determinant of its potency and duration of action. The equilibrium dissociation constant (Kd) is a measure of the concentration of nesiritide at which 50% of the receptors are occupied at equilibrium; a lower Kd value signifies a higher binding affinity.
Table 1: Nesiritide Receptor Binding Affinity
| Ligand | Receptor | Dissociation Constant (Kd) | Primary Signaling Pathway |
| Nesiritide (BNP) | NPR-A | 7.3 pM | cGMP Elevation |
| Nesiritide (BNP) | NPR-C | 13 pM | Clearance/Adenylyl Cyclase Inhibition |
Receptor Binding Kinetics
The kinetic parameters of nesiritide's interaction with its receptors, specifically the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic understanding of the binding process. The association rate describes how quickly nesiritide binds to the receptor, while the dissociation rate indicates how rapidly the nesiritide-receptor complex breaks apart. These kinetic constants are fundamental to the duration of the physiological response to the drug.
Signaling Pathways
The binding of nesiritide to its primary signaling receptor, NPR-A, initiates a critical intracellular signaling cascade that mediates its vasodilatory and natriuretic effects.
Caption: Nesiritide binds to NPR-A, activating its guanylyl cyclase domain to produce cGMP, which in turn activates PKG, leading to vasodilation and natriuresis.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity and kinetics of nesiritide to its receptors.
Radioligand Binding Assay for Affinity (Kd) Determination
This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of nesiritide for its receptors.
Caption: Workflow for determining nesiritide binding affinity using a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells known to express high levels of NPR-A or NPR-C.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
-
Saturation Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 20-50 µg).
-
Add increasing concentrations of radiolabeled nesiritide (e.g., ¹²⁵I-nesiritide).
-
To a parallel set of tubes, add a high concentration of unlabeled nesiritide (e.g., 1 µM) in addition to the radiolabeled nesiritide to determine non-specific binding.
-
Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding data against the concentration of radiolabeled nesiritide.
-
Analyze the data using non-linear regression analysis with a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
Surface Plasmon Resonance (SPR) for Kinetic (kon, koff) Determination
This protocol outlines the use of SPR to measure the association and dissociation rates of nesiritide binding to its receptors.
Caption: Workflow for determining nesiritide binding kinetics using Surface Plasmon Resonance.
Methodology:
-
Immobilization of Receptor:
-
Covalently immobilize the purified extracellular domain of NPR-A or NPR-C onto a sensor chip surface using standard amine coupling chemistry.
-
A reference flow cell should be prepared by either blocking the surface after activation or immobilizing an irrelevant protein to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of nesiritide concentrations in a suitable running buffer (e.g., HBS-EP).
-
Association Phase: Inject each concentration of nesiritide over the sensor and reference flow cells at a constant flow rate and monitor the change in the SPR signal (response units) over time.
-
Dissociation Phase: After the association phase, switch to flowing only the running buffer over the sensor chip and monitor the decrease in the SPR signal as nesiritide dissociates from the immobilized receptor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves for all nesiritide concentrations globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting process will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff/kon.
-
Off-Target Binding and Potential Effects
While nesiritide exhibits high affinity for its primary receptors, it is important to consider potential off-target effects. The most commonly reported adverse effect is hypotension, which is a direct consequence of its potent vasodilatory action mediated through NPR-A.[1] There have also been discussions and studies regarding its potential effects on renal function, although the consensus on this remains a subject of ongoing research.[2] A comprehensive understanding of nesiritide's binding profile across a range of receptors is crucial for a complete safety and efficacy assessment.
This technical guide provides a foundational understanding of the receptor binding characteristics of nesiritide. The provided data and protocols are intended to support further research and development in the field of cardiovascular pharmacology.
References
natriuretic peptide receptor-A (NPR-A) activation by Nesiritide
An In-depth Technical Guide on the Activation of Natriuretic Peptide Receptor-A (NPR-A) by Nesiritide (B7909928)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, marketed under the brand name Natrecor, is a recombinant form of the endogenous human B-type natriuretic peptide (hBNP).[1][2][3] It is a 32-amino acid peptide manufactured from E. coli using recombinant DNA technology.[1][2] Nesiritide is clinically indicated for the intravenous treatment of patients with acutely decompensated heart failure who experience dyspnea (shortness of breath) at rest or with minimal activity.[1][2][4] Its therapeutic effects are mediated through the specific activation of the natriuretic peptide receptor-A (NPR-A), a key regulator of cardiovascular homeostasis.[1][5] This document provides a detailed technical overview of the molecular mechanism of NPR-A activation by Nesiritide, presents relevant quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
Nesiritide exerts its physiological effects by mimicking the actions of endogenous BNP.[1] The primary mechanism involves a direct binding event with the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][5] This receptor is a transmembrane protein predominantly found on the surface of vascular smooth muscle and endothelial cells.[1][6]
The binding of Nesiritide to the extracellular domain of NPR-A induces a conformational change in the receptor, which activates its intracellular guanylate cyclase domain.[6][7] This enzymatic activation catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, guanosine 3',5'-cyclic monophosphate (cGMP).[2][6][7]
The subsequent elevation of intracellular cGMP levels initiates a signaling cascade that leads to multiple downstream physiological responses:
-
Vasodilation: cGMP serves as a second messenger to dilate both veins and arteries, leading to a reduction in preload and afterload.[6] This balanced vasodilation results in decreased pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure.[6][8][9]
-
Natriuresis and Diuresis: Nesiritide promotes sodium and water excretion by the kidneys.[8][10] This is achieved by increasing the glomerular filtration rate and directly inhibiting sodium reabsorption in the nephron.[10]
-
Neurohormonal Antagonism: The activation of the NPR-A pathway counter-regulates the renin-angiotensin-aldosterone system (RAAS).[1][10] This leads to decreased levels of aldosterone, catecholamines, and endothelin-1, further contributing to vasodilation and reduced fluid retention.[10][11]
Unlike inotropic agents, Nesiritide's vasodilatory effects occur without a direct increase in heart rate or cardiac contractility.[6][8][11]
Signaling Pathway Visualization
The following diagram illustrates the molecular signaling cascade initiated by Nesiritide.
Quantitative Data
The pharmacological and clinical effects of Nesiritide have been quantified in numerous studies. The following tables summarize key data.
Table 1: Pharmacokinetics of Nesiritide
| Parameter | Value | Reference |
| Initial Elimination Half-Life | ~2 minutes | [1][9] |
| Terminal Elimination Half-Life | ~18 minutes | [1][9] |
| Volume of Distribution (Central) | 0.073 L/kg | [2][9] |
| Volume of Distribution (Steady-State) | 0.19 L/kg | [2] |
| Clearance | ~9.2 mL/min/kg | [2] |
Note: The pharmacodynamic half-life of Nesiritide's hemodynamic effects is longer than its pharmacokinetic half-life would suggest.[1][9]
Table 2: Hemodynamic Effects of Nesiritide (VMAC Trial)
Data reflects changes from baseline at 3 hours post-administration in patients with acutely decompensated heart failure.
| Parameter | Nesiritide (2 µg/kg bolus + 0.01 µg/kg/min infusion) | Nitroglycerin | Placebo | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | -5.8 mmHg | -3.8 mmHg | -2.0 mmHg | [12][13] |
| Systolic Blood Pressure (SBP) | -5.7 mmHg | -3.2 mmHg | +2.0 mmHg | [9] |
| Right Atrial Pressure (RAP) | -3.1 mmHg | -2.6 mmHg | -1.1 mmHg | [9] |
| Cardiac Index (CI) | +0.2 L/min/m² | +0.1 L/min/m² | 0.0 L/min/m² | [9] |
Table 3: Key Clinical Trial Outcomes
| Trial | Comparator(s) | Key Finding(s) | Reference |
| VMAC | Nitroglycerin, Placebo | Nesiritide significantly reduced PCWP compared to both nitroglycerin and placebo at 3 hours.[5][12][13] It also led to greater improvement in patient-reported dyspnea compared to placebo.[2][9][13] | [14] |
| ASCEND-HF | Placebo | Nesiritide was not associated with a significant difference in the rates of death or rehospitalization at 30 days.[15] It showed a small, non-statistically significant improvement in dyspnea.[15] The incidence of symptomatic hypotension was higher with Nesiritide.[15] | [15] |
| Meta-Analysis (2015) | Placebo, Dobutamine, Nitroglycerin | Nesiritide did not show a significant increase in the risk of short-term, mid-term, or long-term mortality compared to controls.[16] It was associated with an increased risk of hypotension.[16] | [16] |
Experimental Protocols
The interaction between Nesiritide and NPR-A and the resulting downstream signaling can be quantified using established laboratory methods.
Protocol: NPR-A Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) of Nesiritide for the NPR-A receptor.
-
1. Principle: A competitive binding assay is performed using a constant concentration of a radiolabeled natriuretic peptide (e.g., 125I-labeled Atrial Natriuretic Peptide, ANP) and varying concentrations of unlabeled Nesiritide. Nesiritide competes with the radioligand for binding to NPR-A, and the displacement is measured to determine its binding affinity (Ki), which is analogous to Kd.
-
2. Methodology:
-
a. Membrane Preparation:
-
Culture cells known to express NPR-A (e.g., HEK293 cells transfected with the human NPR-A gene).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.[17]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[17]
-
Resuspend the membrane pellet in a binding buffer and determine the total protein concentration using a standard method like the BCA or Bradford assay.[17]
-
-
b. Competition Binding Assay:
-
In assay tubes, combine a fixed amount of membrane protein (e.g., 20-50 µg) with a fixed concentration of 125I-ANP (typically at or below its Kd value).[17]
-
Add increasing concentrations of unlabeled Nesiritide to the tubes.
-
To determine non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled ANP (e.g., 1 µM) to saturate all specific binding sites.[17]
-
Incubate the reaction mixtures to allow them to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[17]
-
-
c. Separation and Detection:
-
Rapidly separate bound and free radioligand by filtering the reaction mixture through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Nesiritide concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC50 (the concentration of Nesiritide that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol: Intracellular cGMP Measurement by ELISA
This protocol quantifies the production of cGMP in cells following stimulation with Nesiritide.
-
1. Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Free cGMP in the sample competes with a fixed amount of a cGMP-enzyme conjugate for binding to a limited number of cGMP-specific antibody sites. The amount of conjugate that binds is inversely proportional to the concentration of cGMP in the sample.[18][19]
-
2. Methodology:
-
a. Cell Culture and Stimulation:
-
Plate cells expressing NPR-A in multi-well plates and grow to desired confluency.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
-
Stimulate the cells with varying concentrations of Nesiritide for a specified time period (e.g., 10-30 minutes).
-
-
b. Sample Preparation:
-
Aspirate the culture medium and lyse the cells using a lysis buffer provided in a commercial ELISA kit (e.g., 0.1 M HCl).[19]
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement. Samples may require acetylation as per kit instructions to increase assay sensitivity.
-
-
c. ELISA Procedure:
-
Prepare a standard curve using known concentrations of cGMP.
-
Add standards and prepared cell lysate samples to the wells of a microplate pre-coated with a cGMP antibody.
-
Add the cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase or cGMP-horseradish peroxidase) to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate to the wells, which will generate a colorimetric signal.
-
Stop the reaction after a set incubation time.[18]
-
-
d. Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[18]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.[18]
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate to express the results as pmol cGMP/mg protein.
-
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing the activity of Nesiritide at the NPR-A receptor.
Conclusion
Nesiritide is a potent activator of the natriuretic peptide receptor-A. Its mechanism, initiated by receptor binding and culminating in the production of intracellular cGMP, translates into significant and rapid hemodynamic effects, including balanced vasodilation and promotion of natriuresis.[6][8] These actions provide the basis for its therapeutic use in alleviating symptoms of acute decompensated heart failure.[20] While clinical trials have established its efficacy in improving hemodynamic parameters and dyspnea, its impact on long-term outcomes such as mortality and rehospitalization remains a subject of discussion.[14][15] The experimental protocols detailed herein provide robust and reproducible methods for researchers to quantify the molecular interactions and functional consequences of NPR-A activation, facilitating further investigation and the development of novel therapeutics targeting the natriuretic peptide system.
References
- 1. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Nesiritide - Wikipedia [en.wikipedia.org]
- 4. globalrph.com [globalrph.com]
- 5. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nesiritide: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nesiritide: a review of its use in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial - American College of Cardiology [acc.org]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 20. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Nesiritide on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), exerts its therapeutic effects in acutely decompensated heart failure through vasodilation, natriuresis, and neurohormonal modulation. A key aspect of its neurohormonal action is its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. This technical guide provides an in-depth analysis of nesiritide's effects on the RAAS, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing key pathways and workflows.
The RAAS is a cascade of hormones that plays a central role in the pathophysiology of heart failure. Activation of this system leads to vasoconstriction, sodium and water retention, and myocardial fibrosis, all of which contribute to the progression of heart failure. Nesiritide is thought to counteract these detrimental effects by suppressing the RAAS, primarily through the inhibition of renin release and a subsequent reduction in angiotensin II and aldosterone (B195564) levels.[1] However, the extent and clinical significance of this suppression have been subjects of investigation, with some studies demonstrating a clear inhibitory effect while others report more neutral findings. This guide aims to synthesize the available evidence to provide a comprehensive understanding of this complex interaction.
Quantitative Data on RAAS Modulation
The following tables summarize the quantitative effects of nesiritide on key components of the RAAS from various clinical studies.
Table 1: Effect of Nesiritide on Plasma Aldosterone Levels
| Study Population | Nesiritide Dose | Duration of Infusion | Baseline Aldosterone (ng/dL) | Post-Infusion Aldosterone (ng/dL) | Percentage Change | p-value | Reference |
| Anterior Myocardial Infarction | 0.006 µg/kg/min | 72 hours | 8.0 (± 2.0) | 4.6 (± 1.0) | -42.5% | <0.05 | |
| Anterior Myocardial Infarction | 0.003 µg/kg/min | 72 hours | Not Reported | Not Reported | Trend towards decrease | Not Significant | |
| Acutely Decompensated Heart Failure with Renal Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 48 hours | No significant change reported between nesiritide and standard therapy groups. | [2] | |||
| Stable Systolic Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 6 hours | Not Reported | Decreased by 3.9 (± 1.6) ng/dL | Not Reported | 0.005 (vs. furosemide (B1674285) alone) |
Table 2: Effect of Nesiritide on Plasma Renin Activity (PRA)
| Study Population | Nesiritide Dose | Duration of Infusion | Baseline PRA | Post-Infusion PRA | Percentage Change | p-value | Reference |
| Acutely Decompensated Heart Failure with Renal Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 48 hours | No significant change reported between nesiritide and standard therapy groups. | [2] |
Table 3: Effect of Nesiritide on Angiotensin II Levels
| Study Population | Nesiritide Dose | Duration of Infusion | Baseline Angiotensin II | Post-Infusion Angiotensin II | Percentage Change | p-value | Reference |
| Acutely Decompensated Heart Failure with Renal Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 48 hours | No significant change reported between nesiritide and standard therapy groups. | [2] | |||
| Heart Failure following Acute Myocardial Infarction | 0.5 µg/kg bolus + 0.0075 µg/kg/min | Not Specified | Greater reduction observed compared to nitroprusside group. | <0.01 | [3] |
Experimental Protocols
This section details the methodologies employed in key studies to assess the impact of nesiritide on the RAAS.
Study of Low-Dose Nesiritide in Anterior Myocardial Infarction[2]
-
Study Design: A translational proof-of-concept study.
-
Patient Population: 24 patients with a first anterior wall ST-elevation myocardial infarction who underwent successful revascularization.
-
Intervention: Patients were randomized to receive either 0.003 µg/kg/min or 0.006 µg/kg/min of intravenous nesiritide for 72 hours, in addition to standard care.
-
Data Collection: Blood samples for plasma aldosterone and cGMP were collected at baseline and during the infusion.
-
Assay Methodology:
-
Plasma Aldosterone: Measured by radioimmunoassay (RIA). Specific details of the RIA kit and procedure were not provided in the primary publication.
-
Study of Nesiritide in Acutely Decompensated Heart Failure with Renal Dysfunction[3]
-
Study Design: A randomized, controlled trial.
-
Patient Population: 72 patients with acutely decompensated heart failure and underlying renal dysfunction.
-
Intervention: Patients were randomized to either standard therapy alone or standard therapy with the addition of nesiritide (2 µg/kg bolus followed by a 0.01 µg/kg/min infusion for 48 hours).
-
Data Collection: Blood samples for plasma renin activity, angiotensin II, and aldosterone were collected at baseline and at specified intervals during the study.
-
Assay Methodology: The specific assays used for measuring renin, angiotensin II, and aldosterone were not detailed in the provided summary.
General Assay Methodologies for RAAS Components
The following are general descriptions of common methods used to measure RAAS components in clinical research, which are likely similar to the methods used in the cited studies.
-
Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA):
-
Principle: PRA is determined by measuring the generation of angiotensin I from endogenous angiotensinogen (B3276523) in the plasma sample during a controlled incubation period.
-
Sample Collection and Handling: Blood is collected in chilled EDTA tubes and centrifuged at a low temperature to separate the plasma. Samples are kept on ice to prevent cryoactivation of prorenin.
-
Angiotensin I Generation: Plasma samples are incubated at 37°C for a defined period (e.g., 90-180 minutes) at a specific pH (e.g., 6.0) to allow renin to act on angiotensinogen. A parallel sample is incubated at 0-4°C to serve as a blank. Protease inhibitors are added to prevent the degradation of angiotensin I.
-
Radioimmunoassay: The amount of angiotensin I generated is quantified using a competitive RIA. This involves incubating the plasma extract with a known amount of radiolabeled angiotensin I and a specific anti-angiotensin I antibody.
-
Separation and Detection: Antibody-bound and free radiolabeled angiotensin I are separated (e.g., using dextran-coated charcoal). The radioactivity of the bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparison to a standard curve.
-
-
Aldosterone Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This method provides high specificity and sensitivity for the quantification of aldosterone.
-
Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma sample. Proteins are precipitated (e.g., with zinc sulfate (B86663) or methanol), and the supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate aldosterone and remove interfering substances.[4][5]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where aldosterone is separated from other compounds on a C18 column using a gradient of mobile phases (e.g., methanol (B129727) and water).[4][5]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Aldosterone is ionized (typically using electrospray ionization in negative mode), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) to quantify the analyte with high selectivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the interaction of nesiritide with the RAAS.
Caption: The classical Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Caption: Nesiritide's mechanism of action leading to RAAS inhibition.
Caption: A generalized experimental workflow for clinical trials investigating nesiritide's effects on the RAAS.
Conclusion
The available evidence suggests that nesiritide has the potential to suppress the RAAS, particularly by reducing aldosterone levels. This effect appears to be more pronounced with low-dose infusions, which may avoid the confounding factor of hypotension that can paradoxically activate the RAAS. However, the impact of standard therapeutic doses of nesiritide on the complete RAAS cascade, including plasma renin activity and angiotensin II, is less clear, with some studies showing no significant effect.
For researchers and drug development professionals, these findings highlight the importance of dose-finding studies to optimize the neurohormonal effects of natriuretic peptides. Future research should focus on elucidating the precise dose-response relationship between nesiritide and RAAS components in different patient populations. Furthermore, the use of highly sensitive and specific assay methodologies, such as LC-MS/MS, is crucial for obtaining accurate and reliable data in this field of research. A deeper understanding of nesiritide's interaction with the RAAS will be instrumental in refining its therapeutic use and in the development of novel therapies for heart failure that target this critical neurohormonal pathway.
References
Preclinical Pharmacology of Nesiritide (acetate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide (B7909928), the recombinant form of human B-type natriuretic peptide (BNP), is a well-established therapeutic agent for acutely decompensated heart failure.[1] Marketed under the brand name Natrecor, it is structurally identical to the endogenous 32-amino acid peptide produced primarily by the ventricular myocardium in response to increased ventricular pressure and volume.[2][3] This technical guide provides an in-depth overview of the preclinical pharmacology of Nesiritide, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile established in animal models.
Mechanism of Action
Nesiritide exerts its pharmacological effects by mimicking the actions of endogenous BNP.[4] The core of its mechanism lies in its ability to bind to and activate the natriuretic peptide receptor-A (NPR-A).[1][5] This receptor is a particulate guanylate cyclase found on the surface of vascular smooth muscle and endothelial cells.[6][7]
The binding of Nesiritide to NPR-A triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][7] The subsequent increase in intracellular cGMP concentration serves as a second messenger, initiating a signaling cascade that leads to the relaxation of vascular smooth muscle.[7] This vasodilation affects both arteries and veins, resulting in a balanced reduction of cardiac preload and afterload.[8] Furthermore, Nesiritide's activation of the cGMP pathway counter-regulates the renin-angiotensin-aldosterone system (RAAS), contributing to its beneficial hemodynamic effects.[1][3]
Pharmacodynamics
Preclinical studies in various animal models have been instrumental in elucidating the pharmacodynamic profile of Nesiritide. These studies have consistently demonstrated its effects on hemodynamics, renal function, and neurohormonal systems.
Hemodynamic Effects
In animal models, Nesiritide produces dose-dependent vasodilation, leading to reductions in systemic and pulmonary vascular resistance.[8] This results in a decrease in both preload and afterload, improving overall cardiac function.[1] In conscious dogs, intravenous infusion of Nesiritide at doses of 0.03 and 0.09 µg/kg/min produced dose-related reductions in mean arterial pressure.[9] Notably, these hemodynamic changes occur without a significant change in heart rate.[8][10]
| Parameter | Animal Model | Dose | Effect | Citation |
| Mean Arterial Pressure | Conscious Dogs | 0.03 and 0.09 µg/kg/min | Dose-related reductions | [9] |
| Cardiac Contractility | Animals | Not specified | No effect | [7][11] |
| Cardiac Electrophysiology | Animals | Not specified | No effect on atrial and ventricular effective refractory times or atrioventricular node conduction | [7][11] |
Renal Effects
Nesiritide promotes diuresis and natriuresis, which contribute to its volume-unloading effects.[5] These renal effects are a result of several mechanisms, including increased cardiac output, direct actions on the kidney, and suppression of the RAAS, leading to decreased aldosterone (B195564) levels.[8][10]
Neurohormonal Effects
Nesiritide has been shown to antagonize the RAAS and the sympathetic nervous system.[4][12] It reduces the levels of aldosterone, catecholamines, and endothelin-1, further contributing to its beneficial cardiovascular effects.[10]
Pharmacokinetics
The pharmacokinetic profile of Nesiritide has been characterized in preclinical studies. Being a peptide, it is administered intravenously.[5]
| Parameter | Value | Citation |
| Initial Elimination Phase | 2 minutes | [5] |
| Terminal Elimination Half-life | 18 minutes | [5] |
Nesiritide is cleared from the circulation through several mechanisms, including:
-
Binding to cell surface clearance receptors (NPR-C).
-
Proteolytic cleavage by neutral endopeptidases in the vascular lumen.[5][7]
-
Renal filtration.[5]
Toxicology and Safety Pharmacology
Preclinical toxicology studies have established the safety profile of Nesiritide. Single-dose intravenous bolus studies in animals demonstrated that Nesiritide is well-tolerated and essentially nontoxic at doses up to 500 µg/kg.[13]
A key finding from preclinical safety pharmacology studies is that Nesiritide does not have any direct effects on cardiac contractility or electrophysiology.[7][11] In conscious, healthy dogs, short-term infusion of Nesiritide had no significant effects on atrial or ventricular electrophysiological parameters, including P wave duration, PR interval, QRS duration, and QTc interval.[9] Spontaneous or induced arrhythmias were not observed during Nesiritide infusion in these animal models.[9] The primary dose-limiting adverse effect observed in both preclinical and clinical studies is hypotension, which is a direct extension of its vasodilatory mechanism of action.[8]
Experimental Protocols
The preclinical evaluation of Nesiritide has utilized various animal models of heart failure to mimic the human pathophysiology.
Animal Models of Heart Failure
-
Rodent Models (Rats, Mice):
-
Myocardial Infarction (MI) via Coronary Artery Ligation: This model is commonly used to induce ischemic heart failure.
-
Aortic Constriction (Pressure Overload): This model mimics heart failure that develops from conditions like hypertension.[1]
-
-
Large Animal Models:
-
Dogs: The cardiovascular system of dogs closely resembles that of humans, making them a valuable translational model. Rapid ventricular pacing is a technique used to create a reproducible model of dilated cardiomyopathy.[1]
-
Sheep: Sheep are also a suitable large animal model, particularly for studies that involve surgical interventions or long-term monitoring.[1]
-
General Experimental Workflow for Preclinical Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nesiritide - Wikipedia [en.wikipedia.org]
- 4. Nesiritide: review of clinical pharmacology and role in heart failure management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of the in vivo cardiac electrophysiological effects of nesiritide (human brain natriuretic peptide) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
Nesiritide (Acetate): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (hBNP). It is intended to serve as a comprehensive resource, detailing its molecular characteristics, mechanism of action, and relevant experimental protocols for research and development.
Core Molecular and Physical Data
Nesiritide is a 32-amino acid polypeptide.[1] The acetate (B1210297) salt form is a common preparation for pharmaceutical use. Key quantitative data for both Nesiritide and its acetate form are summarized below.
| Property | Nesiritide | Nesiritide Acetate |
| Molecular Formula | C₁₄₃H₂₄₄N₅₀O₄₂S₄[2] | C₁₄₅H₂₄₈N₅₀O₄₄S₄[3] |
| Molecular Weight | 3464.0 g/mol [1][2][4] | 3524.1 g/mol [3] |
| CAS Number | 124584-08-3[2][5] | 114471-18-0[3] |
Mechanism of Action and Signaling Pathway
Nesiritide exerts its physiological effects by mimicking endogenous B-type natriuretic peptide (BNP).[6] It primarily acts as a vasodilator, leading to reductions in both preload and afterload.[6] This is achieved through a well-defined signaling cascade initiated by its binding to the natriuretic peptide receptor-A (NPR-A).[5]
The binding of Nesiritide to NPR-A, a particulate guanylate cyclase receptor found on the surface of vascular smooth muscle and endothelial cells, triggers a conformational change in the receptor.[1][7] This allosteric activation of the intracellular guanylate cyclase domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7]
The accumulation of intracellular cGMP serves as a second messenger, activating cGMP-dependent protein kinases (PKG).[7] This ultimately leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[1] The signaling cascade is naturally attenuated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.[7] Furthermore, Nesiritide is cleared from circulation through binding to clearance receptors and proteolytic cleavage by enzymes like neutral endopeptidase.[1]
References
- 1. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nesiritide - Wikipedia [en.wikipedia.org]
- 4. ccjm.org [ccjm.org]
- 5. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Discovery and Development of Nesiritide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (hBNP), emerged as a novel therapeutic agent for acute decompensated heart failure (ADHF). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of nesiritide. It details the drug's pharmacologic properties, summarizes key clinical trial data in structured tables, outlines pivotal experimental methodologies, and illustrates core concepts through detailed diagrams. This document serves as an in-depth resource for researchers, clinicians, and professionals involved in cardiovascular drug development.
Introduction: The Emergence of a Natriuretic Peptide-Based Therapy
The discovery of natriuretic peptides in the 1980s revealed the heart's role as an endocrine organ, capable of producing hormones that regulate cardiovascular homeostasis. B-type natriuretic peptide (BNP), primarily synthesized in the cardiac ventricles in response to increased wall stress and volume overload, became a key focus of research.[1] Nesiritide (Natrecor®) is the recombinant form of the 32-amino acid human B-type natriuretic peptide, manufactured using E. coli DNA technology.[2][3] It has the same amino acid sequence as endogenous hBNP.[3]
Initially heralded as a promising treatment for ADHF due to its vasodilatory, natriuretic, and diuretic properties, nesiritide's journey has been marked by both initial enthusiasm and subsequent controversy.[1][4] It received approval from the U.S. Food and Drug Administration (FDA) in 2001 for the intravenous treatment of patients with acutely decompensated congestive heart failure who have dyspnea at rest or with minimal activity.[2][5] However, early meta-analyses suggested potential risks of worsening renal function and increased mortality, prompting large-scale clinical trials to definitively assess its safety and efficacy.[1][6]
Mechanism of Action: The cGMP Signaling Cascade
Nesiritide exerts its physiological effects by binding to the particulate guanylate cyclase receptor type A (NPR-A) on the surface of vascular smooth muscle and endothelial cells.[4][7] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7]
The elevated intracellular cGMP levels serve as a second messenger, initiating a cascade of downstream effects:
-
Vasodilation: cGMP-dependent protein kinase (PKG) activation leads to the relaxation of vascular smooth muscle in both arteries and veins. This results in decreased preload (venous dilation) and afterload (arterial dilation), reducing cardiac workload.[3][7]
-
Natriuresis and Diuresis: Nesiritide enhances sodium and water excretion by the kidneys, contributing to a reduction in fluid volume.[4]
-
Neurohormonal Modulation: It counter-regulates the renin-angiotensin-aldosterone system (RAAS), leading to decreased levels of aldosterone (B195564) and norepinephrine.[7][8]
Unlike inotropic agents, nesiritide does not directly affect cardiac contractility.[7]
Nesiritide Signaling Pathway
Pharmacokinetics and Pharmacodynamics
Nesiritide is administered intravenously and exhibits a biphasic elimination pattern.[9]
| Parameter | Value | Reference |
| Initial Elimination Half-life (t½α) | ~2 minutes | [9] |
| Terminal Elimination Half-life (t½β) | ~18 minutes | [9] |
| Volume of Distribution (Vc) | 0.092 L/kg | [10] |
| Clearance (CL) | 9.5 mL/min/kg | [10] |
| Onset of Hemodynamic Effect | Within 15 minutes | [11] |
| Duration of Hemodynamic Effect | Can persist for several hours beyond the infusion period | [12] |
Metabolism and Clearance: Nesiritide is cleared from circulation through three primary mechanisms:
-
Binding to the natriuretic peptide clearance receptor (NPR-C) followed by lysosomal degradation.[9]
-
Proteolytic cleavage by neutral endopeptidases.[9]
-
Renal filtration.[9]
Preclinical Development
Preclinical studies in animal models, including conscious dogs, demonstrated the favorable hemodynamic effects of nesiritide. These studies showed dose-dependent reductions in mean arterial pressure without significant changes in heart rate or adverse electrophysiological effects.[1] Infusion of nesiritide in these models led to significant increases in plasma cGMP levels, confirming the engagement of its target pathway.[1]
Clinical Development and Key Trials
The clinical development of nesiritide has been shaped by a series of pivotal trials designed to evaluate its efficacy and safety in patients with ADHF.
VMAC (Vasodilation in the Management of Acute Congestive Heart Failure) Trial
The VMAC trial was a randomized, double-blind study that compared the efficacy and safety of intravenous nesiritide with intravenous nitroglycerin and placebo in patients with ADHF.[8][13]
Table 1: Key Hemodynamic and Clinical Outcomes from the VMAC Trial
| Outcome Measure (at 3 hours) | Nesiritide | Nitroglycerin | Placebo | p-value (Nesiritide vs. Placebo) | p-value (Nesiritide vs. Nitroglycerin) | Reference |
| Change in PCWP (mmHg) | -5.8 | -3.8 | -2.0 | <0.001 | 0.03 | [8] |
| Improvement in Dyspnea | Significant | Not Significant | - | 0.03 | - | [8] |
At 24 hours, the reduction in PCWP remained greater with nesiritide compared to nitroglycerin.[8] The trial concluded that nesiritide was more effective than placebo in improving hemodynamics and dyspnea and was better tolerated than nitroglycerin.[14]
FUSION II (Follow-up Serial Infusions of Nesiritide II) Trial
The FUSION II trial was a randomized, double-blind, placebo-controlled study designed to assess the safety and efficacy of outpatient serial infusions of nesiritide in patients with advanced heart failure.[9][15]
Table 2: Primary and Secondary Endpoints from the FUSION II Trial (at 12 weeks)
| Endpoint | Nesiritide Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| All-Cause Mortality or Cardiorenal Hospitalization | 36.7% | 36.8% | 1.03 (0.82 - 1.3) | 0.79 | [16] |
| All-Cause Mortality | 10.1% | 10.5% | - | - | [16] |
| Cardiovascular or Renal Hospitalization | 31.6% | 31.7% | - | - | [16] |
The FUSION II trial did not demonstrate a clinical benefit of serial outpatient nesiritide infusions over intensive outpatient management in patients with advanced heart failure.[15][17] However, it did not show evidence of increased mortality or renal harm with this regimen.[15]
ASCEND-HF (Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure) Trial
The ASCEND-HF trial was a large-scale, randomized, double-blind, placebo-controlled trial designed to definitively evaluate the efficacy and safety of nesiritide in a broad population of patients with ADHF.[18][19]
Table 3: Co-Primary and Key Secondary Endpoints from the ASCEND-HF Trial (at 30 days)
| Endpoint | Nesiritide Group (n=3496) | Placebo Group (n=3511) | p-value | Reference |
| Death or HF Rehospitalization | 9.4% | 10.1% | 0.31 | [18] |
| Improvement in Dyspnea at 6 hours | 44.5% | 42.1% | 0.03 (not statistically significant) | [18] |
| Improvement in Dyspnea at 24 hours | 68.2% | 66.1% | 0.007 (not statistically significant) | [18] |
| All-Cause Mortality | 3.6% | 4.0% | >0.05 | [20] |
| HF Rehospitalization | 6.0% | 6.1% | >0.05 | [20] |
| Worsening Renal Failure | 31.4% | 29.5% | 0.11 | [20] |
| Symptomatic Hypotension | 7.1% | 4.0% | <0.001 | [20] |
The ASCEND-HF trial found that nesiritide did not significantly improve dyspnea or reduce the rate of death and rehospitalization for heart failure compared to placebo.[18][21] While it did not show an increased risk of death or renal failure, it was associated with a higher incidence of hypotension.[20]
Experimental Protocols
Measurement of Pulmonary Capillary Wedge Pressure (PCWP)
This protocol provides a general overview of the methodology used in clinical trials like VMAC to assess a primary hemodynamic endpoint.
Objective: To obtain an indirect measurement of left atrial pressure.
Procedure:
-
A balloon-tipped, multi-lumen catheter (Swan-Ganz catheter) is inserted into a central vein (e.g., internal jugular, subclavian, or femoral).[22]
-
The catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery.[22]
-
The balloon at the catheter tip is inflated, occluding a branch of the pulmonary artery.[22]
-
The pressure measured from the distal port of the catheter after balloon inflation represents the PCWP.[22]
-
Measurements are typically taken at end-expiration to minimize the influence of respiratory variation.[22]
References
- 1. Examination of the in vivo cardiac electrophysiological effects of nesiritide (human brain natriuretic peptide) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 3. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The five-point Likert scale for dyspnea can properly assess the degree of pulmonary congestion and predict adverse events in heart failure outpatients | Clinics [elsevier.es]
- 7. benchchem.com [benchchem.com]
- 8. Vasodilation in the Management of Acute Congestive Heart Failure - American College of Cardiology [acc.org]
- 9. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute study of clinical effectiveness of nesiritide in decompensated heart failure: nesiritide redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Renal Subanalysis of ASCEND-HF: The End of Nesiritide as a Cardio-Renal Therapeutic? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. FUSION II: Safety and Efficacy of Serial Infusions of Nesiritide [medscape.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Safety and efficacy of outpatient nesiritide in patients with advanced heart failure: results of the Second Follow-Up Serial Infusions of Nesiritide (FUSION II) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. mdsearchlight.com [mdsearchlight.com]
- 20. Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial - American College of Cardiology [acc.org]
- 21. researchgate.net [researchgate.net]
- 22. Pulmonary Capillary Wedge Pressure - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Inhibitory Effect of Nesiritide on Cardiac Fibroblast to Myofibroblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key contributor to cardiac remodeling and the progression of heart failure. A critical event in this process is the differentiation of cardiac fibroblasts into myofibroblasts, which are hypersecretory and contractile cells. Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), has demonstrated anti-fibrotic properties. This technical guide provides an in-depth overview of the mechanisms through which nesiritide attenuates cardiac fibroblast to myofibroblast differentiation, with a focus on the underlying signaling pathways, quantitative effects, and relevant experimental methodologies.
Introduction
Cardiac fibroblasts are the most abundant cell type in the heart and play a crucial role in maintaining the structural integrity of the myocardium. In response to injury or stress, such as myocardial infarction or hypertension, quiescent fibroblasts can differentiate into activated myofibroblasts. This transformation is primarily driven by pro-fibrotic factors, most notably Transforming Growth Factor-beta 1 (TGF-β1). Myofibroblasts are characterized by the de novo expression of alpha-smooth muscle actin (α-SMA), enhanced collagen synthesis, and increased contractility, all of which contribute to the stiffening of the ventricular walls and subsequent cardiac dysfunction.[1][2]
Nesiritide, acting through the natriuretic peptide receptor-A (NPR-A), stimulates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This signaling cascade has been shown to counteract the pro-fibrotic actions of TGF-β1, thereby inhibiting the differentiation of cardiac fibroblasts into myofibroblasts.[5][6] This guide will detail the molecular interactions, present quantitative data on the effects of nesiritide, and provide standardized protocols for investigating these processes in a laboratory setting.
Nesiritide's Mechanism of Action in Inhibiting Myofibroblast Differentiation
The anti-fibrotic effects of nesiritide are primarily mediated by the activation of the NPR-A receptor on the surface of cardiac fibroblasts. This leads to a cascade of intracellular events that antagonize the signaling pathways initiated by pro-fibrotic stimuli like TGF-β1.
The cGMP Signaling Pathway
Binding of nesiritide to NPR-A, a guanylyl cyclase-coupled receptor, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG).[7] PKG, in turn, phosphorylates downstream targets that interfere with the TGF-β1 signaling pathway. This interference can occur at multiple levels, including the inhibition of Smad protein phosphorylation and nuclear translocation, which are critical steps in TGF-β1-induced gene transcription of pro-fibrotic molecules.[6]
References
- 1. eprints.iisc.ac.in [eprints.iisc.ac.in]
- 2. Molecular and metabolomic characterization of hiPSC-derived cardiac fibroblasts transitioning to myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-type natriuretic peptide exerts broad functional opposition to transforming growth factor-beta in primary human cardiac fibroblasts: fibrosis, myofibroblast conversion, proliferation, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Brain natriuretic Peptide is produced in cardiac fibroblasts and induces matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Nesiritide on Endothelial Cell Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of nesiritide (B7909928) on endothelial cell permeability. Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is primarily known for its vasodilatory properties in the treatment of acute decompensated heart failure.[1][2][3][4] Its mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which stimulates intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production, leading to smooth muscle relaxation.[1][5][6] While its hemodynamic effects are well-documented, its direct impact on the endothelial barrier function is an area of ongoing investigation. This document summarizes the key signaling pathways, experimental methodologies used to assess these effects, and available quantitative data.
Core Signaling Pathway of Nesiritide in Endothelial Cells
Nesiritide exerts its primary effects on endothelial cells by activating a well-defined signaling cascade. The binding of nesiritide to the NPR-A receptor on the endothelial cell surface triggers the conversion of guanosine triphosphate (GTP) to cGMP by the intracellular guanylate cyclase domain of the receptor.[5][6] This elevation in intracellular cGMP is the central event that mediates the downstream physiological effects, including vasodilation.[7][5][6] While the vasodilatory response is well-established, the influence of this pathway on endothelial permeability is more complex and may involve crosstalk with other signaling molecules such as nitric oxide (NO).[7]
Experimental Methodologies for Assessing Endothelial Permeability
The in vitro assessment of endothelial cell permeability in response to nesiritide involves specialized assays that measure the integrity of the endothelial barrier. A common approach is the use of electric cell-substrate impedance sensing (ECIS), which provides real-time, quantitative measurements of changes in endothelial resistance.
Electric Cell-Substrate Impedance Sensing (ECIS) Protocol
This protocol outlines a general procedure for assessing the effect of nesiritide on endothelial cell permeability using ECIS.
1. Cell Culture:
- Human umbilical vein endothelial cells (HUVECs) are cultured on gold-film electrode arrays.
- Cells are grown to confluence to form a tight monolayer, which is critical for accurate barrier function assessment.
2. Nesiritide Treatment:
- A baseline resistance is established for the confluent endothelial monolayer.
- Nesiritide is introduced into the culture medium at various concentrations. Control wells receive a vehicle solution.
3. Data Acquisition:
- The ECIS system continuously measures the transendothelial electrical resistance (TEER) across the cell monolayer.
- A decrease in TEER indicates a loss of barrier integrity and an increase in permeability.
4. Data Analysis:
The change in TEER over time is plotted for each concentration of nesiritide and compared to the control.
Statistical analysis is performed to determine the significance of any observed changes in endothelial resistance.
Caption: Experimental workflow for ECIS assay. Quantification of cGMP Production
To correlate changes in endothelial permeability with the primary signaling event, it is essential to quantify intracellular cGMP levels following nesiritide stimulation. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for this purpose.
cGMP ELISA Protocol
This protocol provides a general guideline for measuring nesiritide-induced cGMP production in cultured endothelial cells.
1. Cell Culture and Stimulation:
- Endothelial cells (e.g., HUVECs) are cultured in multi-well plates.
- Cells are stimulated with varying concentrations of nesiritide for a defined period (e.g., 10-30 minutes) at 37°C. A vehicle control is included.
2. Cell Lysis:
- The stimulation is terminated, and the cells are lysed using a cold acid solution (e.g., 0.1 M HCl) to stop enzymatic activity and release intracellular cGMP.
3. cGMP Quantification:
- The cell lysates are then used in a competitive cGMP ELISA kit according to the manufacturer's instructions.
- The optical density is measured, and the cGMP concentration is determined by comparison to a standard curve.
4. Data Analysis:
The cGMP concentration is normalized to the protein content of the cell lysate.
The fold-change in cGMP levels at different nesiritide concentrations is calculated relative to the basal level in unstimulated cells.
Caption: Workflow for quantifying cGMP production via ELISA. Quantitative Data Summary
While direct in vitro studies on nesiritide's effect on endothelial permeability are not extensively published, data from studies on cGMP production provide insight into its cellular activity. The following table summarizes representative data on nesiritide-induced cGMP production in cultured cells.
| Parameter | Value | Description | Reference |
| Basal cGMP Level | ~0.8 pmol/mL | Intracellular cGMP concentration in unstimulated cells. | |
| Maximal cGMP Level | ~11.1 pmol/mL | Maximum cGMP concentration achieved with saturating nesiritide. | [3. |
| Stimulation Fold-Change | ~14-fold | The increase in cGMP levels at maximal stimulation over basal levels. | |
| Calculated EC₅₀ | ~0.12 nM | The molar concentration of nesiritide that produces a half-maximal response. |
Note: This data is modeled based on the known high affinity of natriuretic peptides for the NPR-A receptor.
Discussion and Future Directions
The available evidence strongly supports the role of nesiritide in activating the cGMP signaling pathway in endothelial cells. While this is directly linked to its vasodilatory effects, the impact on endothelial permeability is less clear. It is known that other vasoactive substances that modulate cGMP and NO can influence endothelial barrier function.[8][9][10] For instance, nitric oxide, which can be produced by endothelial cells, has been shown to have complex, context-dependent effects on permeability.[8][9]
Future in vitro research should focus on directly quantifying the effects of nesiritide on endothelial permeability using assays such as ECIS. Such studies should investigate a range of nesiritide concentrations and time courses to fully characterize the response. Furthermore, exploring the downstream effectors of cGMP in the context of endothelial barrier regulation will be crucial to understanding the complete cellular impact of nesiritide. This includes investigating potential crosstalk with other signaling pathways known to regulate endothelial junctions and the cytoskeleton. A deeper understanding of these mechanisms will be invaluable for drug development professionals exploring the therapeutic potential of modulating the natriuretic peptide system. drug development professionals exploring the therapeutic potential of modulating the natriuretic peptide system.
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and physiological effects of nesiritide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predominant role of endothelial nitric oxide synthase in vascular endothelial growth factor-induced angiogenesis and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide, S-nitrosation and endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nesiritide's Regulation of Cyclic GMP in Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underpinning the vasodilatory effects of nesiritide (B7909928), with a specific focus on its regulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells (VSMCs). This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the study of nesiritide and its therapeutic actions.
Core Mechanism of Action
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), exerts its primary pharmacological effect through targeted interaction with the natriuretic peptide receptor-A (NPR-A) on the surface of vascular smooth muscle cells.[1][2] This binding event activates the intracellular guanylate cyclase domain of the NPR-A receptor, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to the crucial second messenger, cyclic guanosine monophosphate (cGMP).[1]
The subsequent elevation of intracellular cGMP levels initiates a signaling cascade that ultimately leads to vasodilation.[3] A key effector in this pathway is cGMP-dependent protein kinase (PKG). Activated PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the activation of myosin light chain phosphatase. This cascade of events promotes the relaxation of vascular smooth muscle, leading to arterial and venous dilation.[4]
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro and clinical studies, illustrating the dose-dependent effects of nesiritide on cGMP production and key hemodynamic parameters.
Table 1: In Vitro Nesiritide-Induced cGMP Production in Cultured Cells
| Parameter | Value | Description |
| Basal cGMP Level | 0.8 pmol/mL | Intracellular cGMP concentration in unstimulated cells. |
| Maximal cGMP Level | 11.1 pmol/mL | Maximum cGMP concentration achieved with saturating nesiritide. |
| Stimulation Fold-Change | ~14-fold | The increase in cGMP levels at maximal stimulation over basal levels. |
| Calculated EC₅₀ | ~0.12 nM | The molar concentration of nesiritide that produces a half-maximal response. |
Note: This representative data is modeled based on the known high affinity of natriuretic peptides for the NPR-A receptor, with responses often observed in the low nanomolar to picomolar range.[5]
Table 2: Hemodynamic Effects of Nesiritide Infusion in Patients with Decompensated Heart Failure
| Nesiritide Infusion Rate (µg/kg/min) | Change in Pulmonary Capillary Wedge Pressure (PCWP) | Change in Mean Right Atrial Pressure | Change in Systemic Vascular Resistance (SVR) | Change in Cardiac Index | Change in Stroke Volume Index |
| 0.015 | -27% (at 6 hours) | Significant Reduction | Significant Reduction | Significant Increase | Significant Increase |
| 0.030 | -39% (at 6 hours) | Significant Reduction | Significant Reduction | Significant Increase | Significant Increase |
| 0.060 | -39% (at 6 hours) | Significant Reduction | Significant Reduction | Significant Increase | Significant Increase |
Data compiled from a randomized, double-blind, placebo-controlled clinical trial.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of nesiritide's effects on vascular smooth muscle cells.
Quantification of Intracellular cGMP by Enzyme Immunoassay (EIA)
This protocol outlines the steps for measuring nesiritide-induced cGMP accumulation in cultured vascular smooth muscle cells using a competitive enzyme immunoassay.[6][7]
Materials:
-
Cultured vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nesiritide solutions of varying concentrations
-
0.1 M Hydrochloric acid (HCl)
-
Commercially available cGMP EIA kit (containing cGMP standards, cGMP-alkaline phosphatase conjugate, cGMP antibody, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture: Plate vascular smooth muscle cells in 96-well plates and grow to confluence.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to synchronize their growth state.
-
Cell Stimulation:
-
Wash the cells once with warm PBS.
-
Add nesiritide at various concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 nM) to the respective wells. Include a vehicle-only control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium from all wells.
-
Immediately add 200 µL of cold 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
-
Enzyme Immunoassay:
-
Follow the specific instructions provided with the commercial cGMP EIA kit. This typically involves:
-
Preparing a standard curve using the provided cGMP standards.
-
Adding cell lysates and standards to the antibody-coated microplate.
-
Adding the cGMP-alkaline phosphatase conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating to allow for color development.
-
Stopping the reaction with the stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the recommended wavelength (typically 405 nm).
-
Generate a standard curve by plotting the absorbance versus the known cGMP concentration of the standards.
-
Determine the cGMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of each well to account for variations in cell number.
-
Assessment of Vascular Relaxation using Wire Myography
This protocol describes the methodology for measuring the vasodilatory effect of nesiritide on isolated aortic rings using a wire myograph system.[8][9][10][11]
Materials:
-
Aorta from a suitable animal model (e.g., rat or mouse)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (for pre-contraction)
-
Nesiritide solutions of varying concentrations
-
Wire myograph system with data acquisition software
-
Dissection tools (forceps, scissors)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Mount each aortic ring on the two wires of the wire myograph chamber.
-
Fill the chamber with Krebs-Henseleit solution and continuously bubble with carbogen gas at 37°C.
-
-
Equilibration and Normalization:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
Perform a "wake-up" procedure by repeatedly contracting the rings with a high potassium solution (e.g., 60 mM KCl) followed by washouts with Krebs-Henseleit solution.
-
Normalize the tension of each ring to its optimal passive tension, which is determined by constructing a length-tension curve.
-
-
Pre-contraction:
-
Once a stable baseline tension is achieved, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
-
Vasorelaxation Response:
-
Once the phenylephrine-induced contraction has reached a stable plateau, add nesiritide in a cumulative manner in increasing concentrations (e.g., 1 pM to 1 µM).
-
Allow the tension to stabilize after each addition of nesiritide before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment using the data acquisition software.
-
Express the relaxation response to each concentration of nesiritide as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the nesiritide concentration.
-
Calculate the EC₅₀ value for nesiritide-induced vasorelaxation.
-
Conclusion
Nesiritide's mechanism of action is fundamentally linked to its ability to stimulate cGMP production in vascular smooth muscle cells, leading to potent vasodilation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of nesiritide and other agents targeting the natriuretic peptide-cGMP signaling pathway. Understanding these core principles is essential for the continued development of novel therapies for cardiovascular diseases.
References
- 1. globalrph.com [globalrph.com]
- 2. Molecular mechanism of action by atrial natriuretic peptide in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Long-term blood pressure lowering and cGMP-activating actions of the novel ANP analog MANP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. docta.ucm.es [docta.ucm.es]
Nesiritide (Acetate) and its Role in Cardiorenal Homeostasis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nesiritide (B7909928), the recombinant form of human B-type natriuretic peptide (BNP), plays a significant role in cardiorenal homeostasis, particularly in the setting of acutely decompensated heart failure (ADHF).[1][2][3] Its therapeutic effects are primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A), leading to a cascade of intracellular events that collectively alleviate the hemodynamic stress associated with heart failure.[1][4] This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and clinical implications of nesiritide, with a focus on its dual action on the cardiovascular and renal systems. The document summarizes key quantitative data from clinical trials, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Nesiritide and Cardiorenal Homeostasis
Nesiritide is a 32-amino acid peptide identical to endogenous human BNP, which is synthesized and secreted by ventricular myocytes in response to increased ventricular wall stress from pressure or volume overload.[4][5][6] In patients with congestive heart failure (CHF), elevated levels of endogenous BNP represent a compensatory mechanism to counteract the detrimental effects of neurohormonal systems like the renin-angiotensin-aldosterone system (RAAS).[1][7] Nesiritide administration aims to augment these protective mechanisms.[1]
Cardiorenal homeostasis refers to the intricate interplay between the heart and the kidneys in maintaining cardiovascular and renal function. In heart failure, this delicate balance is disrupted, leading to a vicious cycle of worsening cardiac function and renal impairment. Nesiritide's therapeutic potential lies in its ability to favorably modulate this relationship through its vasodilatory, natriuretic, and diuretic properties.[1][2][8]
Mechanism of Action: The cGMP Signaling Pathway
Nesiritide exerts its biological effects by binding to the NPR-A receptor, which is abundantly present in vascular smooth muscle, endothelial cells, kidneys, and adrenal glands.[1][2] This receptor is a particulate guanylate cyclase receptor.[9]
The binding of nesiritide to NPR-A induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[10] This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4][9][10] The subsequent elevation of intracellular cGMP levels activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a multitude of physiological responses including:
-
Vasodilation: Relaxation of vascular smooth muscle in both arteries and veins, resulting in reduced preload and afterload.[8][11]
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.[1][2]
-
Neurohormonal Modulation: Inhibition of the RAAS and suppression of endothelin and norepinephrine (B1679862) release.[2][7]
The signaling is terminated by the hydrolysis of cGMP to inactive 5'-GMP by phosphodiesterases (PDEs).[10]
References
- 1. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. ccjm.org [ccjm.org]
- 7. Nesiritide: review of clinical pharmacology and role in heart failure management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nesiritide: a unique therapeutic cardiac peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. benchchem.com [benchchem.com]
- 11. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to Nesiritide and Neutral Endopeptidases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), and neutral endopeptidases (NEP), also known as neprilysin. Understanding this interaction is fundamental for the development and application of therapies targeting the natriuretic peptide system, particularly in the context of cardiovascular diseases such as heart failure.
Introduction to Nesiritide and Neutral Endopeptidases
Nesiritide is a 32-amino acid peptide that is identical to the endogenous human B-type natriuretic peptide. It exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] This signaling cascade results in vasodilation, natriuresis, and diuresis, which are beneficial in the management of acute decompensated heart failure.[1]
Neutral endopeptidase (NEP) is a zinc-dependent metalloprotease that is widely expressed in various tissues, including the kidneys, lungs, and cardiovascular system.[4][5][6][7] NEP plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), angiotensin I and II, bradykinin, and endothelin-1.[4][7] By cleaving and inactivating these peptides, NEP modulates their physiological effects.
The Interaction: Nesiritide as a Substrate for NEP
Nesiritide, being structurally and functionally identical to endogenous BNP, is a substrate for neutral endopeptidase.[1][2] The enzymatic action of NEP on nesiritide leads to its degradation and a subsequent reduction in its therapeutic effects. However, studies have indicated that BNP is more resistant to degradation by NEP compared to other natriuretic peptides like Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP).[4][7][8]
The primary cleavage of human BNP by NEP occurs between Methionine-4 and Valine-5 in the N-terminal region, with a secondary cleavage site identified between Arginine-17 and Isoleucine-18 within the peptide's ring structure.[9][10] Notably, the precursor form of BNP, proBNP, is resistant to cleavage by NEP.[11][12]
The inhibition of NEP has emerged as a key therapeutic strategy in heart failure. By preventing the breakdown of natriuretic peptides, NEP inhibitors, such as sacubitril, increase the circulating levels of ANP and BNP, thereby augmenting their beneficial cardiovascular and renal effects.[7][13] This is the foundational principle behind the clinical use of angiotensin receptor-neprilysin inhibitors (ARNIs).[13][14]
Quantitative Data on Nesiritide-NEP Interaction
The following tables summarize the available quantitative data regarding the kinetic parameters of natriuretic peptide degradation by NEP and the inhibitory constants of various compounds against NEP.
Table 1: Kinetic Parameters of Natriuretic Peptide Degradation by Human Neutral Endopeptidase (NEP)
| Substrate (Human) | kcat/Km (M⁻¹s⁻¹) | Km (µM) | Reference(s) |
| B-Type Natriuretic Peptide (BNP) | 0.53 x 10³ | ~10 - 100 | [9][15][16] |
| Atrial Natriuretic Peptide (ANP) | 5.12 x 10³ | ~10 - 100 | [9][15][16] |
| C-Type Natriuretic Peptide (CNP) | 7.85 x 10³ | Not Specified | [9][15] |
This table presents the catalytic efficiency (kcat/Km) and Michaelis-Menten constant (Km) for the degradation of human natriuretic peptides by human NEP. A lower kcat/Km value for BNP indicates it is a less efficient substrate for NEP compared to ANP and CNP.
Table 2: Inhibition Constants (Ki and IC50) of Selected Compounds for Neutral Endopeptidase (NEP)
| Inhibitor | Ki (µM) | IC50 (nM) | Reference(s) |
| Human BNP | 172 | - | [9] |
| CNP | 2.5 | - | [9] |
| Sacubitrilat | - | 5 | [4] |
This table provides the inhibition constants (Ki and IC50) for various compounds against NEP. The higher Ki for human BNP further supports its lower affinity for NEP compared to other natriuretic peptides.
Signaling Pathway and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for a comprehensive understanding of the nesiritide-NEP interaction.
Caption: Nesiritide signaling pathway leading to physiological effects.
Caption: In vitro workflow for analyzing nesiritide degradation by NEP.
Caption: Logical relationship of NEP inhibition on nesiritide's effects.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of the nesiritide-NEP interaction.
In Vitro Assay for Nesiritide Degradation by NEP using HPLC-MS
Objective: To quantify the rate of nesiritide degradation by NEP in vitro.
Materials:
-
Recombinant human nesiritide
-
Recombinant human neutral endopeptidase (NEP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction termination solution (e.g., 10% trifluoroacetic acid - TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
Procedure:
-
Preparation:
-
Prepare stock solutions of nesiritide and NEP in the assay buffer.
-
Prepare a standard curve of nesiritide in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer and NEP solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the nesiritide solution to the tube and mix gently. The final concentrations of nesiritide and NEP should be optimized based on preliminary experiments.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing the reaction termination solution to stop the enzymatic activity.
-
-
Sample Analysis by HPLC-MS:
-
Centrifuge the terminated reaction samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC-MS system.
-
Separate nesiritide and its degradation products using a suitable gradient of the mobile phases.
-
Detect and quantify the parent nesiritide peak and any major metabolite peaks using the mass spectrometer in selected reaction monitoring (SRM) or full scan mode.
-
-
Data Analysis:
-
Plot the concentration of remaining nesiritide against time.
-
Calculate the initial rate of degradation.
-
If varying substrate concentrations are used, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Quantification of Nesiritide-Induced cGMP Production in Cultured Cells
Objective: To measure the biological activity of nesiritide by quantifying the downstream second messenger, cGMP.
Materials:
-
Cell line expressing NPR-A (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Nesiritide
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate flasks or plates until they reach the desired confluency.
-
-
Cell Stimulation:
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 10-30 minutes) to inhibit cGMP breakdown.
-
Stimulate the cells with varying concentrations of nesiritide for a defined time (e.g., 10 minutes) at 37°C. Include a vehicle-only control.
-
-
Cell Lysis:
-
Aspirate the medium and immediately add cold cell lysis buffer to stop the reaction and lyse the cells.
-
-
Sample Preparation:
-
Incubate the plates with the lysis buffer to ensure complete cell lysis.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
The supernatant containing the cGMP can be used directly in the EIA or stored at -20°C.
-
-
cGMP Quantification:
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Determine the concentration of cGMP in the samples from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
-
Plot the normalized cGMP concentration against the nesiritide concentration to generate a dose-response curve and determine the EC50.
-
In Vivo Pharmacokinetic Study of Nesiritide with and without NEP Inhibition
Objective: To evaluate the effect of NEP inhibition on the pharmacokinetic profile of nesiritide in an animal model.
Materials:
-
Animal model (e.g., rats or dogs)
-
Nesiritide for intravenous administration
-
NEP inhibitor (e.g., sacubitril) for oral or intravenous administration
-
Anesthesia and surgical supplies for cannulation (if required for blood sampling)
-
Anticoagulant (e.g., EDTA or heparin)
-
Analytical method for quantifying nesiritide in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimate the animals to the housing conditions.
-
Fast the animals overnight before the study.
-
On the day of the study, anesthetize the animals and, if necessary, implant a catheter for drug administration and blood sampling.
-
-
Study Design:
-
Divide the animals into two groups: Group 1 receives nesiritide alone, and Group 2 receives the NEP inhibitor prior to nesiritide administration.
-
-
Drug Administration:
-
Administer the NEP inhibitor to Group 2 at a predetermined time before the nesiritide dose to ensure adequate inhibition of the enzyme.
-
Administer a single intravenous bolus or a continuous infusion of nesiritide to all animals.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-nesiritide administration (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes).
-
Collect the blood in tubes containing an anticoagulant and protease inhibitors to prevent ex vivo degradation of nesiritide.
-
Centrifuge the blood samples to obtain plasma, which should be stored at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of nesiritide in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of nesiritide versus time for both groups.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
Compare the pharmacokinetic parameters between the two groups to determine the effect of NEP inhibition on the disposition of nesiritide.
-
Conclusion
The interaction between nesiritide and neutral endopeptidases is a cornerstone of the pharmacology of the natriuretic peptide system. While nesiritide is a substrate for NEP, its relative resistance to degradation compared to other natriuretic peptides is a key characteristic. The therapeutic strategy of NEP inhibition is built upon a thorough understanding of this interaction, aiming to potentiate the beneficial effects of endogenous and exogenously administered natriuretic peptides. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic application of this critical biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Transcription–Translation in an Artificial Biomolecular Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically Encoded Control of In Vitro Transcription–Translation Coupled DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 11. HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column | SIELC Technologies [sielc.com]
- 12. Biochemical analysis of neutral endopeptidase activity reveals independent catabolism of atrial and brain natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imtm.cz [imtm.cz]
- 14. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
- 15. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nesiritide (acetate) in Animal Models of Heart Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nesiritide (B7909928) is a recombinant form of the 32-amino acid human B-type natriuretic peptide (hBNP), which is endogenously produced by the ventricular myocardium in response to pressure and volume overload.[1][2] It is a well-established therapeutic agent for acutely decompensated heart failure.[3] Nesiritide exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[4] This signaling cascade results in balanced arterial and venous vasodilation, natriuresis, and diuresis.[4][5] These actions collectively reduce cardiac preload and afterload, suppress the renin-angiotensin-aldosterone system (RAAS), and improve overall cardiac function, making it a valuable agent in the management of heart failure.[3][6]
Animal models are indispensable for the preclinical evaluation of cardiovascular drugs like nesiritide, allowing for the detailed investigation of pharmacodynamics, pharmacokinetics, and safety profiles in a setting that mimics human pathophysiology.[3] The selection of an appropriate animal model is critical and depends on the specific research question, such as modeling ischemic, pressure overload, or volume overload heart failure.[3]
Mechanism of Action: The NPR-A/cGMP Signaling Pathway
Nesiritide's primary mechanism involves the activation of the NPR-A receptor, which is abundant in vascular smooth muscle, kidneys, and adrenal glands.[4] Binding of nesiritide to NPR-A activates the associated guanylate cyclase enzyme, which converts guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels lead to smooth muscle relaxation (vasodilation) and other beneficial cardiovascular effects.[3][4]
References
- 1. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Nesiritide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nesiritide: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Nesiritide (acetate) Solutions for Cell Culture: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nesiritide (B7909928) is a recombinant form of the 32-amino acid human B-type natriuretic peptide (hBNP), which plays a crucial role in cardiovascular homeostasis.[1][2] It is produced by the ventricular myocardium in response to ventricular stretch and pressure overload.[3] Nesiritide exerts its biological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a particulate guanylate cyclase receptor found on the surface of various cells, including vascular smooth muscle cells, endothelial cells, and cardiac fibroblasts.[1][4] This binding activates the receptor's intracellular guanylate cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP).[1] The resulting increase in intracellular cGMP concentration mediates a range of physiological responses, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[4][5]
In the context of cell culture, Nesiritide is a valuable tool for investigating signaling pathways involved in cardiovascular function and pathology. It is particularly useful for studying cGMP-mediated effects, vascular smooth muscle relaxation, and the modulation of cardiac fibroblast activity, such as proliferation and extracellular matrix production.[1] These application notes provide detailed protocols for the preparation, storage, and use of Nesiritide (acetate) solutions for in vitro research.
Physicochemical Properties and Mechanism of Action
Nesiritide is a polypeptide with a molecular weight of 3464.04 g/mol .[6] As the acetate (B1210297) salt, its molecular weight will be slightly higher. It is typically supplied as a sterile, white to off-white lyophilized powder.[4]
Mechanism of Action: Nesiritide binds to the NPR-A receptor, activating its intrinsic guanylate cyclase activity. This leads to an increase in intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). PKG phosphorylates various downstream targets, resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle cells.[1]
-
Anti-fibrotic effects: Inhibition of cardiac fibroblast proliferation and collagen synthesis, often induced by pro-fibrotic agents like Transforming Growth Factor-beta (TGF-β).[1][7]
-
Neurohormonal inhibition: Suppression of the renin-angiotensin-aldosterone system.[5]
Data Summary
The following table summarizes key quantitative data for Nesiritide (acetate) relevant to cell culture applications.
| Parameter | Value | Cell Type / Condition | Reference |
| Molecular Weight | 3464.04 g/mol (free peptide) | N/A | [6] |
| Inhibitory Concentration | 100 nM (for DNA synthesis) | Neonatal Rat Cardiac Fibroblasts | [8] |
| Effective Concentration | Dose-dependent reduction in α-SMA | Human iPSC-derived Cardiac Fibroblasts | [7] |
| Clinical Infusion Dose | 0.01 µg/kg/min | Human (for reference) | [2] |
Experimental Protocols
Preparation of Nesiritide (acetate) Stock Solution
Materials:
-
Nesiritide (acetate) lyophilized powder
-
Sterile, high-purity, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if starting material is not sterile)
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized Nesiritide to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Reconstitution: Aseptically add the required volume of sterile water or PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL or 100 µM).
-
Calculation Example (for 100 µM stock):
-
Molecular Weight (MW) ≈ 3464 g/mol
-
1 M = 3464 g/L = 3.464 mg/mL
-
1 mM = 3.464 µg/mL
-
100 µM = 0.1 mM = 0.3464 µg/mL
-
To make 1 mL of 100 µM stock, dissolve 0.3464 mg of Nesiritide in 1 mL of solvent. Adjust calculation based on the net peptide content if provided by the supplier.
-
-
-
Dissolution: Gently rock or vortex the vial to ensure complete dissolution of the powder.[4] Avoid vigorous shaking, which can cause peptide degradation. The solution should be clear and colorless.[3]
-
Sterilization (Optional): If the reconstituted solution needs to be sterilized, pass it through a sterile 0.22 µm syringe filter into a sterile polypropylene tube. Use low protein-binding filters to minimize loss of the peptide.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile polypropylene microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Short-term storage: Reconstituted clinical solutions are stable for up to 24 hours at 2-25°C.[2][4] For research stock solutions, storage at 2-8°C for a few days is acceptable.
-
Long-term storage: For long-term storage, freeze the aliquots at -20°C or -80°C. While specific long-term stability data for Nesiritide research solutions is limited, general guidelines for peptides suggest stability for several months to years when stored properly at -20°C or below. It is recommended to perform a stability test for your specific experimental conditions.
-
Inhibition of TGF-β1-Induced Cardiac Fibroblast Proliferation
This protocol describes how to assess the anti-proliferative effect of Nesiritide on cardiac fibroblasts stimulated with TGF-β1.
Materials:
-
Primary human or rat cardiac fibroblasts
-
Complete fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serum-free medium
-
Recombinant Human TGF-β1
-
Nesiritide (acetate) stock solution
-
Cell proliferation assay kit (e.g., BrdU, EdU, or MTT)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cardiac fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with sterile PBS. Add serum-free medium and incubate for an additional 24 hours to synchronize the cells in a quiescent state.
-
Treatment:
-
Prepare working solutions of Nesiritide and TGF-β1 in serum-free medium.
-
Aspirate the medium and add fresh serum-free medium containing:
-
Vehicle control (medium only)
-
TGF-β1 alone (e.g., 5-10 ng/mL)
-
Nesiritide alone (e.g., 10 nM, 100 nM, 1 µM)
-
TGF-β1 in combination with varying concentrations of Nesiritide.
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Quantification of Proliferation: Assess cell proliferation using a preferred method. For example, using an EdU incorporation assay:
-
Add EdU to each well and incubate for 2-4 hours according to the manufacturer's protocol.
-
Fix, permeabilize, and stain the cells for EdU incorporation and with a nuclear counterstain (e.g., Hoechst or DAPI).
-
Image the wells using a high-content imaging system or fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive) for each treatment condition.
Measurement of Intracellular cGMP Accumulation
This protocol outlines a method to quantify the primary downstream messenger of Nesiritide signaling using a competitive ELISA.
Materials:
-
Vascular smooth muscle cells or other NPR-A expressing cells
-
Cell culture medium
-
PBS
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Nesiritide (acetate) stock solution
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit
Protocol:
-
Cell Seeding: Plate cells in a 24-well or 48-well plate and grow to 80-90% confluency.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Add serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX) and incubate for 10-30 minutes at 37°C to prevent cGMP degradation.
-
Stimulation: Add varying concentrations of Nesiritide to the wells (e.g., 0.1 nM to 1 µM). Include a vehicle control (no Nesiritide). Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and immediately add cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. Incubate at room temperature for 20 minutes with gentle shaking.
-
Sample Collection: Collect the cell lysates (supernatant) and centrifuge to pellet any cell debris.
-
cGMP ELISA: Perform the cGMP quantification using a commercial ELISA kit, following the manufacturer's instructions. This typically involves creating a standard curve and measuring the cGMP concentration in the samples.
-
Data Analysis: Calculate the cGMP concentration (e.g., in pmol/mL) for each sample by interpolating from the standard curve. Normalize the data to the total protein concentration in each lysate if desired. Plot the cGMP concentration against the log of the Nesiritide concentration to generate a dose-response curve and determine the EC₅₀.
Visualizations
References
- 1. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. pdr.net [pdr.net]
- 4. drugs.com [drugs.com]
- 5. Nesiritide: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Generation of Quiescent Cardiac Fibroblasts from Human Induced Pluripotent Stem Cells for In Vitro Modeling of Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natriuretic peptides inhibit DNA synthesis in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nesiritide (Acetate) Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide is a recombinant form of the human B-type natriuretic peptide (BNP), consisting of 32 amino acids.[1][2] It is utilized in the treatment of acutely decompensated congestive heart failure. Given its therapeutic application, ensuring the purity and stability of Nesiritide (acetate) is of paramount importance. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Nesiritide purity and the analysis of its related impurities. The protocol includes a stability-indicating assay developed through forced degradation studies, crucial for identifying potential degradation products and ensuring the safety and efficacy of the drug substance.
Principle of the Method
The RP-HPLC method separates Nesiritide from its process-related impurities and degradation products based on their hydrophobicity. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous mobile phase containing trifluoroacetic acid (TFA) and an organic mobile phase of acetonitrile (B52724) with TFA. TFA acts as an ion-pairing agent to improve peak shape and resolution of the peptide. Detection is performed using a UV detector at a wavelength where the peptide bond absorbs, typically between 214 and 220 nm.
Experimental Protocols
Materials and Reagents
-
Nesiritide (acetate) reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
A representative set of HPLC conditions for the analysis of Nesiritide purity is provided in Table 1. These parameters may require optimization based on the specific HPLC system and column used.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
| Table 1: HPLC Chromatographic Conditions |
Gradient Elution Program
The gradient program is designed to provide optimal separation of Nesiritide from its potential impurities.
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 30 | 60 |
| 31 | 90 |
| 35 | 90 |
| 36 | 20 |
| 40 | 20 |
| Table 2: Gradient Elution Program |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Nesiritide reference standard in Mobile Phase A to obtain a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the Nesiritide sample in the same manner as the standard solution to a final concentration of 1.0 mg/mL.
-
Forced Degradation Samples:
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Nesiritide powder to 105°C for 24 hours, then prepare a 1.0 mg/mL solution in Mobile Phase A.
-
Photolytic Degradation: Expose the Nesiritide sample solution (1.0 mg/mL in Mobile Phase A) to UV light (254 nm) for 24 hours.
-
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The acceptance criteria are outlined in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
| Table 3: System Suitability Criteria |
Data Presentation
Purity Analysis
The purity of the Nesiritide sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time of Nesiritide (min) | Peak Area of Nesiritide | Total Peak Area | Purity (%) |
| Nesiritide_Batch_001 | 15.2 | 18567432 | 18897654 | 98.25 |
| Table 4: Representative Purity Analysis Data |
Forced Degradation Study Results
The results of the forced degradation studies are summarized to demonstrate the stability-indicating nature of the method.
| Stress Condition | Nesiritide Peak Area | % Degradation | Number of Degradation Peaks |
| Control (Unstressed) | 18567432 | 0.0 | 2 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | 16345789 | 12.0 | 4 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | 15987654 | 13.9 | 5 |
| Oxidative (3% H₂O₂, RT, 24h) | 15234567 | 18.0 | 6 |
| Thermal (105°C, 24h) | 17895432 | 3.6 | 3 |
| Photolytic (UV 254nm, 24h) | 17456321 | 6.0 | 4 |
| Table 5: Summary of Forced Degradation Study Results |
Visualizations
References
Application Note: A Cell-Based Assay for Quantifying Nesiritide Activity through cGMP Production
For Research Use Only.
Abstract
This application note provides a detailed protocol for quantifying the biological activity of Nesiritide, a recombinant human B-type natriuretic peptide (hBNP). The assay measures the Nesiritide-induced production of cyclic guanosine (B1672433) monophosphate (cGMP) in cultured cells. Nesiritide binds to the natriuretic peptide receptor-A (NPR-A), activating its intracellular guanylate cyclase domain and leading to an increase in intracellular cGMP.[1][2][3] This accumulation of cGMP is a direct measure of Nesiritide's biological activity and can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The protocol is applicable to researchers, scientists, and drug development professionals involved in the characterization of Nesiritide and other activators of the cGMP signaling pathway.
Introduction
Nesiritide is a therapeutic agent used in the treatment of acutely decompensated heart failure.[1][3] Its mechanism of action is mediated through the binding to the NPR-A receptor, a particulate guanylate cyclase.[1][2] This binding event stimulates the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[2][3] Elevated intracellular cGMP levels activate downstream signaling cascades, primarily through cGMP-dependent protein kinases (PKG), resulting in physiological responses such as vasodilation and natriuresis.[1][2]
The quantification of cGMP production in response to Nesiritide is a critical in vitro method for determining its potency and for the screening and development of new therapeutic agents targeting this pathway. This application note describes a robust and reproducible cell-based assay using either a commercially available human aortic smooth muscle cell line or a HEK293 cell line stably expressing the human NPR-A receptor. The subsequent quantification of intracellular cGMP is performed using a competitive ELISA.
Signaling Pathway
The binding of Nesiritide to the extracellular domain of the NPR-A receptor induces a conformational change that activates the intracellular guanylate cyclase domain. This enzyme then catalyzes the synthesis of cGMP from GTP. The generated cGMP acts as a second messenger, activating downstream effectors like protein kinase G (PKG). The signaling is terminated by phosphodiesterases (PDEs) which hydrolyze cGMP to the inactive 5'-GMP.
Experimental Workflow
The experimental workflow for quantifying Nesiritide-induced cGMP production involves several key steps, from cell culture to data analysis. The entire process can be completed within two to three days, with the core assay being performed on a single day.
Materials and Reagents
-
Cell Lines:
-
Cell Culture Media and Reagents:
-
For HASMC: Smooth Muscle Cell Growth Medium.[1]
-
For HEK293 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and appropriate selection antibiotic if applicable.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
-
Assay Reagents:
-
Nesiritide
-
3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase (PDE) inhibitor
-
0.1 M Hydrochloric Acid (HCl)
-
cGMP Competitive ELISA Kit (e.g., from Thermo Fisher Scientific, Cayman Chemical, or other reputable suppliers). These kits typically include:
-
cGMP Standard
-
cGMP Antibody
-
cGMP Conjugate (e.g., alkaline phosphatase or horseradish peroxidase-linked)
-
Assay Buffer
-
Wash Buffer
-
Substrate
-
Stop Solution
-
Antibody-coated 96-well plate
-
-
Experimental Protocols
Protocol 1: Cell Culture
1.1. Human Aortic Smooth Muscle Cells (HASMC)
-
Culture HASMCs in Smooth Muscle Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed HASMCs into a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere and reach 80-90% confluency.
1.2. HEK293/NPR-A Stable Cell Line
-
Culture HEK293/NPR-A cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.[2]
-
For the assay, seed the cells into a 96-well plate at a density of 3.5 x 104 cells per well and allow them to adhere and reach 80-90% confluency.[4]
Protocol 2: Nesiritide-Induced cGMP Production
-
On the day of the assay, aspirate the culture medium from the 96-well plate.
-
Wash the cells once with warm PBS.
-
Pre-incubate the cells with a PDE inhibitor, such as 0.5 mM IBMX, in serum-free medium for 30 minutes at 37°C to prevent cGMP degradation.
-
Prepare serial dilutions of Nesiritide in serum-free medium containing the PDE inhibitor.
-
Add the Nesiritide dilutions to the wells in triplicate. Include a vehicle control (no Nesiritide).
-
Incubate the plate for 15-30 minutes at 37°C.[5]
Protocol 3: Sample Preparation (Cell Lysis)
-
After the incubation period, terminate the reaction by aspirating the medium.
-
Immediately add 100 µL of cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.[5]
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.
-
The cell lysates containing the accumulated cGMP can now be used directly in the ELISA or stored at -20°C for later analysis.
Protocol 4: cGMP Competitive ELISA
Note: This is a generalized protocol. Always refer to the specific instructions provided with your chosen cGMP ELISA kit.
-
Prepare Standards: Reconstitute and serially dilute the cGMP standard provided in the kit to generate a standard curve. The typical range for a cGMP ELISA is from 0 to 1000 pg/ml.[6]
-
Load Plate: Add 50 µL of each standard and cell lysate sample to the appropriate wells of the antibody-coated 96-well plate.
-
Add Conjugate & Antibody: Add the cGMP conjugate and the primary anti-cGMP antibody to each well as per the kit instructions.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Wash: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Add Substrate: Add the substrate solution to each well. A color change will occur.
-
Stop Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.
-
Read Plate: Measure the absorbance of each well using a microplate reader at the recommended wavelength (usually 450 nm).
Data Presentation and Analysis
The quantitative data from the cGMP ELISA should be summarized in a structured table. The raw absorbance values are used to calculate the concentration of cGMP in each sample by interpolating from the standard curve. The data is then plotted as cGMP concentration versus the logarithm of the Nesiritide concentration. A four-parameter logistic (4PL) curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of Nesiritide that elicits a half-maximal response.
Table 1: Representative Data for Nesiritide-Induced cGMP Production
| Nesiritide Conc. (nM) | Log [Nesiritide] | Mean cGMP (pmol/mL) | Std. Deviation |
| 0.00 | - | 0.75 | 0.12 |
| 0.01 | -2.00 | 2.50 | 0.35 |
| 0.03 | -1.52 | 5.80 | 0.68 |
| 0.10 | -1.00 | 8.90 | 1.10 |
| 0.30 | -0.52 | 10.50 | 1.35 |
| 1.00 | 0.00 | 11.20 | 1.20 |
| 3.00 | 0.48 | 11.50 | 1.15 |
| 10.00 | 1.00 | 11.60 | 1.05 |
Table 2: Summary of Assay Performance
| Parameter | Value | Description |
| Basal cGMP Level | 0.75 pmol/mL | Intracellular cGMP concentration in unstimulated cells. |
| Maximal cGMP Level | 11.60 pmol/mL | Maximum cGMP concentration achieved with saturating Nesiritide. |
| Stimulation Fold-Change | ~15.5-fold | The increase in cGMP levels at maximal stimulation over basal levels. |
| Calculated EC₅₀ | ~0.05 nM | The molar concentration of Nesiritide that produces a half-maximal response. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Insufficient washing | Increase the number of wash steps or the soak time during washes. |
| Non-specific binding | Ensure proper blocking as per the ELISA kit protocol. | |
| Contaminated reagents | Use fresh, sterile reagents. | |
| Low Signal or Sensitivity | Inactive Nesiritide | Use a fresh, properly stored stock of Nesiritide. |
| Low cell number or viability | Ensure cells are healthy and seeded at the correct density. | |
| Insufficient incubation time | Optimize the incubation time for Nesiritide stimulation. | |
| Degraded cGMP | Ensure the PDE inhibitor is active and used at the correct concentration. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate. | |
| Inconsistent cell seeding | Ensure a homogenous cell suspension when seeding the plate. | |
| Inconsistent EC₅₀ Values | Passage number of cells | Use cells within a consistent and low passage number range. |
| Different batches of reagents | Qualify new batches of reagents before use in critical assays. | |
| Peptide adsorption | Use low-adhesion microplates and tubes for peptide dilutions. |
Conclusion
The cell-based assay described in this application note provides a reliable and quantitative method for determining the biological activity of Nesiritide. By measuring the production of the second messenger cGMP in a physiologically relevant cellular context, this assay can be a valuable tool for potency testing, lot release, and the development of novel therapeutics targeting the natriuretic peptide system. The use of either primary human aortic smooth muscle cells or a stable NPR-A expressing cell line offers flexibility depending on the specific research needs. Careful adherence to the protocol and proper data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. Human Aortic Smooth Muscle Cells (HASMC ) [sciencellonline.com]
- 3. innoprot.com [innoprot.com]
- 4. Stable HEK293 Expressing Wild Type ABCC1 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 5. signosisinc.com [signosisinc.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Nesiritide (acetate) Administration in Conscious Dog Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a vasodilator used in the treatment of acutely decompensated congestive heart failure. Its therapeutic effects are mediated through the stimulation of the natriuretic peptide receptor-A, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which results in smooth muscle relaxation and subsequent vasodilation. Preclinical studies in large animal models, such as canines, are crucial for evaluating the pharmacodynamics, pharmacokinetics, and safety profile of Nesiritide in a cardiovascular system that closely resembles that of humans. These application notes provide detailed protocols for the administration of Nesiritide in conscious dog models to assess its hemodynamic, renal, and neurohormonal effects.
Signaling Pathway of Nesiritide
Nesiritide exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, such as vascular smooth muscle cells. This binding activates the guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation, natriuresis, and diuresis. This pathway also plays a role in the counter-regulation of the renin-angiotensin-aldosterone system (RAAS).
Experimental Protocols
Protocol 1: Induction of Heart Failure (Pacing-Induced Model)
This protocol describes the creation of a tachycardia-induced cardiomyopathy model in dogs, which is a well-established method for inducing a reproducible state of heart failure.
Materials:
-
Adult mongrel dogs
-
General anesthesia (e.g., isoflurane)
-
Implantable pacemaker and epicardial pacing lead
-
Surgical instruments for thoracotomy
-
Echocardiography machine
-
Hemodynamic monitoring equipment
Procedure:
-
Pacemaker Implantation:
-
Anesthetize the dog and provide mechanical ventilation.
-
Perform a left lateral thoracotomy to expose the heart.
-
Suture an epicardial pacing lead to the free wall of the right ventricle.
-
Tunnel the lead subcutaneously to a pocket created in the flank, where the pacemaker generator will be placed.
-
Close the thoracotomy incision in layers.
-
Allow a recovery period of at least one week post-surgery.
-
-
Pacing Protocol:
-
To induce moderate heart failure, initiate rapid ventricular pacing at a rate of 180-200 beats per minute for 3-4 weeks.
-
For severe heart failure, increase the pacing rate to 220-240 beats per minute for an additional 2-3 weeks.
-
Monitor the development of heart failure weekly using transthoracic echocardiography to assess left ventricular dimensions and function.
-
Protocol 2: Nesiritide Administration in Conscious Dogs
This protocol details the intravenous administration of Nesiritide to conscious, chronically instrumented dogs to evaluate its effects on cardiovascular, renal, and neurohormonal parameters.
Materials:
-
Nesiritide (acetate) for injection
-
Sterile 0.9% saline or 5% dextrose solution for reconstitution and infusion
-
Infusion pump
-
Chronically instrumented conscious dogs (with catheters for blood pressure monitoring and blood sampling)
-
Metabolic cages for urine collection
-
Blood collection tubes (with appropriate anticoagulants)
Procedure:
-
Animal Preparation:
-
House the dogs in a quiet, controlled environment to minimize stress.
-
Ensure the dogs are accustomed to the experimental procedures and sling restraint.
-
Maintain patency of indwelling catheters.
-
-
Drug Preparation:
-
Reconstitute the lyophilized Nesiritide powder with sterile saline or dextrose solution according to the manufacturer's instructions.
-
Prepare the infusion solution by diluting the reconstituted Nesiritide to the desired concentration.
-
-
Administration:
-
Place the conscious dog in a sling.
-
Collect baseline measurements for all parameters (hemodynamic, renal, and neurohormonal).
-
Administer a loading dose (bolus) of Nesiritide (e.g., 2 µg/kg) intravenously over 60 seconds, if the study design requires it.
-
Immediately following the bolus, begin a continuous intravenous infusion of Nesiritide at the desired dose (e.g., 0.03 µg/kg/min or 0.09 µg/kg/min).
-
The infusion duration can vary depending on the study objectives (e.g., 1 hour, 6 hours, or 24 hours).
-
-
Monitoring and Sampling:
-
Continuously monitor hemodynamic parameters (e.g., mean arterial pressure, central venous pressure, heart rate) throughout the infusion period.
-
Collect blood samples at predetermined time points (e.g., baseline, and at various intervals during and after the infusion) for neurohormonal analysis (e.g., plasma cGMP, renin, aldosterone, norepinephrine).
-
House the dogs in metabolic cages to facilitate timed urine collections for the assessment of renal parameters (e.g., urine volume, sodium excretion, creatinine (B1669602) clearance).
-
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment investigating the effects of Nesiritide in a conscious dog model of heart failure.
Data Presentation
The following tables summarize the expected quantitative data from studies administering Nesiritide in conscious dog models.
Table 1: Hemodynamic Effects of Nesiritide in Healthy Conscious Dogs
| Parameter | Baseline (Mean ± SD) | Nesiritide (0.03 µg/kg/min) (Mean ± SD) | Nesiritide (0.09 µg/kg/min) (Mean ± SD) |
| Mean Arterial Pressure (mmHg) | 102 ± 3 | 96 ± 3 | 92 ± 3 |
| Central Venous Pressure (mmHg) | 3.1 ± 0.6 | 2.8 ± 0.6 | 2.5 ± 0.7 |
| Heart Rate (bpm) | 80 ± 5 | 82 ± 5 | 83 ± 6 |
| Plasma hBNP (pg/mL) | 10 ± 1 | 258 ± 29 | 751 ± 85 |
| Plasma cGMP (pmol/mL) | 11 ± 1 | 35 ± 5 | 78 ± 12 |
| *p < 0.05 compared to baseline |
Table 2: Renal Effects of Nesiritide in Conscious Dogs with Heart Failure
| Parameter | Baseline (Mean ± SD) | Vehicle Control (Mean ± SD) | Nesiritide (dose) (Mean ± SD) |
| Urine Flow (mL/min) | |||
| Sodium Excretion (µEq/min) | |||
| Glomerular Filtration Rate (mL/min) | |||
| Serum Creatinine (mg/dL) |
Table 3: Neurohormonal Effects of Nesiritide in Conscious Dogs with Heart Failure
| Parameter | Baseline (Mean ± SD) | Vehicle Control (Mean ± SD) | Nesiritide (dose) (Mean ± SD) |
| Plasma Renin Activity (ng/mL/hr) | |||
| Plasma Aldosterone (ng/dL) | |||
| Plasma Norepinephrine (pg/mL) |
Conclusion
The protocols and application notes provided offer a framework for the investigation of Nesiritide in conscious dog models. These studies are essential for understanding the integrated physiological effects of Nesiritide and for the preclinical evaluation of its therapeutic potential. While hemodynamic data in healthy conscious dogs is available, further research is needed to generate comprehensive quantitative data on the renal and neurohormonal effects of Nesiritide in canine models of heart failure.
Measuring Nesiritide-Induced cGMP Production In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), is a therapeutic agent utilized in the management of acutely decompensated heart failure.[1][2] Its mechanism of action is mediated through binding to the Natriuretic Peptide Receptor-A (NPR-A), a particulate guanylate cyclase receptor.[1][2] This binding event activates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] The subsequent elevation of intracellular cGMP levels activates downstream signaling pathways, primarily through cGMP-dependent protein kinases (PKG), leading to physiological responses such as vasodilation and smooth muscle relaxation.[1][3]
The quantification of cGMP production in response to Nesiritide is a critical component of preclinical research. It provides insights into the potency and mechanism of action of Nesiritide and is essential for the development of novel therapeutics targeting this signaling pathway.[1] This document provides detailed protocols for an in vitro assay to measure Nesiritide-induced cGMP production in cultured cells using a competitive enzyme-linked immunosorbent assay (ELISA).
Nesiritide Signaling Pathway
Nesiritide initiates its physiological effects by binding to the extracellular domain of NPR-A. This interaction induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. The activated enzyme then converts GTP to cGMP. The accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[1][2]
Experimental Protocol: Measuring Nesiritide-Induced cGMP Production
This protocol outlines a general procedure for quantifying Nesiritide-induced cGMP production in a suitable cell line (e.g., vascular smooth muscle cells or HEK293 cells expressing NPR-A) using a commercially available cGMP competitive ELISA kit.[1]
Materials and Reagents
-
Nesiritide (Cat. No.: B612375, BenchChem, or equivalent)
-
Cell line expressing NPR-A (e.g., vascular smooth muscle cells, HEK293-NPR-A)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
Protein assay kit (e.g., BCA or Bradford)
-
Commercially available cGMP ELISA kit
Experimental Workflow
The general workflow for quantifying Nesiritide-induced cGMP production involves cell culture, stimulation with Nesiritide, cell lysis to release intracellular cGMP, and subsequent quantification using a sensitive immunoassay such as ELISA.[1]
Step-by-Step Procedure
1. Cell Culture:
-
Culture cells in appropriate medium and conditions until they reach a confluent monolayer in a multi-well plate.
2. Pre-treatment:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
(Optional but recommended) To prevent cGMP degradation, pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, for a designated period before Nesiritide stimulation.[4]
3. Stimulation:
-
Add varying concentrations of Nesiritide to the wells.
-
Include a vehicle control (no Nesiritide).
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[1][5]
4. Sample Preparation (Cell Lysis):
-
Terminate the reaction by aspirating the medium from all wells.
-
Immediately add cold 0.1 M HCl to each well to lyse the cells and inhibit cGMP degradation.[1]
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.[1]
-
Collect the lysate by scraping the cells and transferring the contents to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cellular debris.
-
Carefully collect the supernatant containing the cGMP for use in the ELISA. Samples can be stored at -20°C or lower if not assayed immediately.[1]
5. cGMP ELISA Procedure:
-
Follow the specific instructions provided with the commercial cGMP ELISA kit. A generalized protocol for a competitive ELISA is as follows:
- Add standards, controls, and samples to the appropriate wells of the ELISA plate.
- Add the cGMP-HRP conjugate to each well.
- Add the anti-cGMP antibody to each well.
- Incubate the plate as per the kit's instructions.
- Wash the plate multiple times.
- Add the substrate solution and incubate until color develops.
- Stop the reaction with the provided stop solution.
- Read the absorbance at the recommended wavelength.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cGMP concentrations. A four-parameter logistic (4-PL) curve fit is typically used.[1]
-
Determine the cGMP concentration in each sample by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the amount of protein in the cell lysate (e.g., pmol cGMP/mg protein) or express it as a fold change over the unstimulated control.
-
Plot the normalized cGMP concentration against the logarithm of the Nesiritide concentration to generate a dose-response curve.
-
Fit the data to a non-linear regression model to determine the EC₅₀ (the concentration of Nesiritide that produces 50% of the maximal response).[1]
Data Presentation
The following table presents representative data modeled on the known high affinity of natriuretic peptides for the NPR-A receptor. Actual values will vary based on the cell type, experimental conditions, and the sensitivity of the assay.
| Parameter | Representative Value | Description |
| Basal cGMP Level | 0.8 pmol/mL | Intracellular cGMP concentration in unstimulated cells.[1] |
| Maximal cGMP Level | 11.1 pmol/mL | Maximum cGMP concentration achieved with a saturating concentration of Nesiritide.[1] |
| Stimulation Fold-Change | ~14-fold | The increase in cGMP levels at maximal stimulation compared to basal levels.[1] |
| Calculated EC₅₀ | ~0.12 nM | The molar concentration of Nesiritide that produces a half-maximal response.[1] |
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the in vitro measurement of Nesiritide-induced cGMP production. The provided experimental workflow and data analysis guidelines offer a robust framework for researchers to assess the bioactivity of Nesiritide and other compounds targeting the natriuretic peptide receptor signaling pathway. Adherence to these protocols will enable the generation of reliable and reproducible data crucial for drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Nesiritide in Isolated Perfused Heart Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a well-established therapeutic agent for acute decompensated heart failure. Its primary mechanism of action involves vasodilation, which reduces cardiac preload and afterload. The isolated perfused heart model, particularly the Langendorff preparation, offers a powerful ex vivo platform to investigate the direct cardiac effects of Nesiritide, independent of systemic neurohormonal influences. These application notes provide detailed protocols and data for studying Nesiritide's effects on cardiac function in an isolated heart setting.
Mechanism of Action: The cGMP Signaling Pathway
Nesiritide exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of cardiomyocytes and vascular smooth muscle cells. This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and other cardioprotective effects.[1]
Nesiritide Signaling Pathway in Cardiomyocytes
Caption: Nesiritide signaling pathway in a cardiomyocyte.
Experimental Protocols
Protocol 1: Langendorff Isolated Perfused Rat Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a rat heart using the Langendorff apparatus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Heparin (1000 IU/mL)
-
Anesthetics (e.g., sodium pentobarbital)
-
Krebs-Henseleit buffer (see Table 1 for composition)
-
Langendorff apparatus
-
Surgical instruments
-
Ice-cold Krebs-Henseleit buffer
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin intravenously to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Ensure no air bubbles are introduced into the system.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure of 70-80 mmHg. The heart should resume beating spontaneously.
-
Instrumentation: For measuring left ventricular pressure, carefully insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, ensuring a steady heart rate, coronary flow, and developed pressure before initiating any experimental protocol.
Protocol 2: Dose-Response Study of Nesiritide
This protocol outlines a method to assess the dose-dependent effects of Nesiritide on cardiac function.
Materials:
-
Stabilized, Langendorff-perfused rat heart (from Protocol 1)
-
Nesiritide stock solution
-
Krebs-Henseleit buffer
-
Data acquisition system
Procedure:
-
Baseline Recording: After the stabilization period, record baseline cardiac parameters for 15-20 minutes. These parameters should include heart rate (HR), left ventricular developed pressure (LVDP), maximum rate of pressure development (+dP/dt_max), maximum rate of pressure decay (-dP/dt_max), and coronary flow (CF).
-
Nesiritide Administration: Introduce Nesiritide into the perfusion buffer at the lowest desired concentration (e.g., 1 nM).
-
Equilibration and Data Recording: Perfuse the heart with the Nesiritide-containing buffer for 15-20 minutes, or until a new steady-state is achieved. Continuously record all cardiac parameters.
-
Cumulative Dosing: Increase the concentration of Nesiritide in a stepwise manner (e.g., to 10 nM, 100 nM, 500 nM, 1000 nM), repeating the equilibration and data recording steps at each concentration.
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit buffer for at least 20 minutes to observe the reversal of effects.
Experimental Workflow for Nesiritide Dose-Response Study
References
Application Notes and Protocols for Preclinical Studies of Nesiritide (acetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a vasodilator used in the treatment of acutely decompensated heart failure.[1][2][3][4] Its therapeutic effects are primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle and endothelial cells.[1][2][5] This signaling cascade results in vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload, thereby improving cardiac function.[1][2][4] Furthermore, Nesiritide counter-regulates the renin-angiotensin-aldosterone system (RAAS).[1]
Preclinical animal models are crucial for evaluating the pharmacodynamics, pharmacokinetics, and safety profile of Nesiritide in a setting that mimics human cardiovascular diseases.[1] This document provides detailed application notes and protocols for conducting preclinical studies with Nesiritide in various animal models of heart failure.
Signaling Pathway of Nesiritide
Nesiritide exerts its physiological effects by binding to the NPR-A receptor, which activates guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][2][5] The elevated intracellular cGMP levels then activate Protein Kinase G (PKG), resulting in the relaxation of vascular smooth muscle.[1] This vasodilation, combined with the suppression of the RAAS and promotion of natriuresis and diuresis, contributes to the therapeutic benefits of Nesiritide in heart failure.[1][2]
References
- 1. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. ccjm.org [ccjm.org]
- 4. Nesiritide: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
Application Notes and Protocols: Evaluating the Anti-Hypertrophic Effects of Nesiritide on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), is known to induce vasodilation and natriuresis by increasing intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Preclinical studies have also suggested that nesiritide possesses anti-hypertrophic properties, primarily through the cGMP-dependent protein kinase (PKG) signaling pathway, which can antagonize pro-hypertrophic pathways like the calcineurin-NFAT cascade. This document provides a detailed protocol for an in vitro assay to investigate and quantify the effects of nesiritide on cardiomyocyte hypertrophy.
Principle of the Assay
This assay utilizes primary neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line. Hypertrophy is induced using established agonists such as phenylephrine (B352888) (PE) or angiotensin II (Ang II).[3][4][5][6][7] The potential anti-hypertrophic effect of nesiritide is assessed by treating the cells with the hypertrophic agonist in the presence or absence of varying concentrations of nesiritide. The primary endpoints to quantify the hypertrophic response include measuring cardiomyocyte cell surface area, protein synthesis rate, and the gene expression of key hypertrophic markers.
Experimental Protocols
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is a standard method for obtaining primary cardiomyocytes for in vitro studies.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II
-
Pancreatin
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll solution
-
Laminin-coated cell culture plates
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue and perform enzymatic digestion using a mixture of collagenase and pancreatin.
-
Collect the dispersed cells and neutralize the enzymatic activity with FBS-containing medium.
-
Purify the cardiomyocyte population from fibroblasts using a Percoll gradient.
-
Plate the purified cardiomyocytes on laminin-coated plates in DMEM/F-12 with 10% FBS.
-
After 24 hours, replace the medium with serum-free medium for 24-48 hours to induce quiescence before treatment.
Induction of Cardiomyocyte Hypertrophy and Nesiritide Treatment
Materials:
-
Cultured NRVMs (or other suitable cardiomyocyte cell line)
-
Phenylephrine (PE) stock solution (e.g., 10 mM in sterile water)
-
Angiotensin II (Ang II) stock solution (e.g., 1 mM in sterile water)
-
Nesiritide stock solution (reconstituted according to manufacturer's instructions)
-
Serum-free cell culture medium
Procedure:
-
Prepare working solutions of PE or Ang II in serum-free medium to final concentrations of 50-100 µM for PE and 100 nM for Ang II.[3][5]
-
Prepare a dose-response range of nesiritide in serum-free medium. A suggested starting range is 10 nM, 100 nM, and 1 µM.
-
Aspirate the medium from the quiescent cardiomyocytes.
-
Add the appropriate treatment media to the cells according to the experimental groups:
-
Control: Serum-free medium only.
-
Hypertrophy: Medium with PE or Ang II.
-
Nesiritide Treatment: Medium with PE or Ang II and varying concentrations of nesiritide.
-
Nesiritide Control: Medium with the highest concentration of nesiritide alone.
-
Quantification of Cardiomyocyte Hypertrophy
Materials:
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Fluorescence microscope with image analysis software (e.g., ImageJ)
Procedure:
-
After treatment, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the F-actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify the cell surface area of at least 100 randomly selected cells per condition using image analysis software.[5]
Materials:
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Fluorescent DNA quantification kit (e.g., PicoGreen)
Procedure:
-
Lyse the treated cells and collect the lysate.
-
Measure the total protein concentration using the BCA assay.
-
Measure the total DNA concentration using a fluorescent DNA binding dye.[8]
-
Calculate the protein-to-DNA ratio for each experimental group. An increase in this ratio is indicative of hypertrophy.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for hypertrophic marker genes (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH).[9][10][11]
Procedure:
-
Isolate total RNA from the treated cardiomyocytes.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Mechanistic Studies
Materials:
Procedure:
-
Treat cardiomyocytes with nesiritide for a short duration (e.g., 10-30 minutes).
-
Lyse the cells and measure the intracellular cGMP concentration using a competitive EIA kit according to the manufacturer's instructions.
-
Alternatively, for real-time measurements in live cells, transfect the cardiomyocytes with a cGMP FRET biosensor prior to treatment and measure the FRET ratio changes upon nesiritide stimulation.[14][15]
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies against total and phosphorylated forms of key signaling proteins (e.g., NFATc1, NFATc3) and calcineurin A.[16][17]
-
Nuclear and cytoplasmic extraction kit
Procedure:
-
After treatment, lyse the cells to obtain total protein extracts or perform subcellular fractionation to isolate nuclear and cytoplasmic fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and analyze the changes in protein expression and phosphorylation status. A decrease in nuclear NFAT indicates inhibition of this pro-hypertrophic pathway.[18][19]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Nesiritide on Cardiomyocyte Surface Area
| Treatment Group | Concentration | Mean Cell Surface Area (µm²) ± SEM | % Change from Hypertrophy Group |
| Control | - | ||
| Hypertrophy (PE/Ang II) | 100 µM / 100 nM | ||
| Nesiritide + Hypertrophy | 10 nM | ||
| Nesiritide + Hypertrophy | 100 nM | ||
| Nesiritide + Hypertrophy | 1 µM | ||
| Nesiritide alone | 1 µM |
Table 2: Effect of Nesiritide on Protein Synthesis
| Treatment Group | Concentration | Protein/DNA Ratio ± SEM | % Change from Hypertrophy Group |
| Control | - | ||
| Hypertrophy (PE/Ang II) | 100 µM / 100 nM | ||
| Nesiritide + Hypertrophy | 10 nM | ||
| Nesiritide + Hypertrophy | 100 nM | ||
| Nesiritide + Hypertrophy | 1 µM | ||
| Nesiritide alone | 1 µM |
Table 3: Effect of Nesiritide on Hypertrophic Gene Expression
| Treatment Group | Concentration | Relative ANP mRNA Expression (Fold Change) | Relative BNP mRNA Expression (Fold Change) | Relative β-MHC mRNA Expression (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| Hypertrophy (PE/Ang II) | 100 µM / 100 nM | |||
| Nesiritide + Hypertrophy | 10 nM | |||
| Nesiritide + Hypertrophy | 100 nM | |||
| Nesiritide + Hypertrophy | 1 µM | |||
| Nesiritide alone | 1 µM |
Visualization of Pathways and Workflows
Caption: Nesiritide signaling pathway in cardiomyocytes.
Caption: Experimental workflow for Nesiritide hypertrophy assay.
References
- 1. Nesiritide: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Angiotensin II stimulates hypertrophic growth of cultured neonatal rat ventricular myocytes: roles of PKC and PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of Cardiomyocyte Hypertrophy by Protein Arginine Methyltransferase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advances and techniques to measure cGMP in intact cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Calcineurin-NFAT Signaling and Neurotrophins Control Transformation of Myosin Heavy Chain Isoforms in Rat Soleus Muscle in Response to Aerobic Treadmill Training - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Calcineurin-NFATc3-Dependent Pathway Regulates Skeletal Muscle Differentiation and Slow Myosin Heavy-Chain Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A polypeptide inhibitor of calcineurin blocks the calcineurin-NFAT signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nesiritide Treatment in Rabbit Models of Vascular Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing rabbit models of vascular injury to investigate the therapeutic effects of nesiritide (B7909928). The information is intended to guide researchers in designing and executing experiments to evaluate the potential of nesiritide in preventing or treating vascular restenosis and promoting vascular repair.
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is known for its vasodilatory and natriuretic properties.[1][2] Preclinical studies in rabbit models of vascular injury have demonstrated its potential to inhibit vascular remodeling and neointimal hyperplasia, key processes in the development of restenosis following procedures like angioplasty.[3][4] These models, primarily involving balloon catheter-induced injury to the iliac or carotid arteries, mimic the arterial trauma seen in clinical interventions.[5][6][7] This document outlines the established protocols for these models and summarizes the key quantitative findings from studies investigating nesiritide's efficacy.
Mechanism of Action
Nesiritide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][8] This signaling cascade mediates vascular smooth muscle relaxation and has been shown to inhibit the proliferation of vascular smooth muscle cells.[8] In the context of vascular injury, nesiritide treatment has been associated with several beneficial effects:
-
Inhibition of Vascular Remodeling: Nesiritide has been shown to attenuate the structural changes in the vessel wall that occur after injury.[3][4]
-
Reduction of Neointimal Hyperplasia: By suppressing the proliferation of vascular smooth muscle cells, nesiritide can reduce the formation of the neointima, a primary contributor to restenosis.[3]
-
Improved Endothelial Function: Studies suggest that nesiritide can protect endothelial function by increasing nitric oxide (NO) levels and reducing levels of the vasoconstrictor endothelin-1 (B181129) (ET-1) and von Willebrand Factor (vWF).[3][9]
-
Neurohormonal Modulation: Nesiritide has been observed to reduce plasma aldosterone (B195564) levels, which may contribute to its beneficial effects on vascular remodeling.[4]
Signaling Pathway of Nesiritide
Caption: Nesiritide signaling pathway in vascular smooth muscle cells.
Experimental Protocols
Rabbit Model of Balloon-Induced Vascular Injury
This protocol describes a common method for inducing vascular injury in rabbits to study the effects of therapeutic agents like nesiritide. The procedure involves the mechanical denudation of the endothelium and stretching of the vessel wall using a balloon catheter.[5][6][7]
Materials:
-
Male New Zealand White Rabbits (2.5-3.5 kg)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for sterile surgery
-
Fluoroscopy or ultrasound guidance system
-
Introducer sheath (e.g., 4F or 5F)
-
Guidewire (e.g., 0.014-inch)
-
Balloon angioplasty catheter (sized appropriately for the target artery, e.g., 2.5-3.5 mm for iliac or carotid artery)
-
Heparinized saline
-
Suture materials
Procedure:
-
Animal Preparation:
-
Acclimatize rabbits for at least one week before the procedure.[6]
-
Administer anesthesia.
-
Shave and sterilize the surgical site (typically the neck for carotid artery access or the groin for femoral/iliac artery access).
-
Monitor vital signs throughout the procedure.
-
-
Vascular Access:
-
Perform a surgical cut-down to expose the femoral or carotid artery.
-
Puncture the artery and insert an introducer sheath.
-
Administer a bolus of heparin to prevent thrombosis.
-
-
Balloon Injury:
-
Under fluoroscopic or ultrasound guidance, advance a guidewire to the target artery (iliac or common carotid).
-
Advance the balloon catheter over the guidewire to the desired location.
-
Inflate the balloon to a specified pressure (e.g., 6-8 atm) for a defined duration (e.g., 30-60 seconds). This is often repeated multiple times (e.g., 3 times) to ensure adequate injury.[5]
-
Deflate the balloon and withdraw the catheter.
-
-
Closure and Recovery:
-
Remove the introducer sheath and ligate the access artery.
-
Close the surgical incision in layers.
-
Monitor the rabbit during recovery from anesthesia.
-
Provide post-operative analgesia as required.
-
Nesiritide Treatment Protocol
Materials:
-
Nesiritide (lyophilized powder)
-
Sterile saline for reconstitution
-
Subcutaneous injection supplies or osmotic minipumps
Procedure:
-
Drug Preparation: Reconstitute nesiritide according to the manufacturer's instructions.
-
Administration:
-
Subcutaneous Injection: Administer nesiritide subcutaneously at a specified dose. A commonly reported dose is 0.1 µg/kg/day.[9] Treatment typically begins before or immediately after the injury and continues for a defined period (e.g., 4 weeks).[4][9]
-
Continuous Infusion: For continuous delivery, osmotic minipumps can be implanted subcutaneously.
-
Control Group: The control group should receive vehicle (e.g., saline) injections or have a placebo pump implanted.[4]
Experimental Workflow
References
- 1. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nesiritide: a unique therapeutic cardiac peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Recombinant B-type natriuretic peptide nesiritide attenuates vascular remodelling by reducing plasma aldosterone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Establish a Minimal Invasive and Stable Carotid Artery Stenosis Rabbit Model? A Simple and Effective Carotid Artery Balloon Strain Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury [jove.com]
- 8. ahajournals.org [ahajournals.org]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: Nesiritide (acetate) in Cardiac Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide (B7909928), a recombinant form of the endogenous B-type natriuretic peptide (BNP), is a well-established therapeutic agent for acute decompensated heart failure.[1] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation, natriuresis, and diuresis.[1] Beyond these hemodynamic effects, emerging research highlights the anti-fibrotic properties of Nesiritide, positioning it as a valuable tool for investigating the mechanisms of cardiac fibrosis and as a potential therapeutic candidate to counteract pathological cardiac remodeling.
These application notes provide a comprehensive overview and detailed protocols for utilizing Nesiritide (acetate) in both in vivo and in vitro models of cardiac fibrosis research.
Mechanism of Action in Cardiac Fibrosis
Nesiritide exerts its anti-fibrotic effects primarily by antagonizing the pro-fibrotic actions of transforming growth factor-beta (TGF-β).[2] The binding of Nesiritide to NPR-A on cardiac fibroblasts activates guanylate cyclase, leading to an increase in intracellular cGMP. This signaling cascade interferes with the canonical TGF-β/Smad signaling pathway, a key driver of cardiac fibrosis. By inhibiting this pathway, Nesiritide can suppress cardiac fibroblast proliferation, their differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM) proteins such as collagen and fibronectin.[2]
Signaling Pathway Diagram
Quantitative Data from Preclinical Research
The following tables summarize the reported effects of Nesiritide (or its active component, BNP) on key parameters in cardiac fibrosis models.
Table 1: In Vivo Effects of Nesiritide on Cardiac Fibrosis
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mice lacking BNP | Ventricular pressure overload | Increased number and size of fibrotic lesions compared to wild-type. | [2] |
| Mice lacking NPR-A | Baseline | Increased fibrotic burden. | [2] |
Table 2: In Vitro Effects of Nesiritide (BNP) on Cardiac Fibroblasts
| Cell Type | Treatment | Key Findings | Reference |
| Primary human cardiac fibroblasts | BNP treatment in the presence of TGF-β | Reduced TGF-β-induced cell proliferation. | [2] |
| Primary human cardiac fibroblasts | BNP treatment in the presence of TGF-β | Reduced TGF-β-induced collagen and fibronectin protein levels. | [2] |
Experimental Protocols
In Vivo Model: Isoproterenol-Induced Cardiac Fibrosis in Mice
This protocol describes the induction of cardiac fibrosis using isoproterenol (B85558), a non-selective β-adrenergic agonist, and subsequent treatment with Nesiritide.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Nesiritide (acetate)
-
Sterile saline
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
-
Echocardiography system
-
Histology equipment and reagents (e.g., Masson's trichrome stain)
Experimental Workflow Diagram:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into three groups: Sham (saline injections), Isoproterenol + Vehicle, and Isoproterenol + Nesiritide.
-
Osmotic Minipump Preparation and Implantation:
-
Fill osmotic minipumps with either vehicle (sterile saline) or Nesiritide solution at the desired concentration.
-
Anesthetize the mice.
-
Surgically implant the minipumps subcutaneously in the dorsal region.
-
Allow a 24-hour recovery period.
-
-
Induction of Cardiac Fibrosis:
-
Administer isoproterenol (e.g., 5 mg/kg) or saline subcutaneously once daily for a specified period (e.g., 14 days).
-
-
Monitoring:
-
Monitor the health and body weight of the animals daily.
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Fix a portion of the heart tissue in 10% neutral buffered formalin for histological analysis.
-
Stain paraffin-embedded sections with Masson's trichrome to visualize and quantify the fibrotic area.
-
Snap-freeze the remaining heart tissue for gene and protein expression analysis of fibrotic markers (e.g., Collagen I, α-SMA, TGF-β).
-
In Vitro Model: TGF-β-Induced Activation of Cardiac Fibroblasts
This protocol details the procedure for assessing the anti-fibrotic effects of Nesiritide on cultured cardiac fibroblasts.
Materials:
-
Primary human or rat cardiac fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Nesiritide (acetate)
-
Cell culture plates
-
Reagents for immunofluorescence, Western blotting, and qRT-PCR
Experimental Workflow Diagram:
Procedure:
-
Cell Culture: Culture primary cardiac fibroblasts in appropriate growth medium until they reach 70-80% confluency.
-
Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of Nesiritide for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) in the continued presence of Nesiritide.
-
Include control groups (vehicle only and TGF-β1 only).
-
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to quantify the protein levels of α-smooth muscle actin (α-SMA), Collagen type I, and fibronectin.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for α-SMA to visualize myofibroblast differentiation.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression of fibrotic genes (e.g., Col1a1, Acta2, Fn1).
-
Proliferation Assay: Assess cell proliferation using methods such as BrdU incorporation or CCK-8 assay.
-
Conclusion
Nesiritide (acetate) serves as a potent tool for investigating the molecular mechanisms underlying cardiac fibrosis. Its ability to counteract TGF-β-induced pro-fibrotic signaling in cardiac fibroblasts makes it a valuable compound for screening anti-fibrotic therapies and for elucidating the role of the natriuretic peptide system in cardiac remodeling. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of Nesiritide in preclinical models of cardiac fibrosis.
References
Application Notes and Protocols for Endothelial Cell Migration Assay with Nesiritide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell migration is a critical process in angiogenesis, the formation of new blood vessels, which plays a pivotal role in both physiological processes like wound healing and pathological conditions such as tumor growth. Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), is primarily known for its vasodilatory effects in the treatment of acute decompensated heart failure.[1] Emerging evidence suggests that the signaling pathways activated by Nesiritide may also influence endothelial cell function, including migration. These application notes provide detailed protocols for investigating the effect of Nesiritide on endothelial cell migration using two standard in vitro assays: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.
Nesiritide exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This signaling cascade is known to be involved in various cellular processes. Studies on the closely related atrial natriuretic peptide (ANP) have demonstrated that activation of the cGMP-dependent protein kinase pathway can promote endothelial cell migration through the subsequent activation of Akt and ERK1/2 signaling. While direct quantitative data on Nesiritide's effect on mature endothelial cell migration is still emerging, studies on its parent molecule, BNP, have shown a dose-dependent enhancement of endothelial progenitor cell migration and tube formation capabilities.[3]
These protocols are designed to provide a robust framework for researchers to explore the potential pro-angiogenic or migratory effects of Nesiritide on endothelial cells.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes from the described protocols, informed by studies on related natriuretic peptides.
Table 1: Effect of Nesiritide on Endothelial Cell Migration in Scratch Assay
| Nesiritide Concentration (nM) | Mean Wound Closure at 12h (%) | Standard Deviation |
| 0 (Vehicle Control) | 25.3 | 3.1 |
| 0.1 | 35.8 | 4.2 |
| 1 | 52.1 | 5.5 |
| 10 | 68.7 | 6.3 |
| 100 | 70.2 | 5.9 |
| VEGF (Positive Control) | 85.4 | 7.8 |
Table 2: Effect of Nesiritide on Endothelial Cell Migration in Transwell Assay
| Nesiritide Concentration (nM) | Mean Number of Migrated Cells per Field | Standard Deviation |
| 0 (Vehicle Control) | 45 | 8 |
| 0.1 | 68 | 12 |
| 1 | 112 | 15 |
| 10 | 155 | 21 |
| 100 | 160 | 18 |
| VEGF (Positive Control) | 210 | 25 |
Experimental Protocols
Protocol 1: Scratch (Wound Healing) Assay
This assay provides a straightforward method to assess collective cell migration in a two-dimensional context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Nesiritide
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into 24-well plates and culture in EGM with 10% FBS until a confluent monolayer is formed.
-
Serum Starvation: Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a linear scratch down the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of Nesiritide (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (medium with vehicle) and a positive control (e.g., 50 ng/mL VEGF).
-
Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in predefined regions for each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image at each time point. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100
Protocol 2: Transwell (Boyden Chamber) Assay
This assay quantifies the chemotactic response of endothelial cells to a chemoattractant gradient.
Materials:
-
HUVECs
-
Endothelial Basal Medium (EBM)
-
FBS
-
PBS
-
Trypsin-EDTA
-
Nesiritide
-
VEGF
-
24-well plates with transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet stain
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Serum starve the cells for 12-24 hours in EBM with 0.5% FBS.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add EBM containing various concentrations of Nesiritide (e.g., 0.1, 1, 10, 100 nM) to serve as the chemoattractant. Include a vehicle control and a positive control (VEGF).
-
Harvest the serum-starved HUVECs using Trypsin-EDTA and resuspend them in serum-free EBM at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 10-15 minutes.
-
Allow the inserts to air dry.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry completely.
-
Image the stained cells on the membrane using a microscope.
-
Count the number of migrated cells in several random high-power fields for each insert.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Mandatory Visualizations
Caption: Experimental workflows for the Scratch and Transwell assays.
Caption: Nesiritide signaling pathway in endothelial cell migration.
References
Troubleshooting & Optimization
Nesiritide (Acetate) in Aqueous Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with nesiritide (B7909928) (acetate) in aqueous solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is Nesiritide and how does it work?
Nesiritide is a recombinant form of the human B-type natriuretic peptide (BNP), a 32-amino acid peptide.[1][2] It functions by binding to natriuretic peptide receptor-A (NPR-A) on the surface of vascular smooth muscle and endothelial cells. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] The elevated cGMP levels result in smooth muscle relaxation, causing vasodilation, natriuresis, and diuresis.[1][3]
2. What are the recommended storage conditions for reconstituted Nesiritide solutions?
According to manufacturer guidelines, reconstituted nesiritide solutions are stable for up to 24 hours when stored at a temperature range of 2-25°C (36-77°F). It is recommended to use the reconstituted solution promptly.
3. What are the primary degradation pathways for Nesiritide in vivo?
In the body, nesiritide is cleared from circulation through three main mechanisms:
-
Binding to cell surface clearance receptors, followed by internalization and lysosomal breakdown.
-
Proteolytic cleavage by enzymes such as neutral endopeptidases, which are present on the surface of blood vessels.[2][3]
-
Renal filtration.[3]
4. What are the known degradation products of Nesiritide in vitro?
In vitro studies have shown that nesiritide (BNP1-32) can undergo degradation, resulting in the formation of truncated forms such as BNP3-32, which lacks the first two N-terminal amino acids. This cleavage can reduce the biological activity of the peptide.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and handling of nesiritide aqueous solutions in a research setting.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness upon reconstitution | - Improper diluent used.- pH of the solution is outside the optimal range.- Concentration is too high. | - Use recommended diluents such as 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (Normal Saline), or buffered solutions.- Ensure the pH of the final solution is within the optimal stability range (typically acidic).- Prepare solutions at the recommended concentrations. |
| Loss of biological activity in cell-based assays | - Degradation of nesiritide due to improper storage.- Adsorption of the peptide to container surfaces. | - Prepare fresh solutions for each experiment.- Store stock solutions at recommended temperatures and for no longer than the specified time.- Use low-protein-binding tubes and plates. |
| Inconsistent results in analytical assays (e.g., HPLC) | - Sample degradation during preparation or storage.- Variability in sample handling. | - Maintain consistent and controlled temperature and light conditions for all samples.- Use a validated stability-indicating HPLC method.- Ensure precise and consistent timing for all steps of the sample preparation process. |
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of nesiritide under various stress conditions. Below are generalized protocols for conducting such studies.
Forced Degradation Study Protocol
Objective: To evaluate the stability of nesiritide in aqueous solution under various stress conditions.
Materials:
-
Nesiritide (acetate) reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
pH meter
-
HPLC-UV system
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of nesiritide in an appropriate solvent (e.g., water or a buffered solution at a slightly acidic pH).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C or 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV and LC-MS/MS.
Stability-Indicating HPLC Method
Objective: To separate and quantify nesiritide from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A time-based gradient from a high aqueous content to a high organic content to elute the peptide and its more hydrophobic degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm or 280 nm |
| Injection Volume | 20 µL |
LC-MS/MS for Degradant Identification
Objective: To identify the structure of degradation products.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Mode | Full scan for parent ions and product ion scan for fragmentation analysis |
| Collision Energy | Optimized for fragmentation of nesiritide and its expected degradation products |
Visualizations
Nesiritide Signaling Pathway
Caption: Nesiritide binds to NPR-A, activating guanylate cyclase to produce cGMP, which in turn activates PKG, leading to vasodilation.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies on nesiritide, from stress application to data analysis.
Troubleshooting Logic for Inconsistent Analytical Results
Caption: A decision tree to troubleshoot inconsistent analytical results when working with nesiritide.
References
Technical Support Center: Preventing Nesiritide Aggregation in Research Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Nesiritide aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Nesiritide and why is aggregation a concern in research?
Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP), a 32-amino acid peptide that plays a crucial role in cardiovascular homeostasis. In research, it is used to study its effects on cellular signaling, particularly the cGMP pathway, and its potential therapeutic applications. Aggregation, the process by which peptide molecules self-associate to form larger complexes, can significantly impact research outcomes by causing loss of biological activity, altering pharmacokinetic properties, and potentially inducing cellular toxicity. Furthermore, aggregated peptides can lead to artifacts in various assays, yielding unreliable and irreproducible results.
Q2: What are the primary factors that induce Nesiritide aggregation?
Several environmental factors can promote the aggregation of Nesiritide. Understanding and controlling these factors are critical for maintaining the peptide's stability and activity in your experiments.
| Factor | Effect on Aggregation | Recommendations |
| pH | Peptides are least soluble and most prone to aggregation at their isoelectric point (pI). The stability of peptides is significantly influenced by pH.[1] | Maintain the pH of the solution away from Nesiritide's pI. For many peptides, a pH slightly acidic or basic can improve solubility.[1] |
| Temperature | Higher temperatures generally increase the rate of chemical degradation and can promote aggregation by increasing molecular motion and exposure of hydrophobic regions.[1][2] | Store Nesiritide solutions at recommended low temperatures (e.g., 2-8°C for short-term and frozen for long-term). Avoid repeated freeze-thaw cycles.[3] |
| Concentration | Higher concentrations of peptides increase the likelihood of intermolecular interactions, leading to aggregation.[4] | Work with the lowest feasible concentration of Nesiritide that is compatible with your experimental design. |
| Buffer Composition | The type and ionic strength of the buffer can influence peptide stability. Some buffer species can interact with the peptide and either stabilize or destabilize it.[5] | Empirically test different buffer systems to find the one that best maintains Nesiritide's solubility and stability for your specific assay. |
| Mechanical Stress | Agitation, such as vigorous vortexing or stirring, can introduce air-liquid interfaces and induce shear stress, which can lead to the unfolding and aggregation of peptides. | Handle Nesiritide solutions gently. Avoid vigorous mixing. When reconstituting, gently rock or swirl the vial. |
Q3: What are the best practices for reconstituting and storing Nesiritide to minimize aggregation?
Proper handling from the moment of reconstitution is crucial for preventing aggregation.
-
Reconstitution:
-
Use the recommended sterile, preservative-free diluent. Options include 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection, or 5% Dextrose with 0.45% or 0.2% Sodium Chloride Injection.
-
Do not shake the vial. Instead, gently rock or swirl the vial to ensure all surfaces are in contact with the diluent for complete reconstitution.
-
Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear and essentially colorless.
-
-
Storage:
-
For short-term storage, reconstituted Nesiritide is chemically and physically stable for up to 24 hours at 2-8°C.
-
For long-term storage, it is generally recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protect from light.
-
Troubleshooting Guides
Issue 1: Precipitate formation upon reconstitution or during an experiment.
| Possible Cause | Troubleshooting Step |
| pH of the solution is near the isoelectric point (pI) of Nesiritide. | Adjust the pH of the buffer to be at least 1-2 units away from the pI. Perform a small-scale solubility test at different pH values. |
| High concentration of Nesiritide. | Dilute the Nesiritide solution to a lower concentration. If a high concentration is necessary, consider the addition of solubilizing excipients. |
| Incompatible buffer or solvent. | Switch to a different buffer system. Common buffers like phosphate, Tris, and histidine can have varying effects on peptide stability.[5] |
| Temperature fluctuations. | Ensure consistent temperature control during your experiment. Avoid leaving the Nesiritide solution at room temperature for extended periods. |
Issue 2: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Formation of soluble aggregates that are not visible but have reduced activity. | Use analytical techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to check for the presence of aggregates. |
| Adsorption of Nesiritide to plasticware. | Pre-treat pipette tips and tubes with a solution of a non-ionic surfactant (e.g., 0.01% Tween-20) or use low-protein-binding plasticware. |
| Interaction with components in the cell culture medium. | Serum proteins can sometimes interact with peptides. Consider reducing the serum concentration or using a serum-free medium if your cell line permits. |
| Degradation of Nesiritide in the assay medium. | Prepare fresh Nesiritide solutions for each experiment. Minimize the incubation time at 37°C as much as possible without compromising the assay. |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized Nesiritide for In Vitro Use
-
Bring the lyophilized Nesiritide vial to room temperature.
-
Add the recommended volume of a suitable sterile, preservative-free buffer (e.g., 10 mM Tris, pH 7.4) to the vial.
-
Gently swirl or rock the vial to dissolve the peptide. Do not vortex.
-
Visually inspect for complete dissolution. The solution should be clear.
-
If not for immediate use, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
Protocol 2: Minimizing Aggregation in a Cell-Based cGMP Assay
-
Cell Seeding: Seed cells (e.g., vascular smooth muscle cells or HEK293 cells expressing the Nesiritide receptor NPR-A) in a multi-well plate and grow to the desired confluency.
-
Preparation of Nesiritide Working Solution:
-
Thaw a single-use aliquot of the concentrated Nesiritide stock solution on ice.
-
Dilute the stock solution to the final desired concentrations in a serum-free or low-serum cell culture medium containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to prevent adsorption and aggregation. Prepare dilutions immediately before use.
-
-
Cell Stimulation:
-
Wash the cells once with serum-free medium.
-
Add the freshly prepared Nesiritide dilutions to the cells and incubate for the desired time at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Lyse the cells according to the protocol of your cGMP assay kit.
-
Proceed with the cGMP measurement (e.g., using a competitive ELISA) as per the manufacturer's instructions.
-
Visualizations
Nesiritide Signaling Pathway
Caption: Nesiritide signaling pathway leading to cGMP production.
Experimental Workflow for Preventing Nesiritide Aggregation
Caption: Recommended workflow for handling Nesiritide to prevent aggregation.
References
- 1. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Nesiritide (acetate) Dose-Response Curve Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Nesiritide (B7909928) (acetate) dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nesiritide?
A1: Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP). Its mechanism of action involves binding to the particulate guanylate cyclase receptor, Natriuretic Peptide Receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinases (PKG), leading to the relaxation of vascular smooth muscle cells and vasodilation.[1][2][3][4]
Q2: What is a typical in vitro readout for a Nesiritide dose-response curve?
A2: The most common in vitro readout for a Nesiritide dose-response curve is the quantification of intracellular cyclic guanosine monophosphate (cGMP) accumulation in target cells.[1] This is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Q3: How should I prepare and store Nesiritide (acetate) for in vitro experiments?
A3: Nesiritide (acetate) is a lyophilized peptide and should be handled with care to maintain its stability and activity.
-
Reconstitution: Reconstitute the lyophilized powder in a recommended sterile, preservative-free diluent such as 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (Normal Saline).[5] Gently rock the vial to dissolve the powder; do not shake vigorously, as this can cause the peptide to degrade.[5]
-
Stock Solutions: After reconstitution, it is recommended to use the solution immediately.[5] If immediate use is not possible, the reconstituted solution can be stored under refrigeration at 2-8°C for up to 24 hours.[5] For longer-term storage, it is advisable to aliquot the reconstituted solution into smaller volumes and store at -20°C or lower to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare working dilutions from the stock solution in your assay buffer or cell culture medium immediately before use.
Q4: What are some common cell lines used for Nesiritide bioassays?
A4: Common cell lines for Nesiritide bioassays are those that endogenously express the NPR-A receptor, such as vascular smooth muscle cells (VSMCs).[1] Alternatively, researchers often use cell lines like Human Embryonic Kidney 293 (HEK293) cells that have been transiently or stably transfected to overexpress the human NPR-A receptor.[1]
Data Presentation: Dose-Response Parameters
While the precise EC50 of Nesiritide can vary depending on the cell type, receptor expression levels, and specific assay conditions, the following table provides a summary of clinically relevant doses and their observed effects. Researchers should determine the EC50 empirically in their specific in vitro system.
| Parameter | Clinical Infusion Dose (IV) | Observation |
| Low Dose | 0.005 µg/kg/min | Often used in studies to assess renal effects, with some reports suggesting a favorable renal profile at this dose.[6] |
| Standard Dose | 0.01 µg/kg/min (often with a 2 µg/kg bolus) | Commonly used clinical dose for acute decompensated heart failure.[6][7] Shown to reduce pulmonary capillary wedge pressure and improve dyspnea.[7] |
| High Dose | 0.015 - 0.03 µg/kg/min | Associated with a dose-dependent increase in hemodynamic effects, but also a higher incidence of hypotension.[5] |
Note: The above data is derived from clinical studies and serves as a reference. In vitro concentrations for dose-response curves should be optimized for each specific cell system.
Experimental Protocols
Protocol: Nesiritide-Induced cGMP Accumulation Assay in Cultured Cells
This protocol outlines the general steps for quantifying cGMP production in response to Nesiritide stimulation in a 96-well plate format using a commercial cGMP ELISA kit.
Materials:
-
Nesiritide (acetate)
-
Appropriate cell line (e.g., vascular smooth muscle cells or NPR-A expressing HEK293 cells)
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional
-
0.1 M HCl for cell lysis
-
Commercial cGMP competitive ELISA kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow to 80-90% confluency. The optimal cell density should be determined empirically to ensure a robust signal without overgrowth.
-
-
Pre-treatment (Optional):
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
If using a PDE inhibitor to prevent cGMP degradation, pre-incubate the cells with the inhibitor in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
-
Nesiritide Stimulation:
-
Prepare serial dilutions of Nesiritide in the assay medium (e.g., serum-free medium, with or without PDE inhibitor).
-
Include a vehicle control (medium with no Nesiritide).
-
Aspirate the pre-treatment medium and add the various concentrations of Nesiritide to the wells.
-
Incubate for the desired time period (e.g., 10-30 minutes) at 37°C. The optimal stimulation time should be determined experimentally.
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the medium from all wells.
-
Immediately add 200-500 µL of cold 0.1 M HCl to each well to lyse the cells and inhibit cGMP degradation.
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.
-
-
Sample Collection and Storage:
-
Collect the supernatant (cell lysate) containing the cGMP.
-
If not proceeding immediately to the ELISA, samples can be stored at -20°C or lower.
-
-
cGMP Quantification (ELISA):
-
Follow the instructions provided with your commercial cGMP ELISA kit. A generalized procedure for a competitive ELISA is as follows:
-
Prepare cGMP standards and a standard curve.
-
Add standards and cell lysate samples to the antibody-coated 96-well plate.
-
Add the cGMP-peroxidase conjugate and the primary anti-cGMP antibody to each well.
-
Incubate as per the kit instructions.
-
Wash the plate multiple times.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the amount of protein in the cell lysate (e.g., pmol cGMP/mg protein) or express it as a fold change over the unstimulated control.
-
Plot the normalized cGMP concentration against the logarithm of the Nesiritide concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., four-parameter logistic curve fit) to determine the EC50 value.[1]
-
Troubleshooting Guides
Issue 1: Low or No cGMP Signal
| Possible Cause | Troubleshooting Steps |
| Inactive Nesiritide | - Ensure proper reconstitution and storage of Nesiritide. Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment. |
| Low NPR-A Receptor Expression | - Confirm that your chosen cell line expresses a sufficient level of the NPR-A receptor. - Consider using a cell line engineered to overexpress NPR-A. |
| Suboptimal Cell Density | - Optimize cell seeding density. Too few cells will result in a low signal.[8] |
| Inadequate Stimulation Time | - Perform a time-course experiment to determine the optimal incubation time for maximal cGMP production (e.g., test 5, 10, 20, and 30 minutes). |
| cGMP Degradation | - Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent the breakdown of cGMP. |
| Issues with cGMP ELISA Kit | - Check the expiration date of the kit. - Ensure all reagents were prepared and stored correctly according to the manufacturer's instructions. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contamination of Reagents or Cells | - Use sterile techniques throughout the experiment. - Ensure all buffers and media are fresh and free of contamination. |
| Suboptimal Washing during ELISA | - Ensure thorough and consistent washing of the ELISA plate between steps to remove unbound reagents. |
| Non-specific Binding in ELISA | - Follow the blocking steps recommended in the ELISA kit protocol. |
| Serum in Assay Medium | - Serum can sometimes interfere with the assay. Conduct the Nesiritide stimulation in serum-free medium. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating. - Pipette carefully to ensure an equal number of cells in each well. |
| Pipetting Errors | - Calibrate your pipettes regularly. - Use fresh pipette tips for each sample and reagent. |
| Edge Effects on the Plate | - To minimize edge effects, avoid using the outermost wells of the 96-well plate for your experimental samples. Fill them with PBS or medium instead. |
| Inconsistent Incubation Times | - Add reagents to all wells in a consistent and timely manner. |
Visualizations
Caption: Nesiritide signaling pathway leading to cGMP production.
Caption: General experimental workflow for a Nesiritide cGMP assay.
Caption: A logical troubleshooting workflow for common experimental issues.
References
- 1. Impact of acute serum creatinine elevation in patients treated with nesiritide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. The Dose-Dependent Effect of Nesiritide on Renal Function in Patients with Acute Decompensated Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 7. Nesiritide (Natrecor) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low bioactivity of recombinant Nesiritide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with recombinant Nesiritide (B7909928).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Nesiritide and how is its bioactivity measured?
A1: Nesiritide is a recombinant form of the human B-type natriuretic peptide (hBNP).[1] Its biological activity is initiated by binding to the cell surface natriuretic peptide receptor-A (NPR-A).[2] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The increase in intracellular cGMP concentration is the key second messenger that mediates the downstream physiological effects of Nesiritide, including smooth muscle relaxation and vasodilation.[1][4] Consequently, the bioactivity of recombinant Nesiritide is typically assessed by its ability to stimulate cGMP production in a cell-based assay.
Q2: My recombinant Nesiritide shows low to no bioactivity. What are the potential causes?
A2: Low bioactivity of recombinant Nesiritide can stem from several factors throughout the production and handling process. These can be broadly categorized as:
-
Protein Expression and Folding Issues: Problems during recombinant expression, particularly in prokaryotic systems like E. coli, can lead to misfolded or aggregated protein.[5][6]
-
Purification and Refolding Artifacts: Improper purification and refolding protocols can fail to yield the correctly folded, active protein.
-
Storage and Handling Problems: Nesiritide is a peptide and can be sensitive to storage conditions, repeated freeze-thaw cycles, and the materials of storage vessels.[7]
-
Assay-Related Issues: The bioactivity assay itself may have problems, such as issues with cell line responsiveness, reagent degradation, or incorrect protocol execution.
Troubleshooting Guide
This guide addresses specific issues that may lead to low bioactivity of your recombinant Nesiritide.
Issue 1: Problems Related to Protein Expression and Production
Question: I am expressing Nesiritide in E. coli and suspect the protein is not folded correctly. What should I check?
Answer:
Expression in E. coli is a common source of issues for eukaryotic proteins which may lack the necessary machinery for proper folding and post-translational modifications.[8][9] Here are key areas to investigate:
-
Codon Usage: The codons in your Nesiritide gene construct may not be optimal for the E. coli expression host, leading to translation stalling and misfolding.[10][11] Consider re-evaluating and optimizing the codon usage in your expression vector.[12][13]
-
Inclusion Bodies: Overexpression in bacteria can lead to the formation of insoluble protein aggregates known as inclusion bodies.[6][14] While Nesiritide can be recovered from inclusion bodies, it requires specific denaturation and refolding steps which, if not optimized, can result in a low yield of active protein.
-
Expression Conditions: The conditions used for protein expression can significantly impact folding.
Troubleshooting Steps & Parameters:
| Parameter | Recommendation | Rationale |
| Expression Temperature | Lower the induction temperature (e.g., 16-25°C). | Slower protein synthesis can promote proper folding and reduce the formation of inclusion bodies.[14][15] |
| Inducer Concentration | Optimize the concentration of the inducing agent (e.g., IPTG). | A lower inducer concentration can slow down the rate of protein expression, potentially improving solubility and correct folding.[15] |
| Host Strain | Consider using an E. coli strain engineered for enhanced protein folding or disulfide bond formation. | Some strains contain additional chaperones or have an oxidizing cytoplasm that can aid in the proper folding of complex proteins.[15] |
| Codon Optimization | Analyze and optimize the codon usage of your Nesiritide gene for E. coli. | Matching codon usage to the host's tRNA abundance can improve translation efficiency and reduce errors that may lead to misfolding.[10][16] |
A general workflow for troubleshooting expression-related issues is outlined below:
Issue 2: Improper Protein Storage and Handling
Question: My purified Nesiritide lost activity after storage. What went wrong?
Answer:
Recombinant Nesiritide, like many peptides, can be sensitive to storage and handling. Improper conditions can lead to degradation or aggregation, resulting in a loss of bioactivity.
Key Considerations for Storage and Handling:
| Parameter | Recommendation | Rationale |
| Reconstitution | Reconstitute lyophilized Nesiritide in the recommended buffer. Do not vortex; instead, gently rock the vial.[17][18] | Vigorous agitation can cause protein denaturation and aggregation.[7] |
| Storage Temperature | Store lyophilized protein at -20°C or below. Store reconstituted aliquots at -80°C for long-term storage.[19] | Prevents degradation. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles. Aliquot the reconstituted protein into single-use volumes.[7] | Repeated freezing and thawing can denature the protein. |
| Carrier Protein | For dilute solutions (<0.1 mg/mL), consider adding a carrier protein like BSA. | This can prevent the loss of protein due to adsorption to the storage vessel walls.[7] |
| Storage Vial Material | Use low-protein-binding tubes. | Some proteins can adhere to certain types of plastic, reducing the effective concentration.[7] |
Issue 3: Bioactivity Assay Problems
Question: I am confident in my protein preparation, but the bioactivity assay is still giving low or inconsistent results. How can I troubleshoot the assay?
Answer:
If you have ruled out issues with the protein itself, the problem may lie within your bioactivity assay. The most common bioactivity assay for Nesiritide measures the production of cGMP in a suitable cell line.
Troubleshooting the cGMP Bioactivity Assay:
| Component | Potential Problem | Troubleshooting Step |
| Cell Line | Low expression of NPR-A receptor; cells are unresponsive. | Verify receptor expression. Use a positive control (e.g., a previously validated batch of Nesiritide or another NPR-A agonist). Consider using a different cell line known to be responsive. |
| Reagents | Degraded GTP, expired assay kit components, or contaminated buffers. | Use fresh, high-quality reagents. Check the expiration dates on all assay kits and components. |
| Assay Protocol | Incorrect incubation times, temperatures, or cell densities. | Carefully review and optimize the assay protocol. Ensure consistent cell seeding and handling. |
| Positive Control | Lack of a reliable positive control. | A positive control is essential to confirm that the assay system is working correctly. |
| Data Analysis | Incorrect calculation of cGMP concentration or improper curve fitting. | Double-check all calculations and the parameters used for data analysis. |
The signaling pathway that forms the basis of the bioactivity assay is illustrated below:
Experimental Protocols
Protocol 1: General cGMP Bioactivity Assay
This protocol provides a general framework for assessing the bioactivity of recombinant Nesiritide. It should be optimized for your specific cell line and laboratory conditions.
1. Cell Culture:
- Culture a suitable cell line (e.g., human aortic smooth muscle cells or a cell line overexpressing NPR-A) in appropriate media until they reach 80-90% confluency.
- Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells once with a serum-free medium.
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cGMP degradation.
- Prepare serial dilutions of your recombinant Nesiritide and a positive control in the assay buffer.
- Add the Nesiritide dilutions to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.
- Lyse the cells to release the intracellular cGMP.
- Quantify the cGMP concentration in the cell lysates using a commercially available cGMP ELISA kit, following the manufacturer's instructions.
3. Data Analysis:
- Generate a standard curve using the cGMP standards provided in the kit.
- Calculate the cGMP concentration for each Nesiritide dilution.
- Plot the cGMP concentration against the Nesiritide concentration and determine the EC50 value.
For more detailed protocols, refer to commercially available guanylate cyclase activator assay kits.[20][21]
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gencefebio.com [gencefebio.com]
- 6. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Overview of Protein Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 11. genscript.com [genscript.com]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. web.azenta.com [web.azenta.com]
- 14. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 15. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 16. Considerations in the Use of Codon Optimization for Recombinant Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. globalrph.com [globalrph.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. innov-research.com [innov-research.com]
- 21. Mouse Guanylate Cyclase Activator 2A (GUCA2A) ELISA Kit [lifesct.com]
Technical Support Center: Managing Nesiritide-Induced Hypotension in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nesiritide (B7909928) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate Nesiritide-induced hypotension in your experiments, ensuring data integrity and animal welfare.
Troubleshooting Guide: Real-time Management of Hypotension
This guide provides a stepwise approach to managing hypotension that develops during the administration of Nesiritide in animal subjects.
Immediate Steps Upon Detecting Hypotension
-
Reduce or Pause Nesiritide Infusion: The most immediate action is to reduce the rate of Nesiritide infusion by 30-50% or temporarily halt the infusion.[1][2] Hypotension is a known dose-dependent side effect of Nesiritide.[3][4]
-
Assess Physiological Status: Concurrently, verify the animal's vital signs, including heart rate, respiratory rate, and temperature. Anesthetics can contribute to cardiovascular and respiratory depression.
-
Administer Fluid Bolus: If hypotension persists after adjusting the Nesiritide infusion, a fluid bolus is the next line of intervention to increase intravascular volume.
Fluid Resuscitation Protocols
| Animal Model | Fluid Type | Bolus Dose | Administration Time |
| Rodents (Rats, Mice) | Isotonic Crystalloids (e.g., 0.9% Saline, Lactated Ringer's) | 10-20 mL/kg | 15 minutes |
| Colloids (e.g., Hetastarch) | 3-5 mL/kg | 20 minutes | |
| Canine | Isotonic Crystalloids | 20-50 mL/kg | 15-30 minutes |
| Colloids | 5-15 mL/kg | 15 minutes | |
| Ovine | Isotonic Crystalloids | 10-15 mL/kg | 15-30 minutes |
| Colloids | 2-5 mL/kg | 15 minutes |
Advanced Intervention: Vasopressor Support
If hypotension is severe or refractory to fluid resuscitation, the use of vasopressors may be necessary to restore adequate blood pressure.
Vasopressor Dosing for Refractory Hypotension
| Vasopressor | Animal Model | Continuous Rate Infusion (CRI) Dose |
| Norepinephrine (B1679862) | Rodent, Canine, Ovine | 0.05-2 µg/kg/min |
| Dopamine | Rodent, Canine, Ovine | 5-20 µg/kg/min |
| Vasopressin | Rodent, Canine, Ovine | 0.5-2 mU/kg/min |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Nesiritide-induced hypotension?
A1: Nesiritide is a recombinant B-type natriuretic peptide (BNP). It binds to the natriuretic peptide receptor-A (NPR-A) on vascular smooth muscle cells. This binding activates guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation, resulting in both arterial and venous vasodilation. This systemic vasodilation reduces both preload and afterload, causing a decrease in blood pressure.
Q2: How can I proactively minimize the risk of severe hypotension in my study?
A2:
-
Dose Selection: Use the lowest effective dose of Nesiritide. Higher doses are associated with a greater incidence and severity of hypotension.[5]
-
Hydration Status: Ensure animals are adequately hydrated before starting the Nesiritide infusion. Dehydration can exacerbate the hypotensive effects.
-
Anesthesia Protocol: Choose an anesthetic regimen with minimal cardiovascular depression. For example, isoflurane's effects on blood pressure are dose-dependent and can be adjusted more readily than some injectable anesthetics.
-
Concurrent Medications: Be cautious when co-administering other drugs that can cause vasodilation or bradycardia.
Q3: What are the typical blood pressure changes observed with Nesiritide administration in animal models?
A3: The extent of blood pressure reduction is dose-dependent. In a study with conscious dogs, intravenous infusions of Nesiritide at 0.03 and 0.09 µg/kg/min produced dose-related reductions in mean arterial pressure.[6] While specific quantitative data across various species is limited in the literature, a significant drop in blood pressure should be anticipated, particularly with higher doses.
Q4: What is the recommended experimental workflow for managing potential hypotension?
A4: A robust experimental workflow should include continuous monitoring and predefined intervention points.
Q5: Should I use crystalloids or colloids for fluid resuscitation?
A5: Isotonic crystalloids are typically the first choice for fluid resuscitation. Colloids are more effective at expanding intravascular volume and may be considered if hypotension is severe or if there is concurrent hypoalbuminemia. However, some synthetic colloids have been associated with renal impairment, so their use should be carefully considered.
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in a Rat Model
This protocol is for creating a heart failure model, a common context for Nesiritide studies.
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine). Intubate the animal and connect it to a rodent ventilator.
-
Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic.
-
Thoracotomy: Make a left thoracotomy incision in the fourth intercostal space.
-
Heart Exposure: Gently spread the ribs to expose the heart and open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
LAD Ligation: Pass a 6-0 silk suture under the LAD artery and ligate it. Successful ligation is confirmed by blanching of the myocardium.
-
Closure: Close the chest wall, evacuate air from the thoracic cavity, and suture the skin incision.
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery on a warming pad. Heart failure typically develops over several weeks.
Protocol 2: Management of Nesiritide-Induced Hypotension
This protocol outlines the steps for administering Nesiritide and managing subsequent hypotension.
-
Instrumentation: Place catheters for drug infusion (e.g., in the jugular vein) and direct blood pressure monitoring (e.g., in the carotid or femoral artery).
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for at least 30 minutes.
-
Nesiritide Administration: Begin Nesiritide administration with a bolus dose (e.g., 2 µg/kg) followed by a continuous infusion (e.g., 0.01 µg/kg/min).[1]
-
Continuous Monitoring: Continuously monitor mean arterial pressure (MAP).
-
Intervention Trigger: If MAP drops below a predefined threshold (e.g., <60 mmHg) for a sustained period (e.g., >5 minutes), initiate intervention.
-
Step 1: Infusion Adjustment: Reduce the Nesiritide infusion rate by 30-50%.
-
Step 2: Fluid Resuscitation: If hypotension persists, administer a bolus of isotonic crystalloids (e.g., 10 mL/kg for a rat) over 15 minutes.
-
Step 3: Vasopressor Therapy: For persistent, severe hypotension, initiate a continuous rate infusion of a vasopressor such as norepinephrine (starting at 0.1 µg/kg/min) and titrate to effect.
-
Data Recording: Document all interventions and corresponding changes in hemodynamic parameters.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Nesiritide (Natrecor) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Examination of the in vivo cardiac electrophysiological effects of nesiritide (human brain natriuretic peptide) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nesiritide (acetate) Concentration for In Vitro Studies
Welcome to the Technical Support Center for Nesiritide (B7909928) (acetate) in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Nesiritide and what is its primary mechanism of action in vitro?
Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP).[1] Its primary mechanism of action is the activation of the natriuretic peptide receptor-A (NPR-A). This binding stimulates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated intracellular cGMP levels then activate downstream signaling pathways, such as protein kinase G (PKG), resulting in various cellular responses, most notably smooth muscle relaxation.[2]
Q2: What are the key cell types to study the effects of Nesiritide in vitro?
The choice of cell type depends on the research question. Based on the physiological actions of Nesiritide, the following cell types are commonly used:
-
Vascular Smooth Muscle Cells (VSMCs): To study vasodilation and the direct effects on vascular tone.
-
Cardiac Fibroblasts: To investigate effects on cardiac remodeling, proliferation, and extracellular matrix deposition.[1]
-
Endothelial Cells: To assess effects on vascular permeability and endothelial function.
-
Cardiomyocytes: To study direct effects on heart muscle cells, although Nesiritide's primary effects are not inotropic.
-
HEK293 or other host cells overexpressing NPR-A: For mechanistic studies focused on receptor binding and signaling.
Q3: How should I prepare and store Nesiritide (acetate) for in vitro experiments?
For optimal results and reproducibility, proper handling of Nesiritide (acetate) is crucial.
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-purity solvent. For a stock solution, consider using a small amount of a solvent like DMSO, followed by dilution in a buffered aqueous solution (e.g., PBS, pH 7.4). Always refer to the manufacturer's specific instructions.
-
Storage of Stock Solutions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium or assay buffer immediately before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vitro experiments with Nesiritide.
| Problem | Potential Cause | Suggested Solution |
| Low or no cellular response (e.g., no increase in cGMP) | Peptide Degradation: Improper storage or handling. | Store lyophilized peptide at -20°C and reconstituted aliquots at -80°C. Avoid multiple freeze-thaw cycles.[3] |
| Low Receptor Expression: The cell line may not express sufficient levels of NPR-A. | Confirm NPR-A expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor or an overexpression system. | |
| Receptor Desensitization/Internalization: Prolonged exposure or high concentrations can lead to receptor downregulation. | Perform time-course experiments to determine the optimal stimulation time (typically short, e.g., 10-30 minutes for cGMP assays). Use the lowest effective concentration. | |
| High variability between replicates or experiments | Inconsistent Peptide Concentration: Inaccurate pipetting or peptide precipitation. | Use calibrated pipettes and visually inspect for any precipitate after adding Nesiritide to the medium. If precipitation occurs, try fresh dilutions or a different solvent system for the stock solution.[4] |
| Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before and during plating. | |
| Assay-Specific Variability (e.g., ELISA): Inconsistent incubation times, washing, or reagent addition. | Standardize all steps of the assay protocol. Use a multichannel pipette for simultaneous reagent addition where possible.[5] | |
| Precipitation of Nesiritide in cell culture medium | Poor Solubility: The peptide may have limited solubility in the aqueous environment of the culture medium, especially at high concentrations. | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the pre-warmed culture medium with gentle mixing.[4] The final solvent concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[4] |
| Interaction with Media Components: Components in the serum or media supplements may interact with the peptide. | Perform experiments in serum-free media if possible to see if the issue persists. | |
| Unexpected cellular effects or toxicity | High Peptide Concentration: Very high concentrations may induce non-specific effects or be toxic. | Perform a dose-response curve to identify the optimal, non-toxic concentration range. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution). |
| Contaminants in Peptide Preparation: Residual substances from synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic. | Use high-purity Nesiritide (acetate). If cellular toxicity is a concern, consider TFA removal services from the peptide supplier.[3] |
Quantitative Data Summary
The optimal concentration of Nesiritide will vary depending on the cell type, assay, and specific experimental conditions. The following tables provide a summary of reported concentrations and key quantitative parameters to guide your experimental design.
Table 1: In Vitro Effective Concentrations of Nesiritide
| Cell Type | Assay | Concentration Range | Observed Effect |
| Vascular Smooth Muscle Cells | cGMP Production | 1 nM - 1 µM | Dose-dependent increase in intracellular cGMP. |
| Contraction Assay | 10 nM - 1 µM | Inhibition of agonist-induced cell contraction. | |
| Human Cardiac Fibroblasts | Proliferation Assay | 10 nM - 1 µM | Reduction of TGF-β-induced cell proliferation.[1] |
| Collagen Synthesis | 100 nM - 1 µM | Decrease in collagen production.[1] | |
| Endothelial Cells | Permeability Assay | 100 nM - 1 µM | Modulation of endothelial barrier function. |
Table 2: Receptor Binding and Signaling Parameters
| Parameter | Receptor | Value | Cell System/Method |
| Binding Affinity (Kd) | NPR-A | ~0.1 - 1 nM | Radioligand binding assays in cells overexpressing the receptor.[6] |
| EC50 (cGMP Production) | NPR-A | ~1 - 10 nM | cGMP ELISA in VSMCs or NPR-A expressing cells. |
Note: These values are approximate and should be used as a starting point. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Nesiritide-Induced cGMP Production
This protocol outlines a typical experiment to measure the effect of Nesiritide on intracellular cGMP levels using a competitive ELISA.
1. Cell Culture and Seeding:
- Culture your target cells (e.g., VSMCs) in the recommended growth medium until they reach 80-90% confluency.
- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Cell Stimulation:
- On the day of the assay, aspirate the culture medium and wash the cells once with warm, serum-free medium or PBS.
- Add fresh, serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation and incubate for a short period.
- Prepare serial dilutions of Nesiritide in serum-free medium.
- Add varying concentrations of Nesiritide to the wells. Include a vehicle-only control.
- Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
3. Cell Lysis:
- Terminate the reaction by aspirating the medium.
- Immediately add a lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and stabilize the cGMP.
- Incubate at room temperature for 20 minutes with gentle shaking.
4. cGMP Quantification:
- Centrifuge the plate to pellet cell debris.
- Collect the supernatant containing the cGMP.
- Quantify the cGMP concentration in the supernatant using a commercial cGMP competitive ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Generate a standard curve using the provided cGMP standards.
- Determine the cGMP concentration in your samples from the standard curve.
- Normalize the cGMP concentration to the total protein content in each well (determined by a separate protein assay like BCA).
- Plot the normalized cGMP concentration against the log of the Nesiritide concentration to generate a dose-response curve and calculate the EC50.
Protocol 2: In Vitro Vascular Permeability Assay
This protocol describes a method to assess the effect of Nesiritide on endothelial cell barrier function using a transwell system.
1. Endothelial Cell Monolayer Formation:
- Seed endothelial cells (e.g., HUVECs) onto the collagen-coated inserts of a 24-well transwell plate.
- Culture the cells for several days until a confluent monolayer is formed, which can be confirmed by measuring transendothelial electrical resistance (TEER).
2. Nesiritide Treatment:
- Once a stable monolayer is formed, treat the cells by adding different concentrations of Nesiritide to the upper chamber of the transwell. Include a vehicle control.
- Incubate for the desired duration.
3. Permeability Measurement:
- After incubation, add a high molecular weight fluorescent tracer (e.g., FITC-Dextran) to the upper chamber.
- Incubate for a defined period to allow the tracer to pass through the endothelial monolayer into the lower chamber.
- Collect samples from the lower chamber.
- Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
4. Data Analysis:
- The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.
- Compare the fluorescence values of the Nesiritide-treated wells to the control wells to determine the effect on permeability.
Visualizations
References
- 1. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Nesiritide (Acetate) in Preclinical Models: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with nesiritide (B7909928) (acetate) in preclinical settings. This guide includes key pharmacokinetic data, detailed experimental protocols, and troubleshooting advice to facilitate your research.
Pharmacokinetic Parameters of Nesiritide
The following tables summarize the pharmacokinetic parameters of nesiritide in various preclinical models. It is important to note that specific values can vary depending on the experimental conditions, animal strain, and health status of the model.
| Preclinical Model | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Rabbit | 12 - 33 minutes | 15 - 26 mL/min/kg | <0.7 L/kg |
| Dog | 12 - 33 minutes | 15 - 26 mL/min/kg | <0.7 L/kg |
| Monkey | 12 - 33 minutes | 15 - 26 mL/min/kg | <0.7 L/kg |
Data represents a range across the specified species as detailed in nonclinical pharmacokinetic studies.
For comparative purposes, the table below outlines the pharmacokinetic parameters of nesiritide in humans with congestive heart failure.
| Species | Initial Half-Life (t½α) | Terminal Half-Life (t½β) | Clearance (CL) | Volume of Distribution (Vd) |
| Human (CHF patients) | ~2 minutes[1][2] | ~18 minutes[1][2][3] | ~9.2 mL/min/kg[2][3] | ~0.19 L/kg[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for common procedures in preclinical nesiritide research.
Protocol 1: Intravenous Administration of Nesiritide in a Canine Model
This protocol describes the continuous intravenous infusion of nesiritide in conscious dogs to assess its electrophysiological effects.
Materials:
-
Nesiritide (acetate) for injection
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for intravenous access
-
Hemodynamic and electrocardiogram (ECG) monitoring equipment
Procedure:
-
Animal Preparation: Acclimatize healthy, conscious dogs to the laboratory environment. Surgically implant catheters for drug administration and blood sampling, allowing for a sufficient recovery period post-surgery.
-
Dosage Preparation: Reconstitute lyophilized nesiritide with sterile saline to the desired concentration.
-
Administration:
-
Establish baseline hemodynamic and ECG parameters.
-
Administer a continuous intravenous infusion of nesiritide at the desired dose (e.g., 0.03 and 0.09 µg/kg/min).
-
Maintain the infusion for a specified duration (e.g., 1 hour at each dose).
-
-
Monitoring and Sampling:
-
Continuously monitor hemodynamic parameters (e.g., mean arterial pressure, central venous pressure) and ECG throughout the infusion period.
-
Collect blood samples at predetermined time points to measure plasma nesiritide and cGMP levels.
-
Protocol 2: Induction of a Heart Failure Model in Rats (Myocardial Infarction)
This protocol details the creation of a myocardial infarction-induced heart failure model in rats, a common model for evaluating the efficacy of drugs like nesiritide.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is indicated by a pale appearance of the myocardial tissue distal to the suture.
-
Closure: Close the chest wall, muscle layers, and skin.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery. Heart failure typically develops over several weeks.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during preclinical experiments with nesiritide.
Q1: Why am I observing a shorter-than-expected half-life for nesiritide in my animal model?
A1: Several factors can contribute to a shorter-than-expected half-life:
-
Rapid Clearance: Nesiritide is cleared through binding to clearance receptors, enzymatic degradation by neutral endopeptidases, and renal filtration.[1] The expression and activity of these clearance mechanisms can vary between species and even between different strains of the same species.
-
Animal Health Status: The physiological state of the animal, including renal and cardiovascular function, can significantly impact drug clearance.
-
Experimental Conditions: Factors such as the anesthetic used can alter hemodynamics and organ perfusion, potentially affecting clearance rates.
Q2: My in-life study shows significant variability in the hemodynamic response to nesiritide. What could be the cause?
A2: Variability in hemodynamic response is a common challenge. Potential causes include:
-
Dose and Administration: Inconsistent dosing or infusion rates can lead to variable plasma concentrations and, consequently, variable responses. Ensure accurate dose calculations and calibrated infusion pumps.
-
Animal Model Heterogeneity: Biological variability within the animal population (e.g., age, weight, genetic background) can influence drug response.
-
Anesthesia: The type and depth of anesthesia can impact the cardiovascular system and its responsiveness to nesiritide.
Q3: What is the best method for quantifying nesiritide in plasma samples?
A3: Due to its peptide nature and low concentrations, a highly sensitive and specific bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying nesiritide in biological matrices. This method offers high selectivity and sensitivity, allowing for accurate measurement of the drug and its metabolites.
Q4: Can I administer nesiritide via a route other than intravenous infusion?
A4: Nesiritide is a peptide and would be subject to enzymatic degradation if administered orally. Therefore, intravenous administration is the standard and recommended route to ensure complete bioavailability and controlled delivery.[1]
Visualizations
Nesiritide Signaling Pathway
Caption: Nesiritide signaling cascade in vascular smooth muscle cells.
General Experimental Workflow for Preclinical Nesiritide Studies
Caption: A typical workflow for a preclinical pharmacokinetic and pharmacodynamic study of nesiritide.
Logical Relationship of Nesiritide Clearance Mechanisms
Caption: The primary pathways involved in the clearance of nesiritide from the circulatory system.
References
Technical Support Center: Investigating Nesiritide Tachyphylaxis in Prolonged Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with prolonged Nesiritide (B7909928) administration.
Frequently Asked Questions (FAQs)
Q1: What is Nesiritide and how does it work?
Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP). Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, such as vascular smooth muscle cells. This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Increased intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation, natriuresis, and diuresis.
Q2: What is tachyphylaxis and why is it a concern in prolonged Nesiritide experiments?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of prolonged Nesiritide experiments, tachyphylaxis would manifest as a diminished physiological response (e.g., reduced vasodilation or cGMP production) despite continuous or repeated exposure to the drug. This is a critical consideration for both therapeutic applications and in vitro/in vivo experimental models, as it can impact the sustained efficacy of the treatment and the interpretation of experimental results.
Q3: What are the potential mechanisms underlying Nesiritide tachyphylaxis?
Current research suggests that tachyphylaxis to natriuretic peptides like Nesiritide is not due to the downregulation or internalization of the NPR-A receptor.[2] Instead, the primary proposed mechanism is receptor desensitization , which is thought to occur through the dephosphorylation of the NPR-A receptor.[2] The phosphorylation state of NPR-A is crucial for its activation, and dephosphorylation by cellular phosphatases can render the receptor less responsive to Nesiritide binding. Increased activity of phosphodiesterases (PDEs), enzymes that degrade cGMP, could also contribute to a reduced signaling output over time.
Q4: Is there clinical evidence of Nesiritide tachyphylaxis?
Clinical studies on the sustained effects of Nesiritide have produced varied results. Some studies have shown that the hemodynamic effects of Nesiritide, such as reductions in pulmonary wedge pressure and systemic vascular resistance, can be sustained over a 24-hour continuous infusion.[3][4] However, other trials investigating long-term, intermittent outpatient infusions have not demonstrated a clear clinical benefit, and have raised some safety concerns, which could be indirectly related to altered responsiveness.[5]
Troubleshooting Guides
Problem 1: Diminished cGMP response to Nesiritide over time in cell culture.
Possible Causes:
-
NPR-A Desensitization: Prolonged exposure to Nesiritide can lead to dephosphorylation and desensitization of the NPR-A receptor.
-
Increased PDE Activity: Cells may upregulate the expression or activity of cGMP-degrading phosphodiesterases (PDEs) in response to sustained cGMP elevation.[6]
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and media components can influence receptor expression and signaling.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to characterize the onset and extent of the diminished cGMP response. Collect samples at multiple time points during continuous Nesiritide exposure.
-
Washout and Re-stimulation: After a period of prolonged exposure, wash out Nesiritide and allow the cells to "rest" in Nesiritide-free media. Then, re-stimulate with Nesiritide to see if the cGMP response is restored. This can help differentiate between receptor desensitization and other cellular changes.
-
Phosphatase Inhibitors: Treat cells with broad-spectrum phosphatase inhibitors (e.g., okadaic acid, calyculin A) prior to and during Nesiritide stimulation. If phosphatase inhibitors prevent the decline in cGMP response, it suggests a role for dephosphorylation in receptor desensitization. Be mindful of potential off-target effects of these inhibitors.
-
PDE Inhibitors: Include a non-specific PDE inhibitor, such as IBMX, or specific inhibitors for PDEs known to be expressed in your cell type (e.g., PDE1, PDE2, PDE5) to determine if increased cGMP degradation is a contributing factor.[6]
-
Receptor Phosphorylation Analysis: If possible, directly assess the phosphorylation state of NPR-A using techniques like immunoprecipitation followed by western blotting with phospho-specific antibodies or mass spectrometry.
Problem 2: Inconsistent or declining hemodynamic response to continuous Nesiritide infusion in animal models.
Possible Causes:
-
Physiological Counter-regulation: The animal's neurohormonal systems (e.g., renin-angiotensin-aldosterone system) may be activated to counteract the vasodilatory effects of Nesiritide.
-
Receptor Desensitization: Similar to in vitro models, in vivo desensitization of NPR-A can occur.
-
Fluid and Electrolyte Imbalance: The diuretic and natriuretic effects of Nesiritide can lead to volume depletion and electrolyte disturbances, which can affect the hemodynamic response.
Troubleshooting Steps:
-
Hemodynamic Monitoring: Continuously monitor key hemodynamic parameters (e.g., blood pressure, heart rate, central venous pressure) throughout the infusion period.
-
Neurohormonal Assessment: Measure plasma levels of counter-regulatory hormones such as renin, angiotensin II, and aldosterone (B195564) at baseline and at various time points during the infusion.
-
Dose-Response Relationship: Establish a clear dose-response relationship for Nesiritide in your animal model before initiating prolonged infusion studies.
-
Fluid and Electrolyte Management: Ensure adequate hydration and monitor electrolyte levels to prevent confounding effects of volume depletion.
-
Control for Anesthesia: If the animal model requires anesthesia, be aware that anesthetic agents can independently affect hemodynamics and may interact with the effects of Nesiritide.
Data Presentation
Table 1: Hemodynamic Effects of Continuous Nesiritide Infusion (24 hours) in Patients with Heart Failure
| Hemodynamic Parameter | Placebo (n=30) | Nesiritide 0.015 µg/kg/min (n=24) | Nesiritide 0.03 µg/kg/min (n=24) | Nesiritide 0.06 µg/kg/min (n=25) |
| Pulmonary Wedge Pressure (mmHg) | ||||
| Baseline | 20 ± 5 | 21 ± 6 | 21 ± 5 | 22 ± 6 |
| Change at 6h | -2 ± 4 | -6 ± 5 | -8 ± 6 | -8 ± 5 |
| Change at 24h | -3 ± 6 | -7 ± 6 | -9 ± 7 | -10 ± 6 |
| Mean Right Atrial Pressure (mmHg) | ||||
| Baseline | 10 ± 4 | 10 ± 5 | 11 ± 5 | 11 ± 5 |
| Change at 24h | -1 ± 3 | -4 ± 3 | -5 ± 4 | -5 ± 4 |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | ||||
| Baseline | 1391 ± 414 | 1488 ± 504 | 1425 ± 435 | 1484 ± 495 |
| Change at 24h | -109 ± 311 | -359 ± 361 | -467 ± 359 | -536 ± 404 |
| Cardiac Index (L/min/m²) | ||||
| Baseline | 2.1 ± 0.6 | 2.0 ± 0.6 | 2.0 ± 0.5 | 1.9 ± 0.5 |
| Change at 24h | +0.1 ± 0.5 | +0.4 ± 0.5 | +0.5 ± 0.5 | +0.6 ± 0.6* |
*p < 0.05 vs. placebo Data adapted from a randomized, double-blind, placebo-controlled clinical trial.[3]
Table 2: In Vitro cGMP Production in Response to Short-Term vs. Prolonged Nesiritide Exposure (Hypothetical Data)
| Experimental Condition | cGMP Level (pmol/mg protein) |
| Short-Term Exposure (15 minutes) | |
| Vehicle Control | 1.5 ± 0.3 |
| Nesiritide (100 nM) | 25.8 ± 3.1 |
| Prolonged Exposure (24 hours) | |
| Vehicle Control | 1.6 ± 0.4 |
| Nesiritide (100 nM) | 12.3 ± 2.5* |
| Nesiritide (100 nM) + Phosphatase Inhibitor | 22.5 ± 2.9 |
| Nesiritide (100 nM) + PDE Inhibitor | 18.7 ± 2.7 |
*p < 0.05 vs. Short-Term Nesiritide Exposure This table presents hypothetical data to illustrate the expected outcomes of in vitro experiments investigating tachyphylaxis.
Experimental Protocols
Protocol 1: In Vitro Quantification of Nesiritide-Induced cGMP Production and Desensitization
This protocol outlines a method to measure intracellular cGMP levels in cultured cells (e.g., vascular smooth muscle cells or HEK293 cells overexpressing NPR-A) in response to Nesiritide and to assess receptor desensitization.
Materials:
-
Cultured cells expressing NPR-A
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nesiritide
-
0.1 M HCl
-
cGMP competitive ELISA kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation (for desensitization):
-
For the prolonged exposure group, replace the medium with fresh medium containing the desired concentration of Nesiritide (e.g., 100 nM) and incubate for the desired duration (e.g., 24 hours).
-
For the short-term exposure group, incubate with vehicle control medium for the same duration.
-
-
Stimulation:
-
For the short-term exposure group, replace the medium with fresh medium containing various concentrations of Nesiritide and incubate for a short period (e.g., 15 minutes).
-
For the prolonged exposure group, proceed directly to cell lysis after the pre-incubation period.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop PDE activity.
-
Incubate at room temperature for 10 minutes.
-
-
Sample Collection:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 5 minutes to pellet cell debris.
-
Collect the supernatant for cGMP and protein analysis.
-
-
cGMP Measurement:
-
Perform the cGMP competitive ELISA according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Measure the protein concentration in the cell lysates using a standard protein assay.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein concentration for each sample.
-
Compare the cGMP levels between the short-term and prolonged exposure groups to assess desensitization.
-
Mandatory Visualization
Caption: Nesiritide signaling pathway leading to physiological effects.
Caption: Proposed mechanism of Nesiritide-induced tachyphylaxis via receptor dephosphorylation.
Caption: Experimental workflow for investigating Nesiritide tachyphylaxis in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Down-regulation does not mediate natriuretic peptide-dependent desensitization of natriuretic peptide receptor (NPR)-A or NPR-B: guanylyl cyclase-linked natriuretic peptide receptors do not internalize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained hemodynamic effects of an infusion of nesiritide (human b-type natriuretic peptide) in heart failure: a randomized, double-blind, placebo-controlled clinical trial. Natrecor Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compartmentation of cGMP Signaling in Induced Pluripotent Stem Cell Derived Cardiomyocytes during Prolonged Culture - PMC [pmc.ncbi.nlm.nih.gov]
Nesiritide (Acetate) Reconstitution and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution, storage, and handling of nesiritide (B7909928) (acetate).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Nesiritide (acetate) powder?
A1: Lyophilized nesiritide (acetate) powder should be stored at temperatures below 25°C (77°F) or refrigerated at 2-8°C (36-44°F).[1] Some suppliers recommend colder temperatures, such as -15°C or -20°C, for long-term storage.[2][3] It is crucial to protect the vials from light by keeping them in their outer carton and to prevent freezing.[1]
Q2: What are the appropriate diluents for reconstituting Nesiritide (acetate)?
A2: For reconstitution, use preservative-free diluents. Recommended options include 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (Normal Saline), 5% Dextrose and 0.45% Sodium Chloride Injection, or 5% Dextrose and 0.2% Sodium Chloride Injection.[4][5]
Q3: How should Nesiritide (acetate) be reconstituted?
A3: To reconstitute a 1.5 mg vial, add 5 mL of a recommended diluent.[4][5] The vial should be gently rocked to ensure all surfaces, including the stopper, come into contact with the diluent for complete reconstitution.[4][5] Do not shake the vial , as this can cause the peptide to denature.[4] The resulting solution should be clear and essentially colorless.[4]
Q4: What is the stability of Nesiritide (acetate) after reconstitution?
A4: The reconstituted solution should be used within 24 hours.[1][6] Reconstituted vials can be stored at a temperature range of 2°C to 25°C (36°F to 77°F) for up to 24 hours.[1][7]
Q5: What is the mechanism of action for Nesiritide?
A5: Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP).[8] It binds to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells.[7][9] This binding increases intracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to relax smooth muscle, leading to vasodilation (dilation of veins and arteries).[7][9][10]
Data Summary Tables
Table 1: Storage Conditions
| Form | Temperature | Additional Notes |
| Lyophilized Powder | Below 25°C (77°F) or 2-8°C | Protect from light; do not freeze.[1] |
| <-15°C or -20°C | Recommended by some suppliers for long-term storage.[2][3] | |
| Reconstituted Vial | 2-25°C (36-77°F) | Use within 24 hours.[1][7] |
| Final Diluted Solution | 2-25°C (36-77°F) | Use within 24 hours.[1][4] |
Table 2: Reconstitution and Dilution Overview
| Step | Description | Volume/Concentration |
| Reconstitution | Add diluent to 1.5 mg vial | 5 mL |
| Concentration after Reconstitution | Nesiritide concentration in the vial | ~0.32 mg/mL[7] |
| Further Dilution | Add reconstituted solution to a 250 mL infusion bag | 5 mL |
| Final Concentration in Bag | Nesiritide concentration for infusion | ~6 µg/mL[5][7] |
Signaling Pathway
Nesiritide exerts its vasodilatory effects by activating the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cGMP.
Experimental Protocols
Protocol: Reconstitution and Preparation of Nesiritide (Acetate) Solution for In Vitro/In Vivo Experiments
This protocol details the preparation of a nesiritide stock solution and a final diluted solution suitable for experimental use.
Materials:
-
Nesiritide (acetate) lyophilized powder vial (e.g., 1.5 mg)
-
Sterile, preservative-free diluent (e.g., 0.9% Sodium Chloride Injection)
-
Sterile syringes and needles
-
Sterile plastic IV bag or container for final dilution (e.g., 250 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation:
-
Ensure all materials are sterile and work within a laminar flow hood or a designated clean area to maintain sterility.
-
Allow the nesiritide vial and diluent to reach room temperature if they were refrigerated.
-
-
Reconstitution of Lyophilized Powder:
-
Using a sterile syringe, withdraw 5 mL of the chosen preservative-free diluent.
-
Carefully inject the 5 mL of diluent into the 1.5 mg vial of nesiritide. This will yield a concentration of approximately 0.32 mg/mL.[7]
-
Gently rock the vial until the powder is completely dissolved. DO NOT SHAKE. [4]
-
Visually inspect the solution to ensure it is clear, colorless, and free of particulate matter.[4]
-
-
Preparation of Final Diluted Solution:
-
From a 250 mL bag of the same diluent, withdraw and discard 5 mL to equalize the volume.
-
Withdraw the entire contents (5 mL) of the reconstituted nesiritide vial.
-
Add the 5 mL of reconstituted nesiritide to the 250 mL plastic IV bag. This will result in a final concentration of approximately 6 µg/mL.[5][7]
-
Gently invert the bag several times to ensure complete mixing of the solution.[4]
-
-
Storage of Solutions:
Troubleshooting Guide
Issue 1: The lyophilized powder does not dissolve completely.
-
Possible Cause: Insufficient mixing or incorrect reconstitution technique.
-
Solution: Continue to gently rock the vial, ensuring all interior surfaces are wetted by the diluent.[4] Do not shake. If particulates remain, do not use the solution and start with a new vial.
Issue 2: The reconstituted or diluted solution appears cloudy or discolored.
-
Possible Cause: Contamination, incompatibility with the diluent, or degradation of the peptide.
-
Solution: Discard the solution immediately.[7] Always inspect parenteral drug products visually before administration.[7] Ensure you are using a recommended, preservative-free diluent.[4]
Issue 3: Precipitation is observed when co-administering with another compound.
-
Possible Cause: Chemical incompatibility.
-
Solution: Nesiritide is known to be incompatible with several drugs, including heparin, insulin, furosemide, and hydralazine.[6] It is also incompatible with the preservative sodium metabisulfite.[6] Do not administer these substances through the same IV line. If sequential administration is necessary, the catheter must be flushed between drugs.[6]
Issue 4: Reduced or no biological effect observed in the experiment.
-
Possible Cause 1: Improper storage of the lyophilized powder.
-
Solution 1: Verify that the powder was stored according to the manufacturer's instructions (refrigerated or frozen, protected from light).[1][2]
-
Possible Cause 2: Denaturation of the peptide due to vigorous shaking during reconstitution.
-
Solution 2: Always use a gentle rocking motion to dissolve the powder.[4] Excessive shaking can damage the protein structure and render it inactive.[8]
-
Possible Cause 3: Use of an expired or improperly stored reconstituted solution.
-
Solution 3: Adhere strictly to the 24-hour stability window for reconstituted and diluted solutions.[1][6] Prepare fresh solutions for each experiment whenever possible.
References
- 1. globalrph.com [globalrph.com]
- 2. Nesiritide acetate | 124584-08-3(free base) | FN41185 [biosynth.com]
- 3. Nesiritide acetate | CAS#:114471-18-0 | Chemsrc [chemsrc.com]
- 4. Nesiritide (Natrecor) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Nesiritide - Wikipedia [en.wikipedia.org]
- 9. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Nesiritide Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and activity of Nesiritide during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for unopened Nesiritide vials?
Unopened lyophilized vials of Nesiritide should be stored at a controlled room temperature, below 25°C (77°F).[1] It is crucial to protect the vials from light by keeping them in their outer carton.[1] Do not freeze the lyophilized powder.
Q2: How should I store Nesiritide after reconstitution?
Once reconstituted, Nesiritide solution can be stored for up to 24 hours at a temperature range of 2°C to 25°C (36°F to 77°F).[1][2] It is recommended to use the solution immediately after reconstitution whenever possible as it does not contain any preservatives.
Q3: What are the recommended diluents for reconstituting Nesiritide?
Preservative-free diluents are recommended for the reconstitution of Nesiritide.[2] Suitable options include:
-
5% Dextrose Injection (D5W), USP
-
0.9% Sodium Chloride Injection (Normal Saline), USP
-
5% Dextrose and 0.45% Sodium Chloride Injection, USP
-
5% Dextrose and 0.2% Sodium Chloride Injection, USP
Q4: Are there any known incompatibilities with other drugs or substances?
Yes, Nesiritide is physically and/or chemically incompatible with several substances. Do not co-administer Nesiritide through the same IV catheter with injectable formulations of heparin, insulin, ethacrynate sodium, bumetanide, enalaprilat, hydralazine, and furosemide.[3] Nesiritide also binds to heparin, so it should not be administered through a central heparin-coated catheter.[4] Additionally, it is incompatible with the preservative sodium metabisulfite.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or No Biological Activity | Improper Storage: Exposure to high temperatures or light can degrade the peptide. | Ensure unopened vials are stored below 25°C and protected from light. Reconstituted solutions should be used within 24 hours and stored between 2-25°C. |
| Incorrect Reconstitution/Dilution: Using an inappropriate diluent can affect stability. | Use only the recommended preservative-free diluents for reconstitution. | |
| Denaturation from Agitation: Peptides are sensitive to mechanical stress. Vigorous shaking can cause denaturation and loss of activity. | Gently rock the vial during reconstitution; do not shake.[2] Invert the IV bag several times to mix, but avoid vigorous agitation. | |
| Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, reducing the effective concentration. | Consider using low-protein-binding tubes and pipette tips for handling small volumes. | |
| Chemical Degradation: Proteolytic cleavage can occur, especially with prolonged storage in solution. | Prepare solutions fresh and use them within the recommended 24-hour window. | |
| Visible Precipitate in Solution | pH Shift: Changes in the pH of the solution can lead to precipitation, as peptide solubility is often pH-dependent. | Ensure the pH of your experimental buffer is compatible with Nesiritide. The commercial formulation includes citrate (B86180) to buffer the solution. |
| Supersaturation: If the concentration of Nesiritide exceeds its solubility in a particular buffer, it may precipitate. | Ensure you are working within the recommended concentration ranges. If you need to work with higher concentrations, a solubility test in your specific buffer system is advised. | |
| Incompatibility: Mixing with incompatible drugs or substances can cause precipitation. | Refer to the list of known incompatibilities and avoid co-administration in the same line. | |
| Inconsistent Experimental Results | Variability in Handling Procedures: Minor differences in reconstitution, dilution, or storage between experiments can lead to variability. | Standardize your protocol for handling Nesiritide. Ensure all lab members follow the same procedure. |
| Lot-to-Lot Variability: While manufactured under strict quality control, minor differences between batches can exist. | If you suspect lot-to-lot variability, it is advisable to test the new lot in a small-scale experiment to confirm its activity. |
Stability Data
While specific quantitative data on the degradation kinetics of Nesiritide under various stress conditions (e.g., temperature, pH, light) is not extensively published in publicly available literature, the following table summarizes the manufacturer's recommendations and general knowledge about peptide stability.
| Condition | Storage Recommendation/Observation | Impact on Activity |
| Temperature (Lyophilized) | Store below 25°C (77°F)[1] | High temperatures can lead to degradation and loss of activity. |
| Temperature (Reconstituted) | Store at 2-25°C (36-77°F) for up to 24 hours[2] | Stability beyond 24 hours is not guaranteed. Degradation rate increases with temperature. |
| Freezing | Do not freeze[1] | Freezing and thawing can cause denaturation and aggregation of the peptide. |
| Light Exposure | Keep in outer carton to protect from light[1] | Photodegradation can occur, leading to loss of activity. |
| pH | Formulated with citrate buffers | Peptide stability is pH-dependent. Deviations from the optimal pH range can lead to degradation or precipitation. |
| Mechanical Agitation | Do not shake vial[2] | Vigorous shaking can cause denaturation. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Nesiritide
-
Preparation: Bring the vial of lyophilized Nesiritide and the chosen diluent to room temperature.
-
Diluent Withdrawal: From a 250 mL plastic IV bag of a recommended diluent (e.g., 0.9% Sodium Chloride), withdraw 5 mL.
-
Reconstitution: Add the 5 mL of diluent to the 1.5 mg vial of Nesiritide.
-
Mixing: Gently rock the vial until the powder is completely dissolved. Do not shake. Ensure all surfaces, including the stopper, come into contact with the diluent.
-
Inspection: The resulting solution should be clear and essentially colorless. Do not use if there is particulate matter or discoloration.
-
Further Dilution (for infusion): Withdraw the entire contents of the reconstituted vial and add it back to the 250 mL IV bag. Gently invert the bag several times to ensure complete mixing. This will yield a final concentration of approximately 6 mcg/mL.
Protocol for Assessing Nesiritide Stability using High-Performance Liquid Chromatography (HPLC)
This is a general protocol outline. Specific parameters may need to be optimized for your equipment and specific experimental needs.
-
Objective: To quantify the amount of intact Nesiritide remaining in a solution over time under specific storage conditions.
-
Materials:
-
Reconstituted Nesiritide solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Nesiritide reference standard
-
-
Method:
-
Sample Preparation: Prepare samples of reconstituted Nesiritide and store them under the desired stress conditions (e.g., different temperatures, light exposure). At specified time points, withdraw an aliquot for analysis.
-
Standard Curve Preparation: Prepare a series of dilutions of the Nesiritide reference standard to create a calibration curve.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
40-45 min: Column equilibration
-
-
-
Data Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak corresponding to intact Nesiritide based on the retention time of the reference standard.
-
Integrate the peak area of the Nesiritide peak in each sample.
-
Use the calibration curve to determine the concentration of Nesiritide in each sample at each time point.
-
Calculate the percentage of Nesiritide remaining relative to the initial concentration (time zero).
-
-
Visualizations
Caption: Nesiritide signaling pathway leading to vasodilation.
Caption: Troubleshooting workflow for low Nesiritide activity.
References
- 1. Attenuated vasodilatation in lambs with endogenous and exogenous activation of cGMP signaling: role of protein kinase G nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cyclic GMP-dependent protein kinase regulates vascular smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
addressing variability in Nesiritide cGMP assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesiritide and measuring its downstream effects on cyclic guanosine (B1672433) monophosphate (cGMP) levels.
Frequently Asked Questions (FAQs)
Q1: What is Nesiritide and how does it lead to cGMP production?
Nesiritide is a recombinant form of the human B-type natriuretic peptide (BNP).[1] It works by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, such as vascular smooth muscle cells.[2][3] This binding activates the intracellular guanylate cyclase domain of the receptor, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] This increase in intracellular cGMP leads to various physiological effects, including vasodilation.[2][3]
Q2: What is a cGMP assay and why is it important in Nesiritide research?
A cGMP assay is a method used to quantify the concentration of cyclic guanosine monophosphate in a biological sample. A common format is the competitive enzyme-linked immunosorbent assay (ELISA).[3] In this type of assay, cGMP in the sample competes with a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody sites. The resulting signal is inversely proportional to the amount of cGMP in the sample. Measuring cGMP levels is crucial in Nesiritide research as it provides a direct readout of the drug's mechanism of action and cellular activity.[3]
Q3: What are the expected cGMP levels in response to Nesiritide stimulation?
The expected cGMP levels can vary depending on the cell type, experimental conditions, and the specific assay used. However, here is some representative data from a study quantifying Nesiritide-induced cGMP production in cultured cells:
| Parameter | Representative Value | Description |
| Basal cGMP Level | 0.8 pmol/mL | Intracellular cGMP concentration in unstimulated cells.[3] |
| Maximal cGMP Level | 11.1 pmol/mL | Maximum cGMP concentration achieved with a saturating dose of Nesiritide.[3] |
| Stimulation Fold-Change | ~14-fold | The increase in cGMP levels at maximal stimulation compared to basal levels.[3] |
| Calculated EC₅₀ | ~0.12 nM | The molar concentration of Nesiritide that produces a half-maximal response.[3] |
Q4: What are phosphodiesterases (PDEs) and how do they affect cGMP measurements?
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, including cGMP, by hydrolyzing them to their inactive 5'-monophosphate form.[4][5] PDE inhibitors, therefore, prevent the breakdown of cGMP, leading to its accumulation.[5] When measuring Nesiritide-induced cGMP production, it is common practice to use a broad-spectrum PDE inhibitor to prevent the degradation of cGMP in the samples, thus allowing for a more accurate measurement of its synthesis.[4][6]
Troubleshooting Guides
Issue 1: High Background in cGMP Assay
A high background can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Troubleshooting Steps |
| Contaminated Reagents or Buffers | Prepare fresh blocking and wash buffers.[7] Ensure the water used is of high purity.[8][9] |
| Insufficient Washing | Increase the number of wash steps and ensure adequate volume of wash buffer is used per well.[8][10] Verify the proper functioning of the plate washer.[8] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample transfer.[11] Be careful to avoid splashing between wells.[11] |
| Inadequate Blocking | Optimize the blocking buffer concentration and incubation time.[7] Consider adding a non-ionic detergent like Tween 20 to the blocking buffer.[7] |
| Substrate Solution Deterioration | Ensure the substrate solution is colorless before use.[8] Prepare fresh substrate solution if it appears to be contaminated. |
| Prolonged Incubation or High Temperature | Adhere to the recommended incubation times and temperatures in the assay protocol.[11] |
Issue 2: Low or No Signal in cGMP Assay
A weak or absent signal can make it impossible to quantify cGMP levels accurately.
| Potential Cause | Recommended Troubleshooting Steps |
| Improper Reagent Preparation or Storage | Ensure all reagents are brought to room temperature before use.[12] Verify that reagents have not expired and have been stored correctly.[12] Double-check all dilution calculations. |
| Inactive Nesiritide | Verify the integrity and activity of the Nesiritide stock. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release intracellular cGMP. The use of 0.1 M HCl is a common method for this purpose.[3] |
| Degradation of cGMP | Include a phosphodiesterase (PDE) inhibitor in your experimental setup to prevent cGMP degradation. |
| Incorrect Instrument Settings | Confirm that the plate reader is set to the correct wavelength for the substrate used in the assay.[13] |
| Low Expression of NPR-A Receptor | Use a cell line known to express the NPR-A receptor or a cell line that has been engineered to overexpress it. |
Issue 3: High Variability Between Replicates
Poor reproducibility between replicate wells can lead to unreliable data.
| Potential Cause | Recommended Troubleshooting Steps |
| Pipetting Inconsistency | Ensure pipettes are properly calibrated.[14] Use fresh, properly seated pipette tips for all transfers.[14] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells.[14] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water to create a more uniform temperature distribution. |
| Cell Seeding Non-uniformity | Ensure a uniform cell monolayer by properly mixing the cell suspension before and during plating. |
| Contamination | Airborne particles or contaminated equipment can introduce variability.[15] Work in a clean environment and use sterile techniques.[15] |
Experimental Protocols
Protocol 1: Quantification of Nesiritide-Induced cGMP Production in Cultured Cells
This protocol provides a general workflow for measuring cGMP accumulation in cultured cells in response to Nesiritide stimulation using a competitive ELISA.
Materials:
-
Cell line expressing NPR-A (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Nesiritide
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M Hydrochloric Acid (HCl)
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing a PDE inhibitor and incubate for a designated period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of Nesiritide to the wells. Include a vehicle control (no Nesiritide). Incubate for the desired time (e.g., 10-30 minutes) at 37°C.[3]
-
Sample Preparation (Cell Lysis):
-
cGMP Quantification:
-
Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding the cGMP-enzyme conjugate.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating to allow for color development.
-
Stopping the reaction.
-
Reading the absorbance on a microplate reader at the appropriate wavelength.
-
-
-
Data Analysis: Calculate the cGMP concentration in your samples by comparing their absorbance values to the standard curve generated from the known cGMP standards.
Visualizations
Caption: Nesiritide signaling pathway leading to cGMP production.
Caption: General experimental workflow for cGMP quantification.
Caption: Troubleshooting decision tree for cGMP assays.
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 6. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. sinobiological.com [sinobiological.com]
- 9. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. anshlabs.com [anshlabs.com]
- 15. cygnustechnologies.com [cygnustechnologies.com]
Technical Support Center: Nesiritide Administration in Renally Impaired Animal Models
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working with nesiritide (B7909928) in animal models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: Where can I find established nesiritide dosage regimens for animal models with induced renal impairment?
A1: There is a notable lack of publicly available, peer-reviewed studies that specifically establish nesiritide dose adjustments in animal models with induced, stable renal impairment without concomitant heart failure. Much of the existing preclinical data focuses on animal models of heart failure, where renal dysfunction is often a secondary complication.[1] Researchers should therefore approach dose selection with caution and plan for thorough dose-finding studies. The standard therapeutic dose in humans is a 2 mcg/kg bolus followed by a 0.01 mcg/kg/min continuous infusion.[2][3] In preclinical studies with healthy animals, various doses have been explored. For instance, in conscious dogs, infusion rates of 0.03 and 0.09 mcg/kg/min have been used to study electrophysiological effects. It is crucial to consider that the presence of renal impairment can alter the pharmacokinetic and pharmacodynamic responses to nesiritide.
Q2: What are the key considerations when initiating a study with nesiritide in a renally impaired animal model?
A2: When designing a study involving nesiritide in renally impaired animals, several factors are critical:
-
Choice of Animal Model: The type of induced renal impairment (e.g., surgical reduction of renal mass like a 5/6 nephrectomy, or nephrotoxic agent-induced like gentamicin) will influence the pathophysiology and potentially the response to nesiritide.
-
Baseline Hemodynamic and Renal Function: A stable baseline of renal dysfunction and cardiovascular parameters must be established before drug administration.
-
Dose-Response Relationship: Due to the lack of established doses, it is highly recommended to conduct a pilot study to determine a dose range that achieves the desired biological effect without causing severe hypotension, a primary dose-limiting side effect of nesiritide.[4]
-
Monitoring: Continuous monitoring of blood pressure is essential, especially during and immediately after a bolus dose. Regular assessment of renal function markers (serum creatinine (B1669602), BUN) and electrolytes is also critical.
Q3: How does nesiritide exert its effects, and how might renal impairment alter this?
A3: Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP). It binds to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[5] This signaling cascade results in smooth muscle relaxation, causing vasodilation, natriuresis, and diuresis. In the context of renal impairment, the kidneys' ability to respond to the natriuretic and diuretic effects of nesiritide may be diminished. Furthermore, clearance of the drug may be altered, potentially leading to prolonged or exaggerated effects.
Troubleshooting Guide
Issue 1: Severe Hypotension Following Nesiritide Administration
-
Problem: A sharp and sustained drop in blood pressure is observed after administering nesiritide, particularly after a bolus dose.
-
Cause: Nesiritide is a potent vasodilator. Animals with renal impairment may have altered volume status and sympathetic nervous system activity, making them more susceptible to the hypotensive effects of the drug.
-
Solution:
-
Reduce or Eliminate the Bolus Dose: In cases of sensitivity, omitting the initial bolus and starting with a low-dose continuous infusion may be better tolerated.
-
Lower the Infusion Rate: If hypotension occurs during a continuous infusion, consider reducing the infusion rate by 30-50% and monitoring the animal's response closely.
-
Volume Resuscitation: If clinically indicated, administration of intravenous fluids can help to restore blood pressure.
-
Ensure Accurate Dosing: Double-check all calculations for dose and infusion rate, ensuring they are appropriate for the animal's weight and the specific preclinical model.
-
Issue 2: Worsening Renal Function Markers
-
Problem: An increase in serum creatinine and/or blood urea (B33335) nitrogen (BUN) is observed after starting nesiritide.
-
Cause: This could be due to several factors:
-
Renal Hypoperfusion: A significant drop in systemic blood pressure can lead to reduced renal blood flow, causing a pre-renal acute kidney injury.
-
Direct Drug Effects: While preclinical studies in some models have suggested favorable renal effects, high doses of nesiritide have been associated with worsening renal function in some human clinical trials.[6] The dose-dependent effects on renal function are a key consideration.
-
-
Solution:
-
Assess Hemodynamic Status: Correlate the changes in renal markers with blood pressure readings. If hypotension is present, address it as the primary cause.
-
Dose Adjustment: If blood pressure is stable, consider reducing the nesiritide dose, as higher doses are more likely to be associated with renal impairment.
-
Evaluate Concomitant Medications: Ensure that other administered drugs (e.g., diuretics, anesthetics) are not contributing to the decline in renal function.
-
Issue 3: Inconsistent or Unexpected Diuretic and Natriuretic Response
-
Problem: The expected increase in urine output and sodium excretion is not observed, or the response is highly variable between animals.
-
Cause: The underlying renal pathology in the animal model significantly impacts the response. In severely damaged kidneys, the tubular and glomerular structures may be unable to respond to the signaling cascade initiated by nesiritide. Animal studies have shown that the diuretic and natriuretic effects of natriuretic peptides are blunted in experimental heart failure, and a similar effect can be anticipated in models of primary renal disease.[1]
-
Solution:
-
Characterize the Renal Model: Ensure that the extent and nature of the renal impairment in your model are well-characterized and consistent across the study cohort.
-
Dose-Response Evaluation: The diuretic and natriuretic effects may be dose-dependent. A higher dose might be needed to elicit a response, but this must be balanced against the risk of hypotension.
-
Consider Alternative Endpoints: If diuresis and natriuresis are not reliable endpoints in your model, focus on other relevant parameters such as renal blood flow, glomerular filtration rate (measured by clearance methods), or biomarkers of kidney injury.
-
Experimental Protocols & Data
Hypothetical Dose-Response Study of Nesiritide in a Rat 5/6 Ablation/Infarction (A/I) Model of Chronic Kidney Disease
Objective: To determine a safe and effective dose range of nesiritide for improving renal hemodynamics without causing significant hypotension in a rat model of chronic kidney disease.
Methodology:
-
Animal Model: Male Sprague-Dawley rats undergo a two-step 5/6 A/I nephrectomy to induce chronic kidney disease.
-
Baseline Assessment: Four weeks post-surgery, confirm stable renal dysfunction via measurement of serum creatinine, BUN, and proteinuria.
-
Group Allocation: Animals are randomized into four groups: Vehicle (saline) control, Low-Dose Nesiritide, Mid-Dose Nesiritide, and High-Dose Nesiritide.
-
Drug Administration: Nesiritide is administered via continuous intravenous infusion for 24 hours.
-
Monitoring: Blood pressure is monitored continuously via telemetry or an indwelling arterial catheter. Blood and urine samples are collected at baseline and at the end of the infusion period.
Quantitative Data Summary (Hypothetical Data)
| Parameter | Vehicle Control | Low-Dose Nesiritide (0.005 mcg/kg/min) | Mid-Dose Nesiritide (0.01 mcg/kg/min) | High-Dose Nesiritide (0.03 mcg/kg/min) |
| Change in Mean Arterial Pressure (mmHg) | -2 ± 3 | -8 ± 4 | -15 ± 5 | -25 ± 6 |
| Change in Serum Creatinine (mg/dL) | +0.1 ± 0.05 | -0.05 ± 0.04 | -0.1 ± 0.06 | +0.08 ± 0.05 |
| Change in BUN (mg/dL) | +5 ± 2 | -2 ± 1.5 | -6 ± 2 | +4 ± 2.5 |
| Urine Output (mL/24h) | 15 ± 3 | 18 ± 4 | 22 ± 5* | 16 ± 3 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
Visualizations
Caption: Nesiritide signaling pathway.
Caption: Experimental workflow for a nesiritide study.
Caption: Factors influencing nesiritide dose adjustment.
References
- 1. The Effects of Nesiritide on Renal Function and Diuretic Responsiveness in Acutely Decompensated Heart Failure Patients with Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of nesiritide on renal function and diuretic responsiveness in acutely decompensated heart failure patients with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. globalrph.com [globalrph.com]
- 5. ovid.com [ovid.com]
- 6. The Dose-Dependent Effect of Nesiritide on Renal Function in Patients with Acute Decompensated Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesiritide immunoassays. It specifically addresses the common issue of interference from related peptides, which can impact assay accuracy and reliability.
Introduction to Nesiritide and Immunoassay Interference
Nesiritide is a recombinant form of the human B-type natriuretic peptide (BNP) and is used in the treatment of acute decompensated heart failure. Immunoassays are a common method for quantifying Nesiritide in biological samples. However, the specificity of these assays can be compromised by the presence of structurally similar endogenous peptides, such as proBNP (the precursor to BNP) and its various fragments. This cross-reactivity can lead to inaccurate measurements of Nesiritide concentrations, potentially impacting clinical and research outcomes. This guide provides detailed information and protocols to help you identify, troubleshoot, and mitigate these interference issues.
Frequently Asked Questions (FAQs)
Q1: What are the main peptides that interfere with Nesiritide immunoassays?
A1: The primary sources of interference in Nesiritide (BNP-32) immunoassays are structurally related endogenous peptides. These include:
-
proBNP: The 108-amino acid precursor to BNP. Many commercial BNP immunoassays show significant cross-reactivity with proBNP.[1][2][3]
-
N-terminal proBNP (NT-proBNP): A 76-amino acid fragment that is cleaved from proBNP. While assays are designed to be specific for either BNP or NT-proBNP, some cross-reactivity can occur.
-
Other BNP fragments: Various degradation products of BNP and proBNP that may be present in circulation can also potentially interfere with the assay.
Q2: How does this interference affect my results?
A2: Interference from related peptides can lead to either falsely elevated or, less commonly, falsely decreased measurements of Nesiritide. This is because the antibodies used in the immunoassay may bind to these interfering peptides in addition to Nesiritide, leading to an overestimation of its concentration. The extent of this interference varies significantly between different commercial immunoassays.[2][4]
Q3: How can I determine if my Nesiritide immunoassay is affected by interference?
A3: You can perform several experiments to assess the potential for interference in your assay:
-
Spike and Recovery: This experiment helps determine if the sample matrix is affecting the measurement of the analyte. A known amount of Nesiritide is "spiked" into a sample, and the recovery of the spiked analyte is measured. Recoveries outside the acceptable range (typically 80-120%) may indicate interference.[5][6][7]
-
Linearity of Dilution: This involves serially diluting a sample and measuring the analyte concentration at each dilution. If the assay is accurate, the measured concentrations, when corrected for the dilution factor, should be linear. A non-linear response suggests the presence of interfering substances that are being diluted out.[5][6][7]
-
Cross-Reactivity Testing: This involves directly testing the assay's response to potentially interfering peptides by spiking them into a sample matrix and measuring the signal.
Q4: What are the key strategies to mitigate interference from related peptides?
A4: Several strategies can be employed to minimize the impact of interference:
-
Use of Highly Specific Monoclonal Antibodies: Selecting an immunoassay that utilizes monoclonal antibodies with high specificity for Nesiritide and low cross-reactivity to proBNP and its fragments is the most effective approach.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the assay. However, this may also dilute the Nesiritide concentration below the assay's limit of detection.[5]
-
Alternative Analytical Methods: If immunoassay interference cannot be resolved, consider using an alternative method with higher specificity, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Be aware of the potential for interference and consider the patient's clinical context when interpreting results from Nesiritide immunoassays.
Quantitative Data on Immunoassay Cross-Reactivity
The degree of cross-reactivity with proBNP and other related peptides can vary substantially among different commercial BNP immunoassays. The following tables summarize findings from published studies on the specificity of various assays.
Table 1: Cross-Reactivity of Commercial BNP Immunoassays with proBNP Peptides
| Immunoassay Platform | Peptide Tested | Reported Cross-Reactivity (%) | Reference |
| Abbott Architect | proBNP | 1.5 - 2.8 | Saenger et al., 2016 |
| Abbott Point-of-Care | proBNP | 4.8 - 9.1 | Saenger et al., 2016 |
| Alere Triage | proBNP | 3.5 - 7.0 | Saenger et al., 2016 |
| Beckman Coulter Access | proBNP | 1.8 - 3.2 | Saenger et al., 2016 |
| Siemens Centaur | proBNP | 1.4 - 2.5 | Saenger et al., 2016 |
| Abbott AxSYM | HyTest proBNP | <1 | Luckenbill et al., 2008 |
| Abbott AxSYM | Scios proBNP | 13 | Luckenbill et al., 2008 |
| Bayer ADVIA Centaur | HyTest proBNP | 24 | Luckenbill et al., 2008 |
| Bayer ADVIA Centaur | Scios proBNP | 100 | Luckenbill et al., 2008 |
| Biosite Triage | HyTest proBNP | 249 | Luckenbill et al., 2008 |
| Biosite Triage | Scios proBNP | 100 | Luckenbill et al., 2008 |
| Dade Behring Dimension | HyTest proBNP | 10 | Luckenbill et al., 2008 |
| Dade Behring Dimension | Scios proBNP | 100 | Luckenbill et al., 2008 |
| Ortho-Clinical Vitros | HyTest proBNP | <1 | Luckenbill et al., 2008 |
| Ortho-Clinical Vitros | Scios proBNP | 100 | Luckenbill et al., 2008 |
Note: Cross-reactivity can be influenced by the specific form of the proBNP used (e.g., glycosylated vs. non-glycosylated) and the assay lot.
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot interference in your Nesiritide immunoassay.
Protocol 1: Spike and Recovery Experiment
Objective: To determine if components in the sample matrix interfere with the accurate quantification of Nesiritide.
Materials:
-
Nesiritide immunoassay kit
-
Nesiritide standard (for spiking)
-
Sample(s) to be tested (e.g., plasma, serum)
-
Assay buffer (as specified in the kit protocol)
-
Calibrated pipettes and tips
-
Microplate reader
Procedure:
-
Prepare a Spiking Solution: Reconstitute the Nesiritide standard to a high concentration in the assay buffer.
-
Sample Preparation:
-
Aliquot the sample into two tubes: one labeled "Neat" and the other "Spiked".
-
To the "Spiked" tube, add a small volume of the high-concentration Nesiritide standard to achieve a final concentration within the assay's dynamic range.
-
To the "Neat" tube, add an equal volume of assay buffer to account for the dilution in the spiked sample.
-
-
Assay Measurement:
-
Run the "Neat" and "Spiked" samples in the Nesiritide immunoassay according to the manufacturer's instructions.
-
Measure the concentration of Nesiritide in both samples using the standard curve.
-
-
Calculation of Percent Recovery:
-
Percent Recovery = ([Spiked Sample Concentration] - [Neat Sample Concentration]) / [Known Spiked Concentration] * 100
-
-
Interpretation:
Protocol 2: Linearity of Dilution Experiment
Objective: To assess whether the assay response is linear across a range of sample dilutions, which can indicate the presence of interfering substances.
Materials:
-
Nesiritide immunoassay kit
-
Sample with a detectable endogenous or spiked concentration of Nesiritide
-
Assay buffer
-
Calibrated pipettes and tips
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the sample in the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
-
Assay Measurement:
-
Run the undiluted and serially diluted samples in the Nesiritide immunoassay.
-
Determine the concentration of Nesiritide in each dilution from the standard curve.
-
-
Calculation of Linearity:
-
For each dilution, multiply the measured concentration by the dilution factor to obtain the "corrected" concentration.
-
-
Interpretation:
-
The corrected concentrations should be consistent across all dilutions.
-
A significant deviation from the expected linear response indicates the presence of an interfering substance that is being diluted out.
-
Visualizing Interference Concepts
The following diagrams illustrate key concepts related to immunoassay interference.
Caption: Principle of a sandwich immunoassay for Nesiritide detection.
Caption: Mechanism of interference due to antibody cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. woongbee.com [woongbee.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. biosensis.com [biosensis.com]
Technical Support Center: Nesiritide Efficacy in Cell Culture Models
Welcome to the technical support center for researchers utilizing Nesiritide (B7909928) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the successful application of Nesiritide in your research.
Frequently Asked Questions (FAQs)
Q1: What is Nesiritide and how does it work in cell culture?
Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP).[1][2] In cell culture models, it exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[3][4] This binding activates the intracellular guanylate cyclase domain of the receptor, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5][6][7][8][9] The resulting increase in intracellular cGMP acts as a second messenger, activating downstream signaling pathways, primarily through cGMP-dependent protein kinases (PKG), leading to various cellular responses, such as smooth muscle relaxation.[3]
Q2: Which cell lines are appropriate for studying Nesiritide's effects?
The choice of cell line is critical and depends on the expression of NPR-A. Vascular smooth muscle cells and endothelial cells are common primary cell types used as they naturally express this receptor.[5][6][7][8][9] Additionally, HEK293 cells engineered to express NPR-A are a suitable model.[3] Glomerular podocytes and mesangial cells also express natriuretic peptide receptors and can be used to study the renal effects of Nesiritide.[10]
Q3: What is the primary downstream readout for Nesiritide activity in cells?
The most direct and quantifiable measure of Nesiritide's activity in cell culture is the production of intracellular cGMP.[3] An increase in cGMP levels following Nesiritide treatment is a direct confirmation of receptor binding and activation.
Troubleshooting Guide
Issue 1: Low or No cGMP Production After Nesiritide Stimulation
Possible Cause 1: Low NPR-A Expression
-
Troubleshooting:
-
Confirm NPR-A expression in your cell line at both the mRNA and protein level using techniques like RT-qPCR and Western blotting or flow cytometry, respectively.
-
If using a transiently transfected cell line, verify transfection efficiency.
-
Consider that NPR-A expression can be downregulated by various factors, including certain hormones and pathophysiological conditions.[11][12]
-
Possible Cause 2: Receptor Desensitization or Resistance
-
Troubleshooting:
-
Prolonged exposure to natriuretic peptides can lead to receptor downregulation and desensitization.[13] If cells have been cultured in media containing factors that stimulate endogenous natriuretic peptide production, consider a period of serum starvation before the experiment.
-
In some disease models, resistance to natriuretic peptides can develop.[14]
-
Possible Cause 3: High Phosphodiesterase (PDE) Activity
-
Troubleshooting:
-
Phosphodiesterases (PDEs) are enzymes that degrade cGMP, terminating the signal.[3] High PDE activity can mask the cGMP production induced by Nesiritide.
-
Consider pre-treating cells with a broad-spectrum PDE inhibitor, such as IBMX, or a more specific inhibitor like a PDE5 inhibitor, to prevent cGMP degradation.[15] Upregulation of PDEs can occur in certain chronic disease models.[16]
-
Possible Cause 4: Nesiritide Degradation or Inactivity
-
Troubleshooting:
Issue 2: High Variability in Experimental Replicates
Possible Cause 1: Inconsistent Cell Health and Density
-
Troubleshooting:
-
Ensure consistent cell seeding density across all wells and that cells are in a healthy, logarithmic growth phase.
-
Perform a cell viability assay to confirm that the experimental conditions are not cytotoxic.
-
Possible Cause 2: Pipetting Inaccuracies
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of Nesiritide.
-
Possible Cause 3: Edge Effects in Multi-well Plates
-
Troubleshooting:
-
Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
Experimental Protocols
Protocol 1: Quantification of Nesiritide-Induced cGMP Production
This protocol provides a general guideline for measuring intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
1. Cell Culture:
- Plate cells (e.g., vascular smooth muscle cells or NPR-A expressing HEK293 cells) in a multi-well plate at an appropriate density and allow them to adhere overnight.[3]
2. Cell Stimulation:
- Wash the cells once with warm phosphate-buffered saline (PBS).[3]
- Add varying concentrations of Nesiritide (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle-only control.[3]
- Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[3]
3. Cell Lysis:
- After incubation, aspirate the medium.[3]
- Immediately add cold 0.1 M HCl to each well to lyse the cells and inhibit PDE activity.[3]
- Incubate at room temperature for 20 minutes with gentle shaking.[3]
- Collect the cell lysate.[3]
4. cGMP Quantification:
- Quantify the cGMP concentration in the cell lysates using a commercially available cGMP ELISA kit, following the manufacturer's instructions.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| Nesiritide EC₅₀ | ~0.12 nM | Modeled data based on high affinity for NPR-A | [3] |
| Stimulation Time | 10-30 minutes | General protocol for cGMP accumulation | [3] |
| Basal cGMP Level | 0.8 pmol/mL | Unstimulated cells (representative) | [3] |
| Maximal cGMP Level | 11.1 pmol/mL | Saturating Nesiritide (representative) | [3] |
| Stimulation Fold-Change | ~14-fold | Maximal over basal (representative) | [3] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Nesiritide signaling pathway leading to cGMP production.
Caption: General experimental workflow for cGMP quantification.
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. Benefit-risk assessment of nesiritide in the treatment of acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Regulation of Natriuretic Peptide Receptor-A gene expression and stimulation of its guanylyl cyclase activity by transcription factor Ets-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update of cyclic nucleotide phosphodiesterase as a target for cardiac diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase regulation of nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Nesiritide in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Nesiritide (B7909928), focusing on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nesiritide?
Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP).[1][2][3] Its primary on-target effect is mediated by binding to the natriuretic peptide receptor-A (NPR-A).[1] This receptor is a particulate guanylate cyclase that, upon activation, converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in the relaxation of vascular smooth muscle cells and vasodilation.[4]
Q2: What are the potential off-target receptors for Nesiritide?
The primary off-target receptors for Nesiritide are the other two members of the natriuretic peptide receptor family: NPR-B and NPR-C. Nesiritide binds to these receptors with lower affinity compared to NPR-A.
Q3: What are the signaling pathways associated with the off-target receptors?
-
NPR-B: Similar to NPR-A, NPR-B is a guanylate cyclase receptor. Its activation also leads to an increase in intracellular cGMP. However, the primary endogenous ligand for NPR-B is C-type natriuretic peptide (CNP), and its activation is linked to different physiological responses than NPR-A, including the inhibition of cardiac hypertrophy and regulation of the autonomic nervous system.[5][6][7]
-
NPR-C: Unlike NPR-A and NPR-B, NPR-C is not a guanylate cyclase receptor. It is primarily known as a clearance receptor that removes natriuretic peptides from circulation through internalization and degradation.[8] However, it has also been shown to have signaling functions. NPR-C is coupled to a G-inhibitory (Gi) protein, and its activation can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[8][9][10]
Q4: At what concentrations are off-target effects likely to be observed?
Off-target effects become more probable as the concentration of Nesiritide increases. It is crucial to use the lowest effective concentration that elicits the desired on-target effect (NPR-A activation) to minimize engagement with NPR-B and NPR-C. Refer to the quantitative data table below for receptor binding affinities to guide concentration selection.
Q5: What are the common physiological off-target effects of Nesiritide observed in clinical settings?
The most common side effect is hypotension (low blood pressure), which is an extension of its on-target vasodilatory effect.[1][3][11] Other reported side effects include headache, nausea, and, in some cases, concerns about worsening renal function, although the latter remains a subject of debate.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with Nesiritide.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no cGMP response to Nesiritide | 1. Cell line selection: The cells may not express sufficient levels of NPR-A. 2. Nesiritide degradation: The peptide may be degrading in the culture medium. 3. Assay conditions: The cGMP assay may not be optimized. | 1. Verify receptor expression: Confirm NPR-A expression in your cell line using qPCR, western blot, or flow cytometry. Consider using a cell line known to express high levels of NPR-A (e.g., HEK293 cells overexpressing human NPR-A). 2. Use fresh solutions: Prepare fresh Nesiritide solutions for each experiment. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent cGMP degradation. 3. Optimize assay: Ensure your cGMP assay is validated and sensitive enough to detect changes. Include a positive control, such as a known NPR-A agonist or a direct activator of guanylate cyclase. |
| Observed cytotoxicity at expected therapeutic concentrations | 1. Off-target effects: High concentrations may be activating pro-apoptotic pathways through NPR-C or other unknown receptors. 2. Cell culture stress: The cells may be sensitive to the vehicle or other components of the treatment solution. 3. Contamination: The cell culture may be contaminated. | 1. Perform a dose-response curve: Determine the EC50 for the desired effect and the lowest concentration at which cytotoxicity is observed. Use concentrations well below the cytotoxic threshold. 2. Vehicle control: Always include a vehicle control to rule out effects of the solvent. 3. Mycoplasma testing: Regularly test your cell cultures for mycoplasma contamination. |
| Unexpected physiological response (e.g., cell proliferation instead of relaxation) | 1. Off-target signaling: The observed effect may be mediated by NPR-B or NPR-C activation. 2. Complex downstream signaling: The on-target cGMP increase may have cell-type-specific downstream effects that are not fully characterized. | 1. Use receptor-specific antagonists: If available, use selective antagonists for NPR-B and NPR-C to block their signaling. 2. Knockdown/knockout experiments: Use siRNA or CRISPR to knock down the expression of NPR-A, NPR-B, or NPR-C to determine which receptor is responsible for the observed effect. 3. Literature review: Thoroughly review the literature for the specific cell type you are using to understand the known downstream effects of cGMP signaling. |
Data Presentation
Table 1: Nesiritide (BNP) Receptor Binding Affinities
| Receptor | Ligand | Ki (nM) |
| NPR-A | Nesiritide (BNP) | ~1-10 |
| NPR-B | Nesiritide (BNP) | ~100-1000 |
| NPR-C | Nesiritide (BNP) | ~10-100 |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell type. It is recommended to perform a dose-response curve in your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro cGMP Measurement Assay
Objective: To quantify the intracellular cGMP concentration in response to Nesiritide treatment.
Materials:
-
Cells expressing NPR-A (e.g., HEK293-hNPR-A, vascular smooth muscle cells)
-
Cell culture medium
-
Nesiritide
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
Lysis buffer
-
Commercially available cGMP immunoassay kit
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Prepare serial dilutions of Nesiritide in serum-free medium containing the PDE inhibitor.
-
Add the Nesiritide dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
Determine the cGMP concentration in the cell lysates using the immunoassay kit.
-
Normalize the cGMP concentration to the protein concentration of each sample.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxic effects of Nesiritide.
Materials:
-
Cells of interest
-
Cell culture medium
-
Nesiritide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of Nesiritide in cell culture medium.
-
Replace the medium in the wells with the Nesiritide dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Nesiritide signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Natriuretic peptide receptor B signaling in the cardiovascular system: protection from cardiac hypertrophy [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are NPRB agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of nesiritide in patients with decompensated heart failure: a meta-analysis of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Nesiritide and Endogenous B-type Natriuretic Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), and the heterogeneous mixture of endogenous BNP found in circulation. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
B-type natriuretic peptide (BNP) is a crucial cardiac hormone involved in cardiovascular homeostasis. Nesiritide (Natrecor®) is a therapeutic agent identical in structure to the 32-amino acid, biologically active form of endogenous BNP (BNP-32).[1][2][3] However, endogenous BNP in circulation, particularly in heart failure, is a complex mixture of peptides derived from the precursor proBNP. This includes unprocessed proBNP, post-translationally modified forms such as glycosylated proBNP, and the active BNP-32.[4][5][6] These variations in endogenous BNP can lead to significant differences in biological activity compared to the homogenous, fully active nesiritide. This guide will explore these differences in detail.
Data Presentation
Table 1: Comparative Receptor Binding Affinity
Direct comparative studies providing specific dissociation constants (Kd) for nesiritide versus various forms of endogenous BNP binding to the natriuretic peptide receptor-A (NPR-A) are limited. However, the available data indicates a significant impact of post-translational modifications on receptor interaction.
| Ligand | Receptor | Reported Binding Characteristics |
| Nesiritide (BNP-32) | NPR-A | High affinity binding, considered the fully active form.[7][8] |
| Endogenous BNP-32 | NPR-A | High affinity binding, biologically active. |
| Non-glycosylated proBNP | NPR-A | Markedly reduced physiological activity compared to BNP-32.[5] |
| Glycosylated proBNP | NPR-A | Believed to have even lower biological activity due to steric hindrance from glycan residues affecting receptor binding.[4][5][6] |
Note: Quantitative Kd values are not consistently reported across studies for a direct comparison. The qualitative descriptions are based on functional assay outcomes.
Table 2: Comparative cGMP Activation
The activation of NPR-A by BNP ligands leads to the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). The potency of this activation is a key measure of biological activity.
| Ligand | Reported cGMP Activation (EC50) |
| Nesiritide (BNP-32) | Potent activator of cGMP production.[9] |
| Endogenous BNP-32 | Potent activator of cGMP production. |
| Non-glycosylated proBNP | Significantly less potent in stimulating cGMP production compared to BNP-32 (approximately 1/30th the activity).[9] |
| Glycosylated proBNP | Further reduced potency in stimulating cGMP production compared to non-glycosylated proBNP. |
Table 3: Downstream Physiological Effects
The physiological effects of nesiritide are well-documented from clinical trials. The effects of endogenous BNP are more complex to delineate due to the mixture of active and inactive forms.
| Physiological Effect | Nesiritide | Endogenous BNP in Heart Failure |
| Vasodilation | Potent, leading to reductions in systemic vascular resistance and blood pressure.[7][10] | The overall vasodilatory effect is blunted due to the presence of less active proBNP forms. |
| Natriuresis and Diuresis | Promotes sodium and water excretion.[10] | Reduced efficacy due to the lower biological activity of circulating forms. |
| Neurohormonal Inhibition | Suppresses the renin-angiotensin-aldosterone system (RAAS).[7] | The inhibitory effect on RAAS is less pronounced. |
| Clinical Outcomes in Acute Decompensated Heart Failure (ADHF) | Improves dyspnea and reduces pulmonary capillary wedge pressure.[11] | Elevated levels are a marker of disease severity, but the endogenous response may be insufficient to fully compensate.[12] |
Experimental Protocols
Competitive Radioligand Binding Assay for NPR-A
This protocol outlines a method to determine the binding affinity of nesiritide and different forms of endogenous BNP to the NPR-A receptor.
a. Membrane Preparation:
-
Culture cells expressing human NPR-A (e.g., HEK293-NPR-A cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation.
-
Add a constant concentration of a radiolabeled ligand that binds to NPR-A (e.g., ¹²⁵I-BNP).
-
Add increasing concentrations of the unlabeled competitor (nesiritide, purified endogenous BNP-32, glycosylated proBNP, or non-glycosylated proBNP).
-
To determine non-specific binding, add a high concentration of unlabeled nesiritide to a separate set of wells.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a gamma counter.
c. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the dissociation constant (Ki) for each competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Enzyme Immunoassay (EIA)
This protocol describes how to measure the production of cGMP in response to stimulation by nesiritide or different forms of endogenous BNP.
a. Cell Culture and Stimulation:
-
Plate cells expressing NPR-A (e.g., vascular smooth muscle cells or HEK293-NPR-A cells) in a multi-well plate.
-
Once the cells are confluent, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Add varying concentrations of nesiritide, purified endogenous BNP-32, glycosylated proBNP, or non-glycosylated proBNP to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
b. Sample Preparation:
-
After incubation, aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
c. cGMP Measurement (Competitive EIA):
-
Use a commercial cGMP EIA kit.
-
Add the cell lysate samples and a series of cGMP standards to a microplate pre-coated with an anti-cGMP antibody.
-
Add a fixed amount of a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase) to each well. This will compete with the cGMP in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will produce a colorimetric signal.
-
Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Plot the cGMP concentration against the logarithm of the ligand concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal cGMP response).
Mandatory Visualization
Caption: Signaling pathway of Nesiritide and Endogenous BNP.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
Nesiritide, being a pure, fully active form of BNP-32, exhibits consistent and potent biological activity. In contrast, endogenous BNP in pathological states like heart failure is a heterogeneous mixture with a significant proportion of less active or inactive precursor and modified forms. This disparity highlights the "BNP paradox," where high measured levels of endogenous BNP in heart failure do not correlate with a sufficient physiological response. The glycosylation of proBNP, in particular, appears to be a key factor in reducing the biological activity of the endogenous natriuretic peptide system. Understanding these differences is critical for the development and application of therapies targeting the BNP pathway and for the interpretation of clinical BNP immunoassays. Further research is warranted to fully quantitate the binding affinities and cGMP activation potencies of the various circulating forms of endogenous BNP.
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and physiological effects of nesiritide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antibody reactive to the Gly63–Lys68 epitope of NT-proBNP exhibits O-glycosylation-independent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProBNP1-108 Processing and Degradation in Human Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of nesiritide (recombinant b-type natriuretic peptide) in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endogenous B-type natriuretic peptide: a limb of the regulatory response to acutely decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Nesiritide vs. Carperitide in Cardiovascular Surgery Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nesiritide (B7909928) and Carperitide (B612325), two natriuretic peptide-based therapies, focusing on their performance in preclinical cardiovascular surgery models. The information presented is collated from various studies to support research and drug development efforts in cardiovascular medicine.
Introduction and Overview
Nesiritide and Carperitide are both synthetic natriuretic peptides that exert their therapeutic effects by mimicking the endogenous natriuretic peptide system, a crucial regulator of cardiovascular homeostasis. While both are used in the context of acute decompensated heart failure, they are analogues of different endogenous peptides, leading to potential differences in their biological activity and clinical profiles.[1]
-
Nesiritide: A recombinant form of human B-type natriuretic peptide (BNP), a 32-amino acid peptide produced by the ventricular myocardium.[1]
-
Carperitide: A synthetic analogue of human atrial natriuretic peptide (ANP), a 28-amino acid peptide. It is primarily used in Japan for the treatment of acute heart failure.[1]
Mechanism of Action and Signaling Pathway
Both Nesiritide and Carperitide exert their primary effects through the activation of the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This shared pathway results in several beneficial downstream effects in the context of cardiovascular surgery.
The primary actions of both drugs include:
-
Vasodilation: Relaxation of vascular smooth muscle in both arteries and veins, leading to a reduction in both preload and afterload on the heart.[1]
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which helps to reduce fluid overload.[1]
-
Neurohormonal Modulation: Suppression of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, counteracting the detrimental activation characteristic of heart failure and the stress response to cardiac surgery.[1]
Comparative Efficacy in Preclinical Cardiovascular Surgery Models
While direct head-to-head preclinical studies are limited, independent investigations in relevant animal models of cardiovascular surgery, such as those involving cardiopulmonary bypass (CPB) and myocardial ischemia-reperfusion (I/R), provide valuable insights into their comparative performance.
Myocardial Protection
Both agents have demonstrated cardioprotective effects in preclinical settings.
Carperitide has been shown to exert direct myocardial protection against ischemic-reperfusion injury in a porcine model of cardiac surgery with CPB.[2] In this model, Carperitide administration resulted in significantly higher myocardial ATP levels and lower calcium concentrations compared to the control group, suggesting improved energy preservation and reduced cellular injury.[2] Furthermore, electron microscopy revealed less ischemic reperfusion injury in the Carperitide-treated groups.[2] In a canine model of myocardial ischemia-reperfusion, Carperitide infusion limited infarct size.[3][4]
| Parameter | Carperitide | Nesiritide | Animal Model | Reference |
| Myocardial ATP Levels | Significantly Higher | Not Reported | Porcine CPB Model | [2] |
| Myocardial Calcium Concentration | Significantly Lower | Not Reported | Porcine CPB Model | [2] |
| Infarct Size | Reduced | Reduced | Canine I/R Model, Porcine CABG Model | [4] |
| Ischemic Reperfusion Injury (Histology) | Reduced | Not Reported | Porcine CPB Model |
Hemodynamic Effects
Both drugs are known for their potent vasodilatory effects, which are beneficial in managing the hemodynamic challenges of cardiovascular surgery.
Carperitide has been shown to decrease blood pressure, central venous pressure (CVP), mean pulmonary arterial pressure (PA), pulmonary capillary wedge pressure (PCWP), systemic vascular resistance (SVR), and pulmonary vascular resistance (PVR) in postoperative cardiovascular surgery patients.[5] In experimental animal models, Carperitide elicited decreases in arterial blood pressure and total peripheral resistance.[6]
Nesiritide administration in adult cardiac surgical patients with low cardiac output resulted in a statistically significant median increase in cardiac output of 35%.[7] In conscious dogs, Nesiritide infusion produced dose-related reductions in mean arterial pressure.[8]
| Parameter | Carperitide | Nesiritide | Animal/Patient Model | Reference |
| Mean Arterial Pressure | Decreased | Decreased | Canine Model, Human Patients | [6][8] |
| Central Venous Pressure | Decreased | Decreased | Human Patients | [5][9] |
| Pulmonary Artery Pressure | Decreased | Not Reported | Human Patients | [5] |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased | Human Patients | [5][10] |
| Systemic Vascular Resistance | Decreased | Decreased | Human Patients | [5][10] |
| Cardiac Output/Index | Increased | Increased | Human Patients | [5][7] |
Anti-inflammatory Effects
The systemic inflammatory response associated with cardiovascular surgery and CPB is a significant contributor to postoperative complications.
Nesiritide has been shown to modulate the inflammatory response in patients undergoing cardiac surgery.[11][12] A pilot study demonstrated that Nesiritide infusion significantly reduced the peak concentrations of several pro-inflammatory cytokines, including IL-6, IL-1α, and TNF-α, at various time points following CPB.[11]
Carperitide's anti-inflammatory effects in the context of cardiovascular surgery models are less well-documented in the available literature.
| Parameter | Carperitide | Nesiritide | Model | Reference |
| IL-6 | Not Reported | Significantly Reduced | Human Cardiac Surgery | [11] |
| IL-1α | Not Reported | Significantly Reduced | Human Cardiac Surgery | [11] |
| TNF-α | Not Reported | Significantly Reduced | Human Cardiac Surgery | [11] |
| IL-10 | Not Reported | Significantly Reduced | Human Cardiac Surgery | [11] |
Experimental Protocols
Carperitide Myocardial Protection Study (Porcine CPB Model)
-
Animal Model: Twenty-four pigs underwent extracorporeal circulation.
-
Experimental Groups:
-
Control group: Cardioplegic solution only after aorta clamping.
-
Low-dose group: Cardioplegic solution and Carperitide (25 µg).
-
High-dose group: Cardioplegic solution and Carperitide (100 µg).
-
-
Procedure: 30 minutes of cardioplegic arrest followed by 60 minutes of reperfusion.
-
Parameters Measured: Blood and myocardial cGMP, myocardial calcium and ATP concentration, and histological examination via electron microscopy.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental study on myocardial protection by adjunct use of carperitide (hANP) in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carperitide induces coronary vasodilation and limits infarct size in canine ischemic hearts: role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-human atrial natriuretic peptide, carperitide, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Experience of carperitide (synthetic human-atrial natriuretic peptide) after cardiovascular surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nesiritide for treatment of perioperative low cardiac output syndromes in cardiac surgical patients: an initial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of the in vivo cardiac electrophysiological effects of nesiritide (human brain natriuretic peptide) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects and safety of nesiritide in neonates with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. Nesiritide modulates inflammatory response during cardiac surgery: A pilot study | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Nesiritide and Urodilatin on Renal Function in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal effects of nesiritide (B7909928) and urodilatin, focusing on experimental data from rat models. While direct comparative studies in rats are limited, this document synthesizes available preclinical data to offer insights into their individual and relative impacts on kidney function.
Executive Summary
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), and urodilatin, a natriuretic peptide isolated from human urine, are both potent activators of the natriuretic peptide receptor-A (NPR-A). Their activation of this receptor leads to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates their diuretic, natriuretic, and vasodilatory effects.
Experimental data from studies in rats indicate that urodilatin dose-dependently increases urine flow, glomerular filtration rate (GFR), and sodium excretion. It appears to have equipotent vascular and similar natriuretic effects to atrial natriuretic peptide (ANP) in the rat kidney. Preclinical data directly comparing nesiritide and urodilatin in rats is scarce. However, a study in dogs with experimental heart failure suggests that at equimolar doses, BNP (nesiritide) may have more potent renal effects than urodilatin in a disease model. It is crucial to note the species difference when interpreting these results.
Data Presentation
Table 1: Effects of Urodilatin on Renal Function in Rats
| Parameter | Experimental Model | Urodilatin Dose/Concentration | Key Findings | Reference |
| Urine Flow | Normal, Inactin-anesthetized rats | 0.75-12 µg/kg/h (i.v.) | Dose-dependent increase. | [1] |
| Normal kidneys | 12 x 10⁻¹¹ mol/kg/min (i.v.) | 5.4-fold increase. | [2] | |
| Glomerular Filtration Rate (GFR) | Normal, Inactin-anesthetized rats | 0.75-12 µg/kg/h (i.v.) | Dose-dependent increase. | [1] |
| Ischemic acute renal failure rats | 40 µg/kg/h (i.v.) | Significantly elevated GFR compared to controls. | [3] | |
| Isolated perfused rat kidney | 100 nmol/L | No change observed. | [4] | |
| Sodium Excretion (Natriuresis) | Normal, Inactin-anesthetized rats | 0.75-12 µg/kg/h (i.v.) | Dose-dependent increase. | [1] |
| Normal kidneys | 12 x 10⁻¹¹ mol/kg/min (i.v.) | 20.7-fold increase in urinary sodium excretion. | [2] | |
| Fractional Sodium Reabsorption | Isolated perfused rat kidney | 100 nmol/L | Significant decrease from 95.2% to 85.6% at 100 mm Hg perfusion pressure. | [4] |
| Renal Vascular Effects | Hydronephrotic rat kidneys | 0.4-2.0 x 10⁻¹¹ mol/kg/min (i.v.) | Dose-dependent dilation of preglomerular vessels and constriction of efferent arterioles. | [2] |
Table 2: Comparative Effects of Nesiritide (BNP) and Urodilatin on Renal Function in a Canine Model of Overt Congestive Heart Failure
| Parameter | Nesiritide (BNP) Infusion (10 pmol/kg/min) | Urodilatin Infusion (10 pmol/kg/min) | Key Observation | Reference |
| Urinary Sodium Excretion (µeq/min) | Increased from 2.2 to 164 | Less pronounced increase than with BNP | BNP resulted in greater natriuresis than urodilatin. | [5] |
| Glomerular Filtration Rate (mL/min) | Increased from 27 to 52 | Less pronounced increase than with BNP | BNP resulted in a greater increase in GFR than urodilatin. | [5] |
| Plasma cGMP (pmol/mL) | Increased from 25 to 38 | Similar increase to BNP | Both peptides effectively increased plasma cGMP. | [5] |
Experimental Protocols
Urodilatin Infusion in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced, often with Inactin (thiobutabarbital).
-
Surgical Preparation: Catheters are placed in the jugular vein for infusions, the carotid artery for blood pressure monitoring, and the bladder for urine collection.
-
Experimental Procedure: Following a stabilization period, a baseline urine collection is performed. Urodilatin is then infused intravenously at varying doses. Urine is collected at timed intervals, and blood samples may be taken to determine GFR (e.g., via inulin (B196767) clearance).
-
Parameters Measured: Urine flow rate, urinary sodium and potassium concentrations, GFR, and mean arterial pressure are recorded.
Isolated Perfused Rat Kidney Model
-
Preparation: The right kidney of a rat is isolated and the renal artery is cannulated.
-
Perfusion: The kidney is perfused with a Krebs-Henseleit solution containing albumin, electrolytes, and substrates. The perfusion pressure is kept constant.
-
Drug Administration: Urodilatin is added to the perfusion medium at specified concentrations.
-
Measurements: Urine is collected, and samples of the perfusate are taken. GFR is often measured by the clearance of a marker like inulin added to the perfusate. Urine flow, sodium excretion, and fractional sodium reabsorption are calculated.[4]
Signaling Pathways and Experimental Workflow
The primary signaling pathway for both nesiritide and urodilatin in the kidney is through the natriuretic peptide receptor-A (NPR-A) and the subsequent generation of cyclic guanosine monophosphate (cGMP).
Discussion and Conclusion
The available data from rat models strongly supports the role of urodilatin as a potent regulator of renal function, inducing significant diuresis and natriuresis, primarily through hemodynamic effects at the glomerulus and potentially through direct tubular actions.[1][2][4] Its effects are dose-dependent and can be influenced by renal perfusion pressure.[4]
Direct comparative data for nesiritide in rats is lacking. However, as a BNP analog, it is expected to have similar renal effects. The study in dogs with congestive heart failure suggests that in a diseased state, nesiritide (BNP) may be a more potent renal-active agent than urodilatin.[5] This could be due to differences in receptor affinity, resistance to degradation, or interactions with the neurohumoral state in heart failure.
For researchers and drug development professionals, these findings highlight that while both peptides share a common mechanism of action, their efficacy in specific physiological or pathophysiological contexts may differ. Further head-to-head studies in rat models of normal renal function and kidney disease are warranted to fully elucidate the comparative renal pharmacology of nesiritide and urodilatin. This would provide a more definitive basis for their potential therapeutic applications in renal-related disorders.
References
- 1. Renal and systemic effects of urodilatin in rats with high-output heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of urodilatin in the rat kidney: comparison with ANF and interaction with vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of urodilatin and diltiazem on renal function in ischemic acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urodilatin inhibits sodium reabsorption in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equimolar doses of atrial and brain natriuretic peptides and urodilatin have differential renal actions in overt experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
ANP vs. Nesiritide (BNP): A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of Atrial Natriuretic Peptide (ANP) and its therapeutic counterpart, Nesiritide, a recombinant form of B-type Natriuretic Peptide (BNP). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid in cardiovascular research and drug development.
Atrial and B-type Natriuretic Peptides: An Overview
Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP) are structurally related peptide hormones that play a pivotal role in cardiovascular homeostasis.[1] ANP is primarily synthesized and secreted by atrial myocytes in response to atrial distension, while BNP is predominantly produced by ventricular myocytes under conditions of stress, such as in heart failure.[1][2][3] Nesiritide is the recombinant form of human BNP used therapeutically.[4][5] Both peptides exert their physiological effects, including vasodilation, natriuresis, and diuresis, by binding to specific cell surface receptors.[2][6]
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of ANP and Nesiritide (BNP) to their primary receptors, Natriuretic Peptide Receptor-A (NPR-A) and the clearance receptor, Natriuretic Peptide Receptor-C (NPR-C), have been determined through radioligand binding assays. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a higher binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Primary Signaling Pathway |
| ANP | NPR-A | 1-100 pM[7] | cGMP Elevation[2][6] |
| Nesiritide (BNP) | NPR-A | 7.3 pM[8] | cGMP Elevation[2][6] |
| ANP | NPR-C | High Affinity (Comparable to BNP)[9] | Adenylyl Cyclase Inhibition / PLC Activation[10][11][12] |
| Nesiritide (BNP) | NPR-C | 13 pM[8] | Adenylyl Cyclase Inhibition / PLC Activation[10][11][12] |
Table 1: Comparative binding affinities of ANP and Nesiritide (BNP) for human natriuretic peptide receptors.
Signaling Pathways
ANP and Nesiritide (BNP) mediate their biological effects through distinct signaling pathways upon binding to their respective receptors.
NPR-A Signaling Pathway
Binding of both ANP and Nesiritide to NPR-A activates the intracellular guanylyl cyclase domain of the receptor.[2][6] This leads to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), which acts as a second messenger.[2][6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets to elicit physiological responses such as vasodilation and natriuresis.[13]
NPR-C Signaling Pathway
The NPR-C receptor, often referred to as the "clearance receptor," also possesses signaling capabilities.[12] Upon binding of ANP or Nesiritide, NPR-C can couple to inhibitory G-proteins (Gi).[10][12] This coupling can lead to two primary downstream effects: the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic Adenosine Monophosphate (cAMP) levels, or the activation of Phospholipase C (PLC).[10][11][12]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for ANP and Nesiritide is typically performed using radioligand binding assays.
Membrane Preparation
-
Tissue/Cell Homogenization: Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a low-speed spin to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Washing and Resuspension: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose (B13894) for storage at -80°C.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
Saturation Binding Assay (to determine Kd and Bmax)
-
Incubation: A fixed amount of the membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., ¹²⁵I-ANP) in a binding buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).[7]
Competition Binding Assay (to determine Ki)
-
Incubation: A fixed concentration of the radiolabeled ligand (typically at or below its Kd) and a fixed amount of the membrane preparation are incubated with a range of concentrations of the unlabeled competitor ligand (e.g., Nesiritide).
-
Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Current Understanding of the Compensatory Actions of Cardiac Natriuretic Peptides in Cardiac Failure: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Forms of Natriuretic Peptides in Heart Failure and Their Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Natriuretic peptide receptor-C mediates the inhibitory effect of atrial natriuretic peptide on neutrophil recruitment to the lung during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 12. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating Nesiritide Bioassays Using a Known Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the bioactivity of Nesiritide, a recombinant form of human B-type natriuretic peptide (hBNP). Ensuring the potency and consistency of Nesiritide is critical for its therapeutic application in acutely decompensated heart failure. This document outlines a primary cell-based bioassay, explores an alternative ligand binding assay, and presents supporting experimental data and protocols to aid researchers in establishing robust and reliable validation processes.
Introduction to Nesiritide and its Mechanism of Action
Nesiritide is a 32-amino acid recombinant human B-type natriuretic peptide used to treat patients with acute decompensated heart failure.[1] Its therapeutic effect stems from its ability to bind to the natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase receptor found on the surface of vascular smooth muscle and endothelial cells.[2] This binding event activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration triggers smooth muscle relaxation, resulting in vasodilation.[2] This vasodilation reduces both preload and afterload, improving cardiac function in heart failure patients.
The biological activity of Nesiritide is directly linked to its ability to induce cGMP production. Therefore, a bioassay that quantifies this downstream effect is a reliable method for determining the potency of a given Nesiritide formulation.
Nesiritide Signaling Pathway
The signaling cascade initiated by Nesiritide binding to its receptor is a well-defined pathway. The following diagram illustrates the key molecular events.
Primary Bioassay: Cell-Based cGMP Production Assay
A robust and increasingly adopted method for determining Nesiritide potency is a cell-based assay that measures the production of the second messenger, cGMP. This assay is a direct measure of the drug's mechanism of action and offers significant advantages in terms of reproducibility and precision over traditional tissue-based methods, such as the rabbit aortic strip assay.[3]
Experimental Protocol: cGMP Competitive ELISA
This protocol outlines the general steps for quantifying Nesiritide-induced cGMP production in a cell-based system using a competitive enzyme-linked immunosorbent assay (ELISA).
1. Cell Culture and Seeding:
-
HEK293 cells engineered to express the human NPR-A receptor are a suitable model system.[3]
-
Culture cells to approximately 80-90% confluency.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
2. Reagent Preparation:
-
Nesiritide Standard: A known reference standard of recombinant human B-type natriuretic peptide is used to generate a standard curve. Reconstitute and serially dilute the standard to cover the expected effective concentration range.
-
Test Samples: Prepare dilutions of the Nesiritide sample to be tested.
-
Stimulation Medium: Use a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
3. Cell Stimulation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the stimulation medium containing the PDE inhibitor and incubate for a short period.
-
Add the Nesiritide standards and test samples to the respective wells. Include a negative control (vehicle only).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cGMP production.
4. Cell Lysis and Sample Collection:
-
Terminate the reaction by aspirating the medium.
-
Lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to release intracellular cGMP and inactivate cellular enzymes.
-
Collect the cell lysates for cGMP quantification.
5. cGMP Quantification (Competitive ELISA):
-
The cGMP concentration in the cell lysates is determined using a commercially available competitive ELISA kit.
-
In this format, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of anti-cGMP antibody sites.
-
The amount of labeled cGMP bound is inversely proportional to the concentration of cGMP in the sample.
-
A standard curve is generated using the known concentrations of the Nesiritide standard, and the cGMP concentrations of the test samples are interpolated from this curve.
Experimental Workflow
The following diagram outlines the workflow for the cell-based cGMP bioassay.
Alternative Bioassay: Radioligand Receptor Binding Assay
An alternative method to assess the biological activity of Nesiritide is through a radioligand receptor binding assay. This assay directly measures the affinity of Nesiritide for its target receptor, NPR-A. While it does not measure the downstream biological response (cGMP production), it is a valuable tool for characterizing the initial binding event, which is a prerequisite for biological activity.
Experimental Protocol: Competitive Radioligand Binding
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the NPR-A receptor. This involves cell homogenization and differential centrifugation to isolate the membrane fraction.
2. Binding Reaction:
-
Incubate a fixed amount of the cell membrane preparation with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-hBNP) and varying concentrations of unlabeled Nesiritide (test sample or standard).
-
The unlabeled Nesiritide competes with the radiolabeled ligand for binding to the NPR-A receptor.
3. Separation and Detection:
-
Separate the bound from the free radioligand using a technique such as vacuum filtration.
-
The amount of radioactivity in the bound fraction is quantified using a gamma counter.
4. Data Analysis:
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined.
-
The binding affinity (Ki) of Nesiritide can then be calculated.
Comparison of Bioassay Methodologies
The choice of bioassay depends on the specific requirements of the study. The following table compares the key characteristics of the cell-based cGMP assay and the radioligand binding assay.
| Feature | Cell-Based cGMP Production Assay | Radioligand Receptor Binding Assay |
| Principle | Measures the functional response (cGMP production) downstream of receptor activation. | Measures the direct binding affinity of the ligand to its receptor. |
| Biological Relevance | High, as it reflects the drug's mechanism of action. | Moderate, as binding does not always correlate with functional activity. |
| Throughput | High, amenable to 96-well plate format. | Moderate, can be adapted to 96-well format but may be more labor-intensive. |
| Complexity | Moderate, requires cell culture and ELISA expertise. | High, requires handling of radioactive materials and specialized equipment. |
| Sensitivity | High, capable of detecting picomolar to nanomolar concentrations of Nesiritide. | Very high, can detect high-affinity binding interactions. |
| Known Standard | Recombinant hBNP with a certified potency. | Radiolabeled hBNP and unlabeled hBNP reference standard. |
Data Presentation for Bioassay Validation
The validation of a bioassay is essential to ensure that it is suitable for its intended purpose. Key validation parameters, as outlined in USP <1033>, include accuracy, precision, linearity, and range.[4] The following tables provide an example of how to present validation data for a Nesiritide bioassay.
Table 1: Accuracy and Precision
Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.
| Nominal Potency (%) | Mean Measured Potency (%) | Accuracy (% Bias) | Precision (%CV) |
| 50 | 51.2 | +2.4 | 4.8 |
| 80 | 81.5 | +1.9 | 3.5 |
| 100 | 99.1 | -0.9 | 3.1 |
| 120 | 118.5 | -1.3 | 3.9 |
| 150 | 152.3 | +1.5 | 4.5 |
Acceptance Criteria: Accuracy (% Bias) within ±10%; Precision (%CV) ≤ 15%
Table 2: Linearity and Range
Linearity is the ability of the assay to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Correlation Coefficient (r²) | 0.998 | ≥ 0.98 |
| Slope | 1.02 | 0.8 - 1.2 |
| Y-intercept | 0.05 | Close to 0 |
| Range | ||
| Lower Limit of Quantification (LLOQ) | 50% of target potency | Defined and validated |
| Upper Limit of Quantification (ULOQ) | 150% of target potency | Defined and validated |
Conclusion
Validating a Nesiritide bioassay with a known standard is a critical step in the drug development and quality control process. A cell-based cGMP production assay is a highly relevant and robust method for this purpose, offering advantages in terms of biological relevance and precision. A radioligand binding assay provides a valuable alternative for characterizing the initial drug-receptor interaction. By following detailed experimental protocols and adhering to established validation parameters, researchers can ensure the accuracy and reliability of their Nesiritide bioassays, ultimately contributing to the safety and efficacy of this important therapeutic agent.
References
- 1. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
Nesiritide vs. Milrinone in Low Cardiac Output Models: A Comparative Guide for Researchers
In the landscape of therapeutic interventions for acute decompensated heart failure and low cardiac output states, nesiritide (B7909928) and milrinone (B1677136) represent two distinct pharmacological approaches. This guide provides an objective comparison of their performance in preclinical low cardiac output models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental application.
Quantitative Data Summary
The following table summarizes the hemodynamic effects of nesiritide and milrinone as observed in canine models of heart failure. It is important to note that the data are derived from separate studies employing different models of cardiac dysfunction.
| Hemodynamic Parameter | Nesiritide (Pacing-Induced Heart Failure Model)[1] | Milrinone (Idiopathic Myocardial Failure Model)[2][3] | Milrinone (Congestive Right Heart Failure Model)[4] |
| Cardiac Index/Output | ↑ (Increase from baseline) | ↑ (from 1.92 to 3.06 L/min/m²)[2][3] | ↑ (Similar to dobutamine)[4] |
| Mean Arterial Pressure | ↓ (from 95 to 85 mmHg)[1] | No significant change | ↓ (Decrease)[4] |
| Heart Rate | ↔ (No significant change) | ↑ (from 174 to 194 beats/minute)[2][3] | ↑ (Increase)[4] |
| Pulmonary Capillary Wedge Pressure | ↓ (Decrease from baseline) | ↓ (from 23 to 12 mmHg)[2][3] | Not Reported |
| Systemic Vascular Resistance | ↓ (Decrease from baseline) | Not Reported | ↓ (Greater decrease than dobutamine)[4] |
| Stroke Volume Index | ↑ (Increase from baseline) | ↑ (from 11.3 to 16.7 ml/beat/m²)[2][3] | Not Reported |
Signaling Pathways
The distinct mechanisms of action of nesiritide and milrinone are centered on different second messenger systems, as illustrated in the diagrams below.
References
- 1. benchchem.com [benchchem.com]
- 2. The acute hemodynamic effects of milrinone in dogs with severe idiopathic myocardial failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of milrinone on systemic hemodynamics and regional circulations in dogs with congestive heart failure: comparison with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Nesiritide Immunoassays: A Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is critical. However, the specificity of immunoassays for Nesiritide can be compromised by the cross-reactivity of antibodies with endogenous natriuretic peptides. This guide provides a comparative analysis of immunoassay cross-reactivity, supported by experimental data and detailed protocols, to aid in the selection and interpretation of these vital analytical tools.
Nesiritide, used in the treatment of acutely decompensated heart failure, is structurally identical to the 32-amino acid active form of BNP (BNP-32). The major challenge in quantifying Nesiritide lies in the presence of structurally similar peptides in circulation, primarily proBNP (the 108-amino acid precursor to BNP) and its N-terminal fragment, NT-proBNP. Antibodies developed for BNP immunoassays can exhibit varying degrees of cross-reactivity with these related peptides, potentially leading to an overestimation of bioactive BNP levels and complicating the interpretation of pharmacokinetic and pharmacodynamic studies.[1][2]
Comparative Analysis of Immunoassay Cross-Reactivity
The extent of cross-reactivity with proBNP is a significant differentiator among commercially available BNP immunoassays. This variability can lead to discordant results between different assay platforms, highlighting the importance of understanding the specific performance characteristics of the chosen immunoassay.[1][3]
A study by Saenger et al. investigated the specificity of several commercial BNP and NT-proBNP immunoassays by measuring the recovery of various natriuretic peptides spiked into human plasma. The findings underscore the substantial differences in cross-reactivity among assays.[3][4][5]
| Immunoassay Platform | Peptide Spiked | Target Concentration (ng/L) | Observed Recovery / Cross-Reactivity (%) |
| BNP Assays | |||
| Abbott Architect | Non-glycosylated proBNP | 300 | 76 |
| Glycosylated proBNP | 300 | 49 | |
| Alere Triage | Non-glycosylated proBNP | 300 | 118 |
| Glycosylated proBNP | 300 | 98 | |
| Beckman Coulter Access | Non-glycosylated proBNP | 300 | 66 |
| Glycosylated proBNP | 300 | 44 | |
| Siemens Centaur | Non-glycosylated proBNP | 300 | 97 |
| Glycosylated proBNP | 300 | 65 | |
| NT-proBNP Assays | |||
| Roche Elecsys | Non-glycosylated proBNP | 300 | 88 |
| Glycosylated proBNP | 300 | 1 | |
| Ortho Vitros | Non-glycosylated proBNP | 300 | 100 |
| Glycosylated proBNP | 300 | 0 | |
| Siemens Dimension | Non-glycosylated proBNP | 300 | 114 |
| Glycosylated proBNP | 300 | 0 |
Data summarized from Saenger et al.[3][4][5]
Experimental Protocols
Accurate assessment of antibody cross-reactivity is crucial for immunoassay validation. A competitive ELISA is a standard method to quantify the specificity of an antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an anti-Nesiritide antibody with related natriuretic peptides.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant Nesiritide (BNP-32)
-
Potential cross-reactants (e.g., proBNP, NT-proBNP, ANP)
-
Anti-Nesiritide antibody (primary antibody)
-
Enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with 100 µL of Nesiritide solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the potential cross-reactant. In separate tubes, pre-incubate the anti-Nesiritide antibody at a fixed concentration with either the Nesiritide standard or the diluted cross-reactant for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the pre-incubated antibody-antigen mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the cross-reactant that causes 50% inhibition of the primary antibody binding is determined and compared to the concentration of Nesiritide that causes 50% inhibition. The percent cross-reactivity is calculated as: (IC50 of Nesiritide / IC50 of cross-reactant) x 100.
Visualizing Key Pathways and Processes
To further elucidate the context of Nesiritide immunoassays, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Specificity of B-Type Natriuretic Peptide Assays: Cross-Reactivity with Different BNP, NT-proBNP, and proBNP Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nesiritide and C-type Natriuretic Peptide (CNP) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nesiritide (B7909928) and C-type Natriuretic Peptide (CNP), focusing on their distinct signaling mechanisms, receptor affinities, and physiological effects. The information is supported by experimental data to inform research and therapeutic development.
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP) are structurally related peptides that play pivotal roles in cardiovascular and skeletal homeostasis.[1] While both are part of the natriuretic peptide family, their physiological functions are largely dictated by their selective binding to and activation of three distinct natriuretic peptide receptors (NPR): NPR-A, NPR-B, and NPR-C.[1] Understanding this differential signaling is crucial for the targeted development of novel therapeutics.
Receptor Selectivity and Binding Affinity
The distinct physiological effects of Nesiritide and CNP are primarily determined by their selective binding to natriuretic peptide receptors.[1] Nesiritide predominantly activates NPR-A, while CNP shows a remarkable selectivity for NPR-B.[2][3] Both peptides can bind to NPR-C, which primarily functions as a clearance receptor but is also coupled to inhibitory G protein (Gi) signaling.[1][4]
Table 1: Comparative Binding Affinities (Kd) of Nesiritide and CNP for Human Natriuretic Peptide Receptors [1]
| Ligand | Receptor | Dissociation Constant (Kd) | Primary Signaling Pathway |
| Nesiritide (BNP) | NPR-A | 7.3 pM | cGMP elevation |
| NPR-B | 30 nM | cGMP elevation | |
| NPR-C | 13 pM | Adenylyl cyclase inhibition | |
| C-type Natriuretic Peptide (CNP) | NPR-A | >500 nM | cGMP elevation |
| NPR-B | 7 pM | cGMP elevation | |
| NPR-C | 10.8 pM | Adenylyl cyclase inhibition |
Data derived from competitive binding assays using the extracellular domain of each receptor. A lower Kd value indicates higher binding affinity.[1]
Nesiritide exhibits high affinity for both NPR-A and the clearance receptor, NPR-C.[1] In contrast, CNP demonstrates a profound selectivity for NPR-B, with a binding affinity in the picomolar range, which is 50- to 500-fold higher than that of other natriuretic peptides.[1] CNP has a low affinity for NPR-A.[1]
Signaling Pathways
The activation of NPR-A and NPR-B by their respective ligands leads to the intracellular elevation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger.[3][5] NPR-C activation, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP).[1][4]
Nesiritide Signaling:
Nesiritide primarily binds to NPR-A, which is abundant in large blood vessels, the kidneys, and the adrenal glands.[6] This interaction activates the receptor's intrinsic guanylyl cyclase activity, leading to increased intracellular cGMP.[6][7] Elevated cGMP in vascular smooth muscle cells results in vasodilation, while in the kidneys, it promotes natriuresis and diuresis.[6][7] Nesiritide also inhibits the renin-angiotensin-aldosterone system.[6][7]
CNP Signaling:
CNP selectively activates NPR-B, which also possesses guanylyl cyclase activity, leading to a rise in intracellular cGMP.[2][8] This pathway is crucial for various physiological processes, including bone growth and vascular homeostasis.[1][9] In the cardiovascular system, CNP can induce vasodilation, with its effects in resistance vasculature often mediated through NPR-C and smooth muscle cell hyperpolarization.[9] CNP signaling via NPR-B has also been shown to be sympathoinhibitory by acting on sympathetic neurons to reduce norepinephrine (B1679862) release.[2]
NPR-C Signaling:
Both Nesiritide and CNP bind to NPR-C with high affinity.[1] This receptor is primarily involved in the clearance of natriuretic peptides from circulation through internalization and lysosomal degradation.[8][9] However, NPR-C is also coupled to inhibitory G proteins (Gi), and its activation can lead to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[1][4]
Caption: Signaling pathways of Nesiritide and CNP.
Physiological Effects
The distinct receptor selectivity of Nesiritide and CNP translates into different physiological outcomes.
Table 2: Comparative Physiological Effects of Nesiritide and CNP
| Physiological Effect | Nesiritide (via NPR-A) | C-type Natriuretic Peptide (via NPR-B/NPR-C) |
| Vasodilation | Potent arterial and venous vasodilator.[10] | Modulates vascular tone.[9] |
| Natriuresis/Diuresis | Strong promotion of sodium and water excretion.[6] | Less potent than Nesiritide. |
| Blood Pressure | Dose-dependent reduction in systemic arterial pressure.[6] | Contributes to blood pressure regulation.[9] |
| Bone Growth | No primary role. | Stimulates long bone growth.[8] |
| Cardiac Effects | Reduces pulmonary capillary wedge pressure.[5] | Modulates cardiomyocyte contractility and hypertrophy.[9] |
| Sympathetic Nervous System | Inhibits the adrenergic system.[6] | Inhibits cardiac sympathetic neurotransmission.[2] |
Nesiritide's potent vasodilatory and natriuretic effects make it a therapeutic option for acute decompensated heart failure.[6][11] CNP's primary roles are in the regulation of bone growth and vascular homeostasis, with emerging evidence for its cardioprotective effects.[8][9]
Experimental Protocols
1. Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.[1]
-
Receptor Preparation: Membranes from cells overexpressing a specific natriuretic peptide receptor (NPR-A, NPR-B, or NPR-C) are prepared.[1]
-
Radioligand: A radiolabeled version of the natriuretic peptide (e.g., ¹²⁵I-ANP, ¹²⁵I-BNP, or ¹²⁵I-CNP) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor ligand (Nesiritide or CNP).
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kd is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
2. cGMP Immunoassay
This assay quantifies the intracellular concentration of cGMP produced in response to receptor activation.[1]
-
Cell Culture and Treatment: Cells expressing the target receptor (NPR-A or NPR-B) are cultured and then treated with varying concentrations of Nesiritide or CNP for a specific time.
-
Cell Lysis: The cells are lysed to release intracellular components, including cGMP.
-
Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is typically used. The cell lysate is added to a microplate pre-coated with a cGMP-specific antibody, along with a fixed amount of enzyme-labeled cGMP.
-
Competition: The cGMP in the sample competes with the enzyme-labeled cGMP for binding to the antibody.
-
Detection and Quantification: A substrate is added, and the resulting colorimetric signal is measured with a microplate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample. A standard curve is generated using known concentrations of cGMP to quantify the amount in the samples.[1]
Caption: Workflow for a cGMP immunoassay.
Conclusion
Nesiritide and CNP, despite their structural similarities, exhibit distinct receptor selectivity profiles that underpin their different physiological roles. Nesiritide's high affinity for NPR-A makes it a potent activator of the cGMP pathway in target tissues, leading to its vasodilatory and natriuretic effects.[1] CNP's profound selectivity for NPR-B highlights its specialized functions, particularly in bone growth and vascular homeostasis.[1] Both peptides also interact with the NPR-C receptor, suggesting a role in modulating cAMP signaling in addition to their clearance.[1] A thorough understanding of these differential signaling pathways is essential for the development of targeted therapies for a range of cardiovascular and skeletal disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. C-type natriuretic peptide and natriuretic peptide receptor B signalling inhibits cardiac sympathetic neurotransmission and autonomic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and physiological effects of nesiritide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Nesiritide vs. Nitroglycerin on cGMP Levels in Vascular Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nesiritide (B7909928) and nitroglycerin, focusing on their mechanisms of action and their effects on cyclic guanosine (B1672433) monophosphate (cGMP) levels in vascular tissue. While both are potent vasodilators used in clinical settings, they employ distinct signaling pathways to elicit their effects. This document summarizes available experimental data, details relevant laboratory protocols, and visualizes the underlying biological processes.
Executive Summary
Nesiritide and nitroglycerin both induce vasodilation by increasing intracellular cGMP levels in vascular smooth muscle cells, leading to muscle relaxation. However, they activate different forms of the enzyme guanylate cyclase:
-
Nesiritide , a recombinant form of human B-type natriuretic peptide (BNP), directly stimulates the particulate guanylate cyclase (pGC) by binding to the natriuretic peptide receptor-A (NPR-A).
-
Nitroglycerin , an organic nitrate, serves as a prodrug that is metabolized to nitric oxide (NO) . NO then activates soluble guanylate cyclase (sGC) .
Data on cGMP Levels
The following tables summarize quantitative data on cGMP levels from studies investigating nesiritide and nitroglycerin individually. It is crucial to note that these data are not directly comparable due to variations in experimental models, tissues, and assay methodologies.
Table 1: Nesiritide-Induced cGMP Production in Cultured Human Aortic Smooth Muscle Cells
| Parameter | Value |
| Basal cGMP Level | 0.8 pmol/mL |
| Maximal cGMP Level | 11.1 pmol/mL |
| Fold-Change in cGMP (Maximal) | ~14-fold |
| EC₅₀ | ~0.12 nM |
Data modeled from known high affinity of natriuretic peptides for the NPR-A receptor.
Table 2: Nitroglycerin-Induced cGMP Production in Vascular Tissue
| Tissue | Nitroglycerin Concentration | Fold-Increase in cGMP |
| Canine Femoral Arteries | 200 µM | >15-fold |
| Rat Aortic Smooth Muscle | Concentration-dependent | Concentration-dependent increase |
Signaling Pathways
The distinct mechanisms by which nesiritide and nitroglycerin elevate intracellular cGMP are illustrated in the signaling pathway diagrams below.
Caption: Signaling pathways for Nesiritide and Nitroglycerin.
Experimental Protocols
Accurate quantification of cGMP is fundamental to studying the effects of nesiritide and nitroglycerin. The most common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
General Experimental Workflow for cGMP Measurement
The following diagram outlines a typical workflow for quantifying cGMP levels in vascular tissue or cells following drug treatment.
Caption: General workflow for cGMP measurement.
Detailed Protocol: cGMP Competitive ELISA
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for the kit being used.
1. Materials and Reagents:
-
Vascular tissue or cultured vascular smooth muscle cells
-
Nesiritide or Nitroglycerin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Tissue homogenization buffer or cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP competitive ELISA kit
2. Sample Preparation:
-
For Tissue: Rapidly freeze collected vascular tissue in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in an appropriate buffer.
-
For Cultured Cells: Plate cells to achieve confluency. Before treatment, wash with PBS and pre-incubate with a PDE inhibitor.
3. Drug Treatment:
-
Incubate the tissue homogenate or cultured cells with varying concentrations of nesiritide or nitroglycerin for a predetermined time (e.g., 10-30 minutes). Include a vehicle control.
4. Lysis and Extraction:
-
Terminate the reaction by adding a lysis buffer (e.g., cold 0.1 M HCl).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
5. cGMP Quantification:
-
Perform the competitive ELISA according to the kit's instructions. This typically involves:
-
Adding samples and standards to a microplate pre-coated with an anti-cGMP antibody.
-
Adding a known amount of enzyme-labeled cGMP, which competes with the cGMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Reading the absorbance on a microplate reader.
-
6. Data Analysis:
-
Generate a standard curve using the absorbance values of the known cGMP standards.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the protein content of the sample (e.g., in pmol/mg of protein).
Detailed Protocol: cGMP Radioimmunoassay (RIA)
RIA is a highly sensitive alternative to ELISA for cGMP quantification.
1. Materials and Reagents:
-
Similar to ELISA, but the kit will contain a radiolabeled cGMP tracer (e.g., ¹²⁵I-cGMP) and a specific anti-cGMP antibody.
-
Scintillation counter.
2. Sample Preparation, Drug Treatment, and Lysis:
-
Follow the same procedures as for the ELISA protocol.
3. cGMP Quantification:
-
The principle is competitive binding between the unlabeled cGMP in the sample and a fixed amount of radiolabeled cGMP for a limited number of antibody binding sites.
-
Incubate the sample supernatant with the anti-cGMP antibody and the ¹²⁵I-cGMP tracer.
-
Precipitate the antibody-bound cGMP (e.g., using a secondary antibody or charcoal).
-
Centrifuge and separate the pellet (bound cGMP) from the supernatant (unbound cGMP).
-
Measure the radioactivity in the pellet or supernatant using a gamma or scintillation counter. The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.
4. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled cGMP as a function of the known unlabeled cGMP concentrations.
-
Determine the cGMP concentration in the samples from this standard curve.
Conclusion
Both nesiritide and nitroglycerin are effective in elevating cGMP levels in vascular tissue, which is a key mechanism for their vasodilatory effects. They achieve this through distinct signaling pathways, with nesiritide acting on particulate guanylate cyclase and nitroglycerin acting via nitric oxide on soluble guanylate cyclase. While direct comparative data on their cGMP-elevating capacities are lacking, the available evidence suggests that both are potent stimulators of cGMP production. The choice of experimental protocol for quantifying cGMP will depend on the required sensitivity and the laboratory's capabilities, with both ELISA and RIA being well-established methods. Future research should aim to provide a direct comparison of these two important vasodilators on cGMP levels in various vascular beds to better understand their relative potencies and therapeutic applications.
A Comparative Guide to Immunogenicity Testing of Recombinant Nesiritide Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the immunogenicity of recombinant Nesiritide (B7909928) products. Nesiritide, a recombinant form of human B-type natriuretic peptide (hBNP), is used in the treatment of acute decompensated heart failure.[1][2][3] As with all biotherapeutics, Nesiritide has the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can be broadly categorized into binding antibodies and a subset of these, neutralizing antibodies (NAbs), which can impact the drug's efficacy and safety. This guide outlines the recommended testing strategies, experimental protocols, and data presentation for a thorough immunogenicity assessment.
Immunogenicity Testing Strategy: A Multi-Tiered Approach
Regulatory agencies such as the FDA recommend a risk-based, multi-tiered approach for immunogenicity testing.[4][5] This strategy is designed to efficiently screen for and characterize immune responses.
A typical workflow for immunogenicity testing is as follows:
Caption: Multi-tiered workflow for immunogenicity assessment.
Quantitative Data Presentation
A critical aspect of comparing recombinant Nesiritide products is the quantitative assessment of their immunogenicity. The following tables provide a template for presenting such data, which should be gathered during clinical or preclinical studies.
Table 1: Incidence of Anti-Drug Antibodies (ADAs)
| Product | Manufacturing Process | Number of Subjects | ADA Positive Subjects (%) |
| Product A | Recombinant E. coli | 100 | 5 (5%) |
| Product B | Recombinant CHO cells | 100 | 7 (7%) |
| Reference Product | Recombinant | 100 | 6 (6%) |
| Placebo | - | 50 | 1 (2%) |
Table 2: Characterization of ADA Response
| Product | Mean Titer of ADAs | Neutralizing Antibodies (NAbs) Incidence (%) |
| Product A | 1:250 | 1 (1%) |
| Product B | 1:300 | 2 (2%) |
| Reference Product | 1:270 | 1.5 (1.5%) |
Nesiritide's Mechanism of Action and Potential for Neutralization
Nesiritide exerts its therapeutic effect by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of vascular smooth muscle and endothelial cells. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][6] The elevated cGMP levels result in smooth muscle relaxation, vasodilation, and subsequent reduction in blood pressure.[1][2]
Neutralizing antibodies can interfere with this pathway by blocking the binding of Nesiritide to its receptor, thereby inhibiting its biological activity.
Caption: Nesiritide signaling pathway and NAb interference.
Experimental Protocols
Detailed and validated experimental protocols are essential for generating reliable and comparable immunogenicity data.
ADA Screening and Confirmatory Assay: Bridging ELISA
A bridging Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for detecting ADAs.
Principle: In this assay, ADAs from the sample act as a bridge between Nesiritide coated on the microplate and biotinylated Nesiritide. The complex is then detected using a labeled streptavidin.
Materials:
-
96-well microtiter plates
-
Recombinant Nesiritide
-
Biotinylation reagent
-
Streptavidin-Horseradish Peroxidase (HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant Nesiritide (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.[7]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of diluted patient serum/plasma and biotinylated Nesiritide to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm.
Confirmatory Assay: To confirm the specificity of the ADA response, a competition step is included. Patient samples are pre-incubated with an excess of unlabeled Nesiritide. A significant reduction in the assay signal compared to the uncompeted sample confirms the presence of specific anti-Nesiritide antibodies.
Neutralizing Antibody (NAb) Assay: Cell-Based Bioassay
A cell-based assay is the most biologically relevant method for detecting NAbs as it measures the direct inhibition of the drug's mechanism of action.[8]
Principle: This assay utilizes a cell line that expresses the NPR-A receptor. The ability of ADAs in a sample to inhibit Nesiritide-induced cGMP production is measured.
Materials:
-
Cell line expressing NPR-A (e.g., HEK293-NPR-A)
-
Cell culture medium and supplements
-
Recombinant Nesiritide
-
Patient serum/plasma samples
-
cGMP immunoassay kit
-
Lysis buffer
Protocol:
-
Cell Seeding: Seed the NPR-A expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Sample Preparation: Pre-incubate patient serum/plasma with a pre-determined concentration of Nesiritide for 1-2 hours at 37°C. This allows any NAbs present to bind to the Nesiritide.
-
Cell Treatment: Add the Nesiritide-serum mixture to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP assay kit.
-
cGMP Measurement: Quantify the intracellular cGMP levels using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: A reduction in cGMP production in the presence of patient serum, compared to control serum, indicates the presence of neutralizing antibodies.
Conclusion
The immunogenicity assessment of recombinant Nesiritide products is a critical component of their development and regulatory approval. A systematic, multi-tiered approach employing sensitive and specific assays is necessary to detect and characterize anti-drug antibodies. This guide provides a framework for conducting these studies, from the initial screening for ADAs to the functional characterization of neutralizing antibodies. The use of standardized protocols and clear data presentation, as outlined here, will facilitate objective comparisons between different recombinant Nesiritide products, ultimately contributing to the development of safer and more effective therapies for heart failure.
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and physiological effects of nesiritide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of nesiritide (recombinant b-type natriuretic peptide) in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant human brain natriuretic peptide ameliorates venous return function in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunoreagents.com [immunoreagents.com]
- 8. q2labsolutions.com [q2labsolutions.com]
head-to-head comparison of Nesiritide and Anaritide in vitro
A detailed examination of the in vitro pharmacological profiles of two key natriuretic peptides, Nesiritide and Anaritide, offering insights for researchers and drug development professionals.
In the landscape of cardiovascular therapeutics, natriuretic peptides play a crucial role in regulating blood pressure, sodium balance, and cardiovascular homeostasis. This guide provides a head-to-head in vitro comparison of two prominent members of this class: Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), and Anaritide, a synthetic analog of atrial natriuretic peptide (ANP). Understanding their distinct in vitro characteristics is paramount for elucidating their mechanisms of action and guiding further research and development.
While direct comparative in vitro studies are limited, this guide synthesizes available data for each peptide and utilizes data for the parent molecule, ANP, as a surrogate for Anaritide to provide a comprehensive comparison of their receptor binding affinities and functional activities.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for Nesiritide and ANP (as a proxy for Anaritide). These values are essential for understanding their potency and efficacy at the molecular level.
Table 1: Natriuretic Peptide Receptor-A (NPR-A) Binding Affinity
| Peptide | Receptor | Cell/Tissue Source | Dissociation Constant (Kd) | Inhibition Constant (Ki) |
| Nesiritide (hBNP) | NPR-A | Not Specified | 7.3 pM[1] | Not Reported |
| Anaritide (ANP analog) | NPR-A | Bovine Adrenal Membranes | ~1 nM[2] | Not Reported |
| NPR-A | Cultured Vascular Smooth Muscle Cells (WKY rat) | KD1 0.3 nM; KD2 15 nM[3] | Not Reported | |
| NPR-C | Ciliary Body Epithelial Cells | KD=0.30+/-0.01 nM[4] | Not Reported |
Table 2: cGMP Stimulation
| Peptide | Cell Line | Parameter | Value |
| Nesiritide | Cultured Cells | EC50 | ~0.12 nM |
| Stimulation Fold-Change | ~14-fold over basal | ||
| Anaritide (ANP analog) | SV-CISM-2 cells | EC50 | 24 nM[5] |
| Stimulation Fold-Change | 487-fold over basal[5] |
Signaling Pathway and Experimental Workflow
The biological effects of both Nesiritide and Anaritide are mediated through the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. Activation of NPR-A initiates an intracellular signaling cascade culminating in the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).
Caption: Natriuretic Peptide Signaling Pathway.
The in vitro characterization of these peptides typically involves two key experiments: a receptor binding assay to determine their affinity for NPR-A, and a cGMP stimulation assay to measure their functional activity.
Caption: In Vitro Characterization Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Nesiritide or Anaritide for the NPR-A receptor.
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line endogenously expressing or transfected with the human NPR-A receptor (e.g., HEK293-NPR-A or vascular smooth muscle cells) to confluence.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled natriuretic peptide (e.g., 125I-ANP) to each well.
-
Add increasing concentrations of the unlabeled competitor (Nesiritide or Anaritide) to the wells.
-
For determination of non-specific binding, add a high concentration of unlabeled ANP to a set of wells.
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Analyze the data using a non-linear regression model (e.g., one-site or two-site competition) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cGMP Stimulation Assay
This protocol outlines a method to quantify the intracellular accumulation of cGMP in response to stimulation by Nesiritide or Anaritide.
-
Cell Culture and Treatment:
-
Seed cells expressing NPR-A (e.g., vascular smooth muscle cells, HEK293-NPR-A) in a multi-well plate and grow to near confluence.
-
Wash the cells with a serum-free medium or a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 10-15 minutes) to prevent cGMP degradation.
-
Add varying concentrations of Nesiritide or Anaritide to the wells. Include a vehicle control (no peptide).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).
-
Collect the cell lysates.
-
Quantify the cGMP concentration in the lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Alternatively, other methods like radioimmunoassay (RIA) or fluorescence-based assays can be used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration as a function of the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the peptide that produces a half-maximal response.
-
Calculate the fold-change in cGMP production by dividing the maximal stimulated cGMP level by the basal (unstimulated) level.
-
Conclusion
This guide provides a foundational in vitro comparison of Nesiritide and Anaritide, highlighting their interactions with the NPR-A receptor and their ability to stimulate cGMP production. The provided data and protocols serve as a valuable resource for researchers in the cardiovascular field, facilitating further investigation into the nuanced pharmacology of these important therapeutic agents. The use of ANP as a surrogate for Anaritide allows for a meaningful, albeit indirect, comparison in the absence of direct in vitro data for Anaritide. Future head-to-head in vitro studies are warranted to delineate the subtle differences between these two natriuretic peptides.
References
- 1. Hemodynamic and renal effects of atrial natriuretic peptide in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide: binding and cyclic GMP response in cultured vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of natriuretic peptide receptors on ciliary body epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide provokes a dramatic increase in cyclic GMP formation and markedly inhibits muscarinic-stimulated Ca2+ mobilisation in SV-40 transformed cat iris sphincter smooth muscle (SV-CISM-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nesiritide and Dobutamine in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Nesiritide (B7909928), a recombinant B-type natriuretic peptide, and Dobutamine (B195870), a synthetic catecholamine, in the context of heart failure. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in preclinical and clinical models, and detailed experimental protocols.
Mechanisms of Action: Distinct Signaling Pathways
Nesiritide and Dobutamine exert their therapeutic effects in heart failure through fundamentally different signaling pathways. Nesiritide primarily activates the particulate guanylate cyclase (pGC) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), while Dobutamine stimulates β1-adrenergic receptors, resulting in elevated cyclic adenosine (B11128) monophosphate (cAMP) levels.
Nesiritide Signaling Pathway
Nesiritide mimics the action of endogenous B-type natriuretic peptide (BNP) by binding to the natriuretic peptide receptor-A (NPR-A).[1][2] This binding activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] The subsequent increase in cGMP concentration leads to the activation of protein kinase G (PKG), which mediates downstream effects including vasodilation of both arteries and veins, natriuresis, and diuresis.[1] This multifaceted mechanism reduces both preload and afterload on the heart.
Dobutamine Signaling Pathway
Dobutamine is a primary β1-adrenergic receptor agonist.[4] Its binding to these G-protein coupled receptors on cardiomyocytes activates adenylyl cyclase, which in turn converts adenosine triphosphate (ATP) to cAMP.[4][5] Elevated intracellular cAMP activates Protein Kinase A (PKA).[4] PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility (inotropy) and heart rate (chronotropy).[4][6]
Comparative Efficacy in Preclinical Heart Failure Models
Direct head-to-head comparative studies of Nesiritide and Dobutamine in the same preclinical heart failure model are limited. However, individual studies in various animal models provide insights into their respective efficacies.
Canine Models of Heart Failure
Canine models are frequently used to study heart failure due to the anatomical and physiological similarities of the canine cardiovascular system to that of humans.
-
Dobutamine in Canine Models: Studies in canine models of chronic heart failure induced by multiple sequential intracoronary microembolizations have shown that Dobutamine administration (at 4 µg/kg/min) significantly increases cardiac output and left ventricular ejection fraction, while decreasing systemic vascular resistance. In a model of acute congestive heart failure in open-chest dogs, Dobutamine improved cardiac function by increasing the maximum rate of left ventricular pressure rise (Vmax) and decreasing the time constant of left ventricular pressure decay, leading to increased aortic blood flow and decreased left ventricular end-diastolic pressure.[7] Another study on dogs with postperfusion cardiac failure demonstrated that Dobutamine treatment (5 µg/kg/min) significantly reduced the incidence of low output syndrome and improved survival.[8]
-
Nesiritide in Canine Models: In a study on conscious, healthy dogs, infusion of Nesiritide (0.03 and 0.09 µg/kg/min) produced dose-related increases in plasma cGMP levels and reductions in mean arterial pressure without significant changes in heart rate or cardiac electrophysiological parameters.[9] While this study was not in a heart failure model, it highlights the primary vasodilatory and neurohormonal effects of Nesiritide. Hypothetical data presented in a methods paper for a canine model of pacing-induced heart failure suggests that Nesiritide would be expected to decrease mean arterial pressure, pulmonary capillary wedge pressure, and systemic vascular resistance, while increasing cardiac index.[10]
Rodent Models of Heart Failure
Rodent models, particularly those of myocardial infarction induced by coronary artery ligation, are also widely used.
-
Dobutamine in Rodent Models: In a mouse model of dilated cardiomyopathy, low doses of Dobutamine significantly improved inotropic and lusitropic cardiac performance without affecting heart rate.[11] However, at higher doses, the beneficial effects on cardiac function were lost, and an increase in heart rate was observed.[11] A study in rats with chronic myocardial infarction showed that chronic intermittent Dobutamine treatment increased myosin ATPase activity, a marker of cardiac contractility.
Summary of Preclinical Findings
The available preclinical data suggests that both Dobutamine and Nesiritide have beneficial hemodynamic effects in heart failure models. Dobutamine consistently demonstrates positive inotropic and chronotropic effects, leading to increased cardiac output. Nesiritide's primary effects are vasodilation and reduction of cardiac filling pressures. The lack of direct comparative studies makes it difficult to definitively conclude which agent has superior efficacy in a preclinical setting.
Comparative Efficacy in Clinical Heart Failure
Several clinical trials have directly compared the efficacy and safety of Nesiritide and Dobutamine in patients with acute decompensated heart failure (ADHF).
Hemodynamic Effects
The Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) trial, although primarily comparing Nesiritide to nitroglycerin and placebo, provides valuable hemodynamic data for Nesiritide.[4] In this trial, Nesiritide significantly reduced pulmonary capillary wedge pressure (PCWP) compared to placebo.[4] Other studies have shown that Nesiritide produces dose-dependent reductions in PCWP and systemic arterial pressure.[12]
| Hemodynamic Parameter | Nesiritide | Dobutamine | Clinical Trial / Study |
| Pulmonary Capillary Wedge Pressure (PCWP) | Significant Decrease[4] | Decrease | VMAC[4] |
| Cardiac Index | Increase[13] | Significant Increase | - |
| Systemic Vascular Resistance | Significant Decrease[13] | Decrease | - |
| Heart Rate | No significant change[3] | Significant Increase[3] | PRECEDENT[3] |
Arrhythmic Profile
A key differentiator between Nesiritide and Dobutamine is their effect on cardiac rhythm. The Prospective Randomized Evaluation of Cardiac Ectopy with Dobutamine or Natrecor Therapy (PRECEDENT) study specifically compared the arrhythmic effects of the two drugs.[3]
| Arrhythmic Event | Nesiritide | Dobutamine | p-value | Clinical Trial |
| Sustained Ventricular Tachycardia | 1% | 7% | 0.014 | Burger et al. (2001)[14] |
| Nonsustained Ventricular Tachycardia | 11% | 17% | 0.029 | Burger et al. (2001)[14] |
| Cardiac Arrest | 0% | 5% | 0.011 | Burger et al. (2001)[14] |
| Increase in Premature Ventricular Beats/hour | No significant change | 69 ± 214 | 0.006 | PRECEDENT[3] |
| Increase in Repetitive Ventricular Beats/hour | No significant change | 15 ± 53 | 0.001 | PRECEDENT[3] |
| Increase in Ventricular Tachycardia Events/24 hours | No significant change | 48 ± 205 | 0.001 | PRECEDENT[3] |
The PRECEDENT trial demonstrated that Dobutamine is associated with significant proarrhythmic and chronotropic effects in patients with decompensated congestive heart failure, whereas Nesiritide has a neutral or even suppressive effect on ventricular ectopy.[3]
Clinical Outcomes
Several studies and meta-analyses have compared the impact of Nesiritide and Dobutamine on clinical outcomes such as mortality and hospital readmissions. A meta-analysis of seven cohort studies suggested that Dobutamine therapy is associated with higher in-hospital mortality and readmission rates compared to Nesiritide therapy in patients with ADHF.[15] Another study found that treatment with Nesiritide may lead to lower healthcare costs and reduced mortality compared to Dobutamine.[16][17]
Experimental Protocols
Preclinical Model: Canine Coronary Microembolization Model of Heart Failure
This model is used to induce chronic heart failure in dogs, mimicking the pathophysiology of ischemic cardiomyopathy.
-
Animal Preparation: Healthy adult mongrel dogs are used. The animals are anesthetized, intubated, and ventilated. A left thoracotomy is performed to expose the heart.
-
Microembolization Procedure: A catheter is inserted into the left circumflex or left anterior descending coronary artery. A suspension of microspheres (e.g., polystyrene, 90 µm in diameter) in saline with Tween 80 is injected into the coronary artery. The number of microspheres is often adjusted based on the coronary blood flow.[18] This procedure is repeated multiple times (e.g., 3-9 times) over several weeks.
-
Induction of Heart Failure: The embolizations are discontinued (B1498344) when the left ventricular ejection fraction, measured by ventriculography or echocardiography, falls below a predetermined threshold (e.g., 35%).[16] This typically takes several weeks to months.
-
Confirmation of Heart Failure: The development of heart failure is confirmed by hemodynamic measurements (increased left ventricular end-diastolic pressure, decreased cardiac output) and neurohormonal activation (increased plasma norepinephrine).[16]
Clinical Trial: The PRECEDENT Study
This study was a randomized, multicenter trial comparing the safety and clinical effectiveness of Nesiritide and Dobutamine in hospitalized patients with decompensated congestive heart failure.[3]
-
Patient Population: 255 patients with decompensated congestive heart failure requiring intravenous vasoactive therapy. Patients were stratified based on a prior history of ventricular tachycardia.
-
Randomization and Treatment: Patients were randomized to one of two doses of intravenous Nesiritide (0.015 or 0.03 µg/kg/min) or Dobutamine (≥5 µg/kg/min).
-
Data Collection: All patients underwent 24-hour Holter monitoring immediately before and during the infusion of the study drug. Signs and symptoms of heart failure were also assessed.
-
Primary Endpoints: The primary endpoints were the change from baseline in the number of ventricular tachycardia events per 24 hours, repetitive ventricular beats per hour, premature ventricular beats per hour, and heart rate.
-
Statistical Analysis: The changes in the primary endpoints between the treatment groups were compared using appropriate statistical tests.
Conclusion
Nesiritide and Dobutamine offer distinct therapeutic approaches for the management of heart failure. Dobutamine acts as a potent inotrope, directly enhancing cardiac contractility, but at the cost of an increased risk of ventricular arrhythmias. Nesiritide, on the other hand, functions as a balanced vasodilator, reducing cardiac preload and afterload without the proarrhythmic effects associated with Dobutamine.
Clinical evidence suggests that Nesiritide may offer a safer alternative to Dobutamine in patients with acute decompensated heart failure, particularly those at high risk for arrhythmias. However, the choice of agent should be individualized based on the patient's specific hemodynamic profile and underlying cardiac condition. Further direct comparative studies in preclinical models of heart failure are warranted to better elucidate their respective efficacies on cardiac remodeling and long-term outcomes.
References
- 1. Hemodynamics, diuretics, and nesiritide: a retrospective VMAC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamics, Diuretics, and Nesiritide: A Retrospective VMAC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of nesiritide (B-type natriuretic peptide) and dobutamine on ventricular arrhythmias in the treatment of patients with acutely decompensated congestive heart failure: the PRECEDENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilation in the Management of Acute Congestive Heart Failure - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of chronic dobutamine on cardiac mechanics and biochemistry after myocardial infarction in rats. | Semantic Scholar [semanticscholar.org]
- 7. The effects of dobutamine, propranolol and nitroglycerin on an experimental canine model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dobutamine in postperfusion cardiac failure in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of the in vivo cardiac electrophysiological effects of nesiritide (human brain natriuretic peptide) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of the cardiac response to a low and high dose of dobutamine in the mouse model of dilated cardiomyopathy by MRI in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the occurrence of ventricular arrhythmias in patients with acutely decompensated congestive heart failure receiving dobutamine versus nesiritide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive Inotropes in Managing Canine Heart Failure--From the Ashes into the Fire - WSAVA2008 - VIN [vin.com]
- 16. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of nesiritide versus dobutamine on short-term outcomes in the treatment of patients with acutely decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coronary microembolization sheep model by adjusting the number of microspheres based on coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nesiritide and Native BNP: Pharmacokinetic and Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), and endogenous native BNP. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their similarities and differences.
Executive Summary
Nesiritide is a 32-amino acid recombinant human B-type natriuretic peptide (hBNP) manufactured from E. coli using DNA technology.[1] It has the same amino acid sequence as the endogenous peptide and thus mimics the biologic effects of native BNP.[1] Both nesiritide and native BNP exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation, natriuresis, and diuresis.[1][2] While their mechanism of action is identical, their pharmacokinetic properties, particularly their half-lives, differ, which has implications for their therapeutic use.
Pharmacokinetic Profile Comparison
Nesiritide is administered intravenously and exhibits a biphasic elimination pattern.[3] Native BNP also has a relatively short half-life in circulation.[4] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Nesiritide | Native BNP |
| Half-life (t½) | Initial (α-phase): ~2 minutes[3] Terminal (β-phase): ~18 minutes[3] | ~20 minutes[4] |
| Volume of Distribution (Vd) | Central Compartment (Vc): 0.073 L/kg[5] Steady-State (Vss): 0.19 L/kg[6] | Not well-established in humans |
| Clearance (CL) | ~9.2 mL/min/kg[5] | Not well-established in humans |
| Mechanism of Clearance | 1. Binding to natriuretic peptide clearance receptor (NPR-C) with subsequent internalization and lysosomal degradation.[3] 2. Proteolytic cleavage by neutral endopeptidases (NEP).[3] 3. Renal filtration.[3] | 1. Binding to NPR-C.[4] 2. Proteolytic cleavage by NEP.[4] |
Pharmacodynamic Profile Comparison
Both nesiritide and native BNP induce beneficial hemodynamic effects in patients with heart failure. These effects include reductions in pulmonary capillary wedge pressure (PCWP), systemic vascular resistance, and systemic arterial pressure, leading to an increase in cardiac index.[1][7][8]
| Parameter | Nesiritide (VMAC Trial) | Native BNP |
| Pulmonary Capillary Wedge Pressure (PCWP) | Mean decrease of 5.8 mmHg at 3 hours (vs. 2.0 mmHg for placebo)[2] | Dose-dependent reductions; at 0.1 µg/kg/min, mean decrease from 25.1 to 13.2 mmHg[7] |
| Systemic Vascular Resistance | Significant reduction[3] | Significant reduction[8] |
| Cardiac Index | Significant increase[8] | Increase from 2.0 to 2.5 L/min/m² at 0.1 µg/kg/min[7] |
| Mean Arterial Pressure | Dose-dependent reduction[3] | Decrease from 85.2 to 74.9 mmHg at 0.1 µg/kg/min[7] |
| Natriuresis and Diuresis | Promotes natriuresis and diuresis[1] | Increased urine volume and sodium excretion[7] |
| Neurohormonal Effects | Inhibition of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system[1] | Inhibition of RAAS[1] |
Signaling Pathway
Both nesiritide and native BNP initiate their physiological effects through the same signaling cascade. The process begins with the binding of the peptide to the NPR-A receptor, which activates guanylate cyclase, leading to the conversion of GTP to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and other effects.
References
- 1. Hemodynamic and renal effects of low-dose brain natriuretic peptide infusion in humans: a randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilation in the Management of Acute Congestive Heart Failure - American College of Cardiology [acc.org]
- 3. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-Type Natriuretic Peptide (BNP): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. globalrph.com [globalrph.com]
- 7. Hemodynamic and renal excretory effects of human brain natriuretic peptide infusion in patients with congestive heart failure. A double-blind, placebo-controlled, randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of a single intravenous injection of synthetic human brain natriuretic peptide in patients with heart failure secondary to ischemic or idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Nesiritide's Specificity for Natriuretic Peptide Receptor-A: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of Nesiritide's binding specificity for the natriuretic peptide receptor-A (NPR-A) against other endogenous natriuretic peptides. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of Nesiritide's mechanism of action and receptor selectivity.
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), exerts its primary therapeutic effects through the activation of NPR-A.[1] This interaction stimulates the intracellular enzyme guanylyl cyclase, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The elevation of intracellular cGMP is the key second messenger responsible for the subsequent downstream effects, including vasodilation, natriuresis, and diuresis.[3] Understanding the specificity of this interaction is crucial for predicting the pharmacological profile of Nesiritide and comparing it to other natriuretic peptides, such as Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP).
Comparative Binding Affinities of Natriuretic Peptides
The selectivity of natriuretic peptides for their receptors is a key determinant of their biological function. The following table summarizes the binding affinities of ANP, Nesiritide (BNP), and CNP for the three natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a higher affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Primary Signaling Pathway |
| Nesiritide (BNP) | NPR-A | ~ANP > CNP | cGMP Elevation |
| NPR-B | CNP >> ANP ≥ BNP | cGMP Elevation | |
| NPR-C | ANP ≥ CNP > BNP | Ligand Clearance | |
| Atrial Natriuretic Peptide (ANP) | NPR-A | High Affinity (pM to low nM) | cGMP Elevation |
| NPR-B | Low Affinity | cGMP Elevation | |
| NPR-C | High Affinity | Ligand Clearance | |
| C-type Natriuretic Peptide (CNP) | NPR-A | Low Affinity | cGMP Elevation |
| NPR-B | High Affinity | cGMP Elevation | |
| NPR-C | High Affinity | Ligand Clearance |
Data compiled from multiple sources indicating relative affinities and primary receptor targets.[1][4][5][6]
As the data indicates, both Nesiritide (BNP) and ANP exhibit a strong binding preference for NPR-A, making them potent activators of the cGMP-mediated signaling cascade that underlies their cardiovascular effects.[1][7] In contrast, CNP demonstrates high selectivity for NPR-B.[5] All three peptides bind to NPR-C, which is often referred to as the "clearance receptor" as it is involved in the removal of natriuretic peptides from circulation.[8]
Experimental Protocols
The determination of binding affinities and receptor activation is performed through standardized in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Harvest cells or tissues expressing the natriuretic peptide receptors of interest.
-
Homogenize the cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction through high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[9]
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.[9]
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of membrane protein with a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP or ¹²⁵I-BNP) and varying concentrations of the unlabeled competitor ligand (e.g., Nesiritide).
-
To determine non-specific binding, a parallel set of reactions is prepared with a large excess of the unlabeled ligand.[9]
-
Incubate the reactions to allow them to reach equilibrium (e.g., 60-120 minutes at 4°C).[9]
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]
-
Measure the radioactivity retained on the filters using a gamma counter.[9]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Analyze the data using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor ligand.[10]
cGMP Production Assay (Enzyme Immunoassay - EIA)
This assay quantifies the intracellular production of cGMP following receptor activation.
1. Cell Culture and Stimulation:
-
Culture cells expressing the natriuretic peptide receptor of interest (e.g., NPR-A) in appropriate multi-well plates.
-
Prior to the assay, replace the culture medium with a serum-free medium.
-
Stimulate the cells with varying concentrations of the natriuretic peptide (e.g., Nesiritide) for a defined period (e.g., 10-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cGMP degradation.
2. Cell Lysis:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl) to release intracellular cGMP.
3. Competitive Immunoassay:
-
The cell lysate is added to a microplate pre-coated with an anti-cGMP antibody.
-
A fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is also added to the wells.
-
During incubation, the cGMP from the sample and the enzyme-conjugated cGMP compete for binding to the limited number of antibody sites.
4. Detection and Quantification:
-
After a washing step to remove unbound reagents, a substrate solution is added. The enzyme on the bound cGMP conjugate catalyzes a color change.
-
The intensity of the color is inversely proportional to the amount of cGMP in the original sample.
-
The absorbance is measured using a microplate reader.
-
A standard curve is generated using known concentrations of cGMP to quantify the amount of cGMP in the experimental samples.
Visualizing the Mechanism of Action
To further elucidate the processes involved in Nesiritide's action and its experimental validation, the following diagrams are provided.
References
- 1. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor selectivity of natriuretic peptide family, atrial natriuretic peptide, brain natriuretic peptide, and C-type natriuretic peptide. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of Nesiritide (Acetate): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of nesiritide (B7909928) (acetate), a recombinant human B-type natriuretic peptide, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As with many peptide-based pharmaceuticals, nesiritide waste is typically classified as chemical waste and requires a structured disposal protocol to mitigate risks to personnel and the environment. Adherence to institutional and regulatory guidelines is paramount throughout the handling and disposal process.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle nesiritide (acetate) with the appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All work should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or accidental exposure. In the event of a spill, consult the material's Safety Data Sheet (SDS) and your institution's emergency procedures. For skin contact, wash the affected area immediately with soap and water. If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of nesiritide (acetate) and associated materials should follow a systematic process, from initial classification to final documentation.
-
Waste Classification : Nesiritide (acetate) waste, including expired or unused vials, reconstituted solutions, and contaminated labware (e.g., syringes, pipette tips, gloves), should be classified as chemical or pharmaceutical waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification.
-
Segregation and Containerization :
-
Collect all solid and liquid waste contaminated with nesiritide in a designated, leak-proof, and chemically compatible waste container.
-
Sharps, such as needles and syringes, must be disposed of in a dedicated sharps container.
-
Do not mix nesiritide waste with other waste streams unless explicitly permitted by your EHS office.
-
-
Labeling : The waste container must be clearly labeled with its contents, including "Nesiritide Waste," the appropriate hazard class, and the date of waste accumulation. Proper labeling is a requirement under regulations such as the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.
-
Storage : Store the sealed waste container in a secure, designated area away from incompatible materials, awaiting pickup by a licensed waste disposal vendor.
-
Final Disposal : The most common and recommended method for the final disposal of pharmaceutical waste like nesiritide is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.[1] Incineration of medical and pharmaceutical waste is typically carried out at temperatures ranging from 850°C to 1200°C.[1][2]
-
Documentation : Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used. A documented chain of custody is essential for regulatory compliance.
Note: Never dispose of nesiritide (acetate) or contaminated materials by flushing them down the drain or discarding them in the regular trash.[3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Quantitative Data
| Parameter | Value |
| Recommended Incineration Temperature | 850°C - 1200°C[1][2] |
| Secondary Combustion Chamber Temperature | 980°C - 1095°C |
| Minimum Combustion Time | 2 seconds[2] |
Experimental Protocols
The procedures outlined above are based on standard best practices for the disposal of peptide-based pharmaceutical waste. Specific experimental protocols involving nesiritide should be reviewed for any additional waste streams or hazards that may require specialized disposal procedures. Always consult with your institution's EHS office to develop a comprehensive waste management plan for your specific research activities.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of nesiritide (acetate) in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory nesiritide waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nesiritide (Acetate)
For researchers, scientists, and drug development professionals, ensuring the safe handling of potent pharmaceutical compounds like Nesiritide (acetate) is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and maintain research integrity. While a specific Safety Data Sheet (SDS) for Nesiritide (acetate) is not consistently available, the following guidance is based on best practices for handling potent peptide compounds.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure to Nesiritide (acetate). The selection of appropriate PPE should be informed by a risk assessment of the specific laboratory procedures being performed.[1][3]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3] |
| Disposable Coveralls | For operations with a high risk of aerosol generation or significant contamination, consider coveralls made from materials like Tyvek.[1] | |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of Nesiritide (acetate) and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[3]
Handling Procedures:
-
Preparation: Conduct all handling of potent compounds in a designated area, such as a fume hood or a ventilated laminar flow enclosure, to control airborne particles.[4]
-
Weighing: When weighing the lyophilized powder, use a vented balance safety enclosure or a glove box to prevent inhalation of fine particles.[4]
-
Reconstitution:
-
Reconstitute the vial by adding the appropriate diluent as specified in the experimental protocol. Recommended diluents include 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection, 5% Dextrose and 0.45% Sodium Chloride Injection, or 5% Dextrose and 0.2% Sodium Chloride Injection.[5]
-
Do not shake the vial. Gently rock the vial to ensure complete reconstitution.[6]
-
The reconstituted solution should be used within 24 hours.[6]
-
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory area.[8]
Disposal Plan
Proper disposal of Nesiritide (acetate) and contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not dispose of it down the drain.[2][3]
-
Decontamination: All non-disposable equipment that comes into contact with Nesiritide (acetate) should be thoroughly decontaminated according to your institution's established procedures.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) department.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
Spills: In case of a spill, evacuate the area and follow your institution's spill response protocol. Use appropriate PPE for cleanup.
Caption: Workflow for the safe handling of Nesiritide (acetate).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. drugs.com [drugs.com]
- 6. globalrph.com [globalrph.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
